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  • Product: Methyl 3-(isopropylamino)-4-nitrobenzoate
  • CAS: 1400645-23-9

Core Science & Biosynthesis

Foundational

Synthesis of Methyl 3-(isopropylamino)-4-nitrobenzoate from 4-chloro-3-nitrobenzoic acid

From 4-Chloro-3-Nitrobenzoic Acid Executive Summary & Structural Analysis This technical guide details the synthesis of methyl nitrobenzoate derivatives via nucleophilic aromatic substitution ( ) and Fischer esterificati...

Author: BenchChem Technical Support Team. Date: March 2026

From 4-Chloro-3-Nitrobenzoic Acid

Executive Summary & Structural Analysis

This technical guide details the synthesis of methyl nitrobenzoate derivatives via nucleophilic aromatic substitution (


) and Fischer esterification.[1][2]

Critical Regiochemical Notice: The specific transformation requested—synthesizing Methyl 3-(isopropylamino)-4-nitrobenzoate directly from 4-chloro-3-nitrobenzoic acid—presents a regiochemical contradiction.

  • Starting Material (4-chloro-3-nitrobenzoic acid): The chlorine atom is at position 4, activated by the ortho-nitro group at position 3.[1][2] Substitution yields the 4-(isopropylamino)-3-nitro isomer.[1][2]

  • Target Name (Methyl 3-(isopropylamino)-4-nitrobenzoate): Implies the amino group is at position 3 and the nitro group at position 4.[1][2] This specific isomer requires a different starting material (e.g., 3-fluoro-4-nitrobenzoic acid).[1][2]

To ensure scientific integrity, this guide provides the Primary Protocol for the reaction of the stated starting material (yielding the 4-amino isomer) and a Strategic Pivot section for synthesizing the exact 3-amino target if required.

Retrosynthetic Analysis & Isomer Divergence

G SM1 Starting Material A 4-chloro-3-nitrobenzoic acid INT1 Intermediate A 4-(isopropylamino)-3-nitrobenzoic acid SM1->INT1 S_NAr (Cl displacement) SM2 Starting Material B 3-fluoro-4-nitrobenzoic acid INT2 Intermediate B 3-(isopropylamino)-4-nitrobenzoic acid SM2->INT2 S_NAr (F displacement) PROD1 Product A (Likely Outcome) Methyl 4-(isopropylamino)-3-nitrobenzoate INT1->PROD1 Esterification PROD2 Product B (Named Target) Methyl 3-(isopropylamino)-4-nitrobenzoate INT2->PROD2 Esterification

Figure 1: Divergent synthetic pathways determined by starting material selection.

Primary Protocol: Synthesis from 4-Chloro-3-Nitrobenzoic Acid

Target Product: Methyl 4-(isopropylamino)-3-nitrobenzoate Reaction Type: Nucleophilic Aromatic Substitution (


) followed by Esterification.[1][2]
Step 1: Nucleophilic Aromatic Substitution

The carboxylic acid functionality is preserved during the substitution to prevent competitive amide formation (aminolysis) that would occur if the ester were formed first.[1][2]

Reagents & Stoichiometry:

Reagent Equiv. Role
4-Chloro-3-nitrobenzoic acid 1.0 Substrate
Isopropylamine 3.0 - 5.0 Nucleophile & Base

| Water (or Ethanol) | Solvent | Reaction Medium |[1][2]

Procedure:

  • Charging: In a pressure tube or round-bottom flask equipped with a reflux condenser, suspend 4-chloro-3-nitrobenzoic acid (1.0 eq) in water (5 mL/g).

  • Addition: Add isopropylamine (3.0–5.0 eq) slowly. Note: The reaction is exothermic as the amine salt forms.[1][2]

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours.

    • Mechanism:[1][2] The excess amine acts as a base to neutralize the HCl generated and drives the equilibrium.[1][2] The electron-withdrawing nitro group activates the C4-Cl bond.[1][2]

  • Monitoring: Monitor via TLC (Mobile phase: DCM/MeOH 9:1) or HPLC.[1][2] Look for the disappearance of the starting chloride (

    
     shifts due to increased polarity of the amino-acid).[1][2]
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Acidify carefully with concentrated HCl to pH ~2–3.[1][2] The product, 4-(isopropylamino)-3-nitrobenzoic acid , will precipitate as a yellow/orange solid.[1][2]

    • Filter the solid and wash with cold water.[1][2]

    • Dry under vacuum at 50°C.[1][2]

Step 2: Fischer Esterification

Conversion of the carboxylic acid to the methyl ester.[1][2]

Reagents & Stoichiometry:

Reagent Equiv. Role
4-(isopropylamino)-3-nitrobenzoic acid 1.0 Starting Material
Methanol (Anhydrous) Excess (Solvent) Reagent & Solvent

| Sulfuric Acid (


)  | 0.5 - 1.0 | Catalyst |[1][2]

Procedure:

  • Dissolution: Dissolve the dried acid intermediate in anhydrous methanol (10 mL/g).

  • Catalyst Addition: Add concentrated

    
     dropwise.
    
  • Reflux: Heat to reflux (65°C) for 6–12 hours.

  • Workup:

    • Concentrate the methanol under reduced pressure.[1]

    • Dilute the residue with ethyl acetate (EtOAc) and wash with saturated

      
       (to remove unreacted acid) and brine.[1][2]
      
    • Dry over

      
      , filter, and concentrate.[1][2]
      
  • Purification: Recrystallize from MeOH/Water or purify via flash column chromatography (Hexane/EtOAc).

Strategic Pivot: Synthesis of the 3-Amino-4-Nitro Isomer

If the specific target Methyl 3-(isopropylamino)-4-nitrobenzoate is strictly required (e.g., for structure-activity relationship studies or specific drug intermediates like DGAT2 inhibitors), you must alter the starting material.[1][2]

Required Starting Material: 3-Fluoro-4-nitrobenzoic acid (CAS: 403-21-4) or 3-Chloro-4-nitrobenzoic acid .[1][2]

  • Reasoning: The nitro group at position 4 activates the halogen at position 3 (ortho).[1][2] Fluorine is preferred over chlorine in

    
     reactions due to the higher electronegativity increasing the electrophilicity of the ipso-carbon.[1][2]
    

Modified Protocol:

  • Substitution: React 3-fluoro-4-nitrobenzoic acid with isopropylamine (3 eq) in THF or DMF at 60°C. The reaction is significantly faster than the 4-chloro analog due to the fluorine leaving group.[1][2]

  • Esterification: Proceed with standard methanol/

    
     esterification as described above.
    

Analytical Validation

Trustworthiness in synthesis relies on rigorous characterization.[1][2]

Analytical MethodExpected Observation (Primary Protocol: 4-iso-3-nitro)
1H NMR (DMSO-d6) Aromatic Region: Doublet (~8.2 ppm, H-2), Doublet of doublets (~7.8 ppm, H-6), Doublet (~7.0 ppm, H-5).[1][2] Note: The proton ortho to the nitro group (H-2) will be the most deshielded.[1][2]Aliphatic: Isopropyl methine septet (~3.8 ppm), Methyl doublet (~1.2 ppm), Ester singlet (3.85 ppm).[1][2]
IR Spectroscopy N-H stretch: ~3350 cm⁻¹ C=O[1][2] (Ester): ~1710–1720 cm⁻¹ NO2 asymmetric: ~1530 cm⁻¹
Mass Spectrometry [M+H]+: 239.1 (Calculated for

).[1][2]

References

  • BenchChem. "Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate."[1][2] (Describes the parallel synthesis of methylamino derivatives via Acid

    
     Amine 
    
    
    
    Ester route).
  • ChemicalBook. "Methyl 4-chloro-3-nitrobenzoate | 14719-83-6."[1][2] (Properties and synthesis of the ester intermediate).

  • National Institute of Standards and Technology (NIST). "Benzoic acid, 4-chloro-3-nitro-."[1][2][3] (Standard reference data for starting material).

  • Molaid. "Methyl 3-(isopropylamino)-4-nitrobenzoate | 1400645-23-9."[1][2] (Confirming existence of the specific 3-amino-4-nitro target).

  • PrepChem. "Synthesis of 3-nitro-4-fluoro-benzoic acid." (Protocol for the alternative starting material required for the 3-amino target).

Sources

Exploratory

Engineering Benzimidazolone Precursors: A Technical Guide to Methyl 3-(isopropylamino)-4-nitrobenzoate (CAS: 1400645-23-9)

Executive Summary In modern drug discovery, the rapid assembly of complex pharmacophores relies heavily on the strategic selection of highly functionalized synthetic intermediates. Methyl 3-(isopropylamino)-4-nitrobenzoa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid assembly of complex pharmacophores relies heavily on the strategic selection of highly functionalized synthetic intermediates. Methyl 3-(isopropylamino)-4-nitrobenzoate (CAS: 1400645-23-9) has emerged as a critical building block in the synthesis of novel benzimidazolone derivatives[1]. These derivatives are currently under intense clinical and preclinical investigation as potent inhibitors of Diacylglyceride O-acyltransferase 2 (DGAT2)[2].

This whitepaper provides an in-depth technical analysis of this intermediate, detailing its physicochemical profile, its mechanistic role in the development of DGAT2 inhibitors for metabolic syndromes, and field-proven synthetic protocols designed for high-yield downstream applications.

Chemical Identity & Physicochemical Profiling

Before integrating any intermediate into a multi-step synthetic workflow, establishing a rigorous physicochemical baseline is mandatory. The structural arrangement of an electron-withdrawing nitro group adjacent to a secondary amine provides a highly reactive scaffold for subsequent reduction and cyclization.

Table 1: Physicochemical Properties of Methyl 3-(isopropylamino)-4-nitrobenzoate

PropertySpecification
IUPAC / Chemical Name Methyl 3-(isopropylamino)-4-nitrobenzoate
CAS Registry Number 1[1]
Molecular Formula C₁₁H₁₄N₂O₄
Molecular Weight 238.24 g/mol [3]
Typical Purity ≥ 96% (HPLC validation required)[3]
Appearance Solid (Powder/Crystalline)

Mechanistic Context: The Role of DGAT2 in Metabolic Syndrome

To understand the value of Methyl 3-(isopropylamino)-4-nitrobenzoate, we must examine the biological target of its downstream derivatives. 4 are essential for energy storage, but their overaccumulation leads to lipotoxicity[4]. The final, committed step in TG biosynthesis is the covalent joining of a fatty acyl-CoA and diacylglycerol (DAG), a reaction catalyzed by DGAT enzymes[4].

Unlike DGAT1, which relies on exogenous fatty acids, DGAT2 primarily utilizes endogenous fatty acids [2]. In vivo studies have demonstrated that the targeted inactivation of DGAT2 significantly impairs cytosolic lipid droplet growth, leading to dose-dependent decreases in very low-density lipoprotein (VLDL) and plasma TGs[4][5]. Consequently, benzimidazolone-based DGAT2 inhibitors derived from our target intermediate are actively pursued by pharmaceutical entities (e.g., Merck Sharp & Dohme Corp) for the treatment of non-alcoholic steatohepatitis (NASH), hepatic steatosis, and type-2 diabetes[2][6].

DGAT2_Pathway FA Fatty Acyl-CoA DGAT2 DGAT2 Enzyme FA->DGAT2 DAG Diacylglycerol (DAG) DAG->DGAT2 TG Triacylglycerol (TG) DGAT2->TG Catalysis LD Lipid Droplet Accumulation TG->LD NASH Hepatic Steatosis / NASH LD->NASH Inhibitor Benzimidazolone Inhibitor Inhibitor->DGAT2 Inhibition

Figure 1: DGAT2-mediated triacylglycerol synthesis pathway and pharmacological inhibition.

Synthetic Methodology & Workflow

The synthesis of the benzimidazolone core requires a robust, scalable approach. The workflow begins with a Nucleophilic Aromatic Substitution (SNAr), followed by a cascade reduction-cyclization sequence.

Synthesis_Workflow SM Methyl 3-fluoro-4-nitrobenzoate + Isopropylamine SNAr SNAr Reaction (DIPEA, DMSO, 12h) SM->SNAr Intermediate Methyl 3-(isopropylamino)-4-nitrobenzoate CAS: 1400645-23-9 SNAr->Intermediate Reduction Nitro Reduction (H2, Pd/C) Intermediate->Reduction Diamine Diamine Intermediate Reduction->Diamine Cyclization Cyclization (CuI, Diamine Ligand) Diamine->Cyclization Product Benzimidazolone Derivative (DGAT2 Inhibitor) Cyclization->Product

Figure 2: Synthetic workflow from fluorinated precursor to benzimidazolone DGAT2 inhibitor.

Protocol: SNAr Synthesis of the Intermediate

To synthesize7[7], we exploit the strong electron-withdrawing nature of the para-nitro group, which highly activates the aryl fluoride for nucleophilic attack.

Step-by-Step Methodology:

  • Preparation: Charge a dry, argon-purged reaction vessel with Methyl 3-fluoro-4-nitrobenzoate (1.0 equivalent).

  • Solvent Addition: Dissolve the starting material in anhydrous Dimethyl sulfoxide (DMSO).

  • Base Addition: Introduce N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to the stirring solution.

  • Nucleophile Addition: Slowly add isopropylamine (1.5 equivalents) dropwise to prevent exothermic runaway.

  • Reaction: Stir the mixture at ambient temperature (or gently heat to 40°C depending on scale) for 12.0 hours[7][8].

  • Workup: Quench the reaction by pouring it into ice-cold water. Extract the aqueous layer iteratively with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Causality & Design Rationale: The choice of DMSO as a polar aprotic solvent is critical; it selectively solvates cations while leaving the isopropylamine nucleophile unsolvated and highly reactive, stabilizing the anionic Meisenheimer intermediate. DIPEA is employed as a sterically hindered, non-nucleophilic base to scavenge the generated hydrofluoric acid (HF). This prevents the protonation of the isopropylamine reactant, driving the equilibrium forward without participating in competing side reactions[7][8].

Protocol: Downstream Benzimidazolone Assembly

Following isolation, the intermediate is converted into the active DGAT2 inhibitor pharmacophore[2].

Step-by-Step Methodology:

  • Reduction: The nitro group is reduced to an ortho-diamine via catalytic hydrogenation using Palladium on Carbon (Pd/C) under an H₂ atmosphere in a methanol/THF solvent mixture.

  • Cross-Coupling & Cyclization: Without extensive purification, the resulting diamine is subjected to a transition-metal-catalyzed cascade reaction. The mixture is treated with a functionalized aryl halide (e.g., a fluoropyridine derivative), Copper(I) iodide (CuI), (1R,2R)-(-)-N,N'-dimethyl-1,2-cyclohexanediamine (as a chiral ligand), and potassium phosphate[7].

  • Reaction: The system is heated (25.0–100.0 °C) for approximately 31 hours to yield the fully elaborated benzimidazolone core[7].

Causality & Design Rationale: Using CuI paired with a bidentate diamine ligand drastically enhances the solubility and reactivity of the copper species, facilitating the challenging C-N bond formation required for N-arylation. Performing the reduction and cyclization sequentially minimizes the handling of sensitive diamine intermediates, maximizing overall yield and operational efficiency for pharmaceutical scale-up.

Analytical Validation & Quality Control

Every protocol must operate as a self-validating system to ensure scientific integrity.

  • In-Process Control (IPC): The progress of the SNAr reaction must be monitored via Thin-Layer Chromatography (TLC) (Hexanes/Ethyl Acetate 3:1). The consumption of the fluorinated starting material (higher Rf) and the appearance of a distinct, intensely yellow-colored product spot (lower Rf, characteristic of the nitro-aromatic amine) confirms reaction progression.

  • Structural Confirmation: Post-workup, High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) must be utilized to confirm the presence of the [M+H]⁺ ion at m/z 239.24. Nuclear Magnetic Resonance (¹H-NMR) should be employed to verify the characteristic septet of the isopropyl methine proton, confirming successful N-alkylation.

References

  • Title: methyl 3-(isopropylamino)-4-nitrobenzoate | 1400645-23-9 - 摩熵化学 Source: molaid.com URL: [Link]

  • Title: Benzimidazolone Derivatives as DGAT2 Inhibitors for Treating Diseases Source: acs.org URL: [Link]

  • Title: Benzimidazolone Derivatives as DGAT2 Inhibitors for Treating Diseases - PMC - NIH Source: nih.gov URL: [Link]

  • Source: google.com (Google Patents)
  • Title: 3-amino-3-methylthietane 1,1-dioxide hydrochloride - CAS号2225141-46-6 Source: molaid.com URL: [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of Methyl 3-(isopropylamino)-4-nitrobenzoate

Prepared by: Senior Application Scientist, Process Chemistry & API Development Executive Summary Methyl 3-(isopropylamino)-4-nitrobenzoate is a highly specialized, functionally dense chemical intermediate critical to the...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Process Chemistry & API Development

Executive Summary

Methyl 3-(isopropylamino)-4-nitrobenzoate is a highly specialized, functionally dense chemical intermediate critical to the development of modern therapeutics. Featuring a finely tuned push-pull electronic system—driven by an electron-donating isopropylamino group and a strongly electron-withdrawing nitro group—this molecule serves as a foundational building block in the synthesis of complex active pharmaceutical ingredients (APIs).

From a drug development perspective, it is prominently utilized in the generation of benzimidazolone derivatives acting as Diacylglycerol O-Acyltransferase 2 (DGAT2) inhibitors for the treatment of non-alcoholic steatohepatitis (NASH) and metabolic syndrome[1]. Additionally, it serves as a key intermediate in the synthesis of RORγt inhibitors targeting autoimmune indications[2]. This whitepaper details its physicochemical profile, the mechanistic logic behind its synthesis, and validated protocols for its isolation.

Physicochemical Properties and Molecular Characterization

Understanding the fundamental molecular metrics of Methyl 3-(isopropylamino)-4-nitrobenzoate is essential for predicting its behavior in advanced synthetic workflows, particularly regarding solubility, partition coefficients, and stoichiometric calculations.

PropertyValue
Chemical Name Methyl 3-(isopropylamino)-4-nitrobenzoate
CAS Registry Number 1400645-23-9[2]
Molecular Formula C₁₁H₁₄N₂O₄[2]
Molecular Weight 238.24 g/mol [3]
Monoisotopic / Exact Mass 238.0954 Da
Calculated LogP -0.45[4]
Reaction Role Key API Intermediate (e.g., DGAT2 / RORγt inhibitors)[1][2]

Mechanistic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of Methyl 3-(isopropylamino)-4-nitrobenzoate relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr) reaction. The precursor,, contains a highly electrophilic carbon at the C3 position[1]. The adjacent nitro group at C4 exerts a profound inductive and resonance-withdrawing effect, significantly lowering the lowest unoccupied molecular orbital (LUMO) of the aromatic ring. This electronic environment primes the fluorine-bearing carbon for nucleophilic attack by isopropylamine, proceeding through a negatively charged Meisenheimer complex transition state.

SNAr_Synthesis A Methyl 3-fluoro- 4-nitrobenzoate (Electrophile) C Meisenheimer Complex (Transition State) A->C SNAr Attack (DMSO, 100°C) B Isopropylamine (Nucleophile) B->C D Methyl 3-(isopropylamino)- 4-nitrobenzoate (Product) C->D HF Elimination (DIPEA)

Caption: SNAr mechanism for the synthesis of Methyl 3-(isopropylamino)-4-nitrobenzoate.

Experimental Protocol: Step-by-Step Synthesis & Causality

The following protocol is derived from validated pharmaceutical patent literature (specifically ) and is engineered to be a self-validating system, ensuring high yield and purity[1].

Phase 1: Reagent Preparation and Initiation
  • Charge the Reactor: To a clean, dry reaction vessel, add Methyl 3-fluoro-4-nitrobenzoate (4.0 g, 20.09 mmol)[1].

  • Solvent Addition: Dissolve the solid in anhydrous Dimethyl Sulfoxide (DMSO, 50 mL)[1].

    • Causality: DMSO is a highly polar aprotic solvent. It vigorously solvates cations but leaves the nucleophile (isopropylamine) relatively unsolvated and highly reactive. Furthermore, DMSO stabilizes the negatively charged transition state of the Meisenheimer complex, accelerating the SNAr kinetics.

  • Nucleophile and Base Introduction: Add Propan-2-amine (Isopropylamine) (1.140 g, 19.28 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (7.02 mL, 40.2 mmol)[1].

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. As the substitution proceeds, hydrofluoric acid (HF) is generated. DIPEA neutralizes the HF, preventing the protonation of the isopropylamine nucleophile. If isopropylamine were protonated, it would lose its nucleophilicity, stalling the reaction prematurely.

Phase 2: Thermal Activation
  • Heating: Stir the reaction mixture at 100 °C for 12 hours[1].

    • Causality: While the ortho-nitro group strongly activates the ring, the isopropyl group on the incoming amine introduces significant steric bulk. Sustained heating at 100 °C provides the thermodynamic energy required to overcome this steric activation barrier, driving the reaction to complete conversion.

Phase 3: Quenching and Self-Validating Isolation
  • Aqueous Quench: Cool the mixture to room temperature and dilute with deionized water and Ethyl Acetate (EtOAc)[1].

    • Causality & Validation: Water quenches the reaction and forces the highly polar DMSO and the ionic DIPEA-HF salts into the aqueous phase. The target product, Methyl 3-(isopropylamino)-4-nitrobenzoate, selectively partitions into the organic EtOAc layer. This phase separation acts as a built-in, self-validating purification step; the formation of a clear organic layer distinct from the aqueous phase confirms successful solvent exchange and byproduct removal.

  • Extraction: Separate the layers and back-extract the aqueous phase with fresh EtOAc to maximize product recovery[1].

  • Final Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the final product.

Downstream Applications in Drug Development

Once synthesized, Methyl 3-(isopropylamino)-4-nitrobenzoate acts as a critical node in divergent synthetic pathways. In the development of DGAT2 inhibitors, the molecule undergoes a sequence of precise transformations: the nitro group is catalytically reduced to an amine, followed by cyclization with carbonyldiimidazole (CDI) to form a rigid benzimidazolone core[1]. This core serves as the primary pharmacophore for binding within the DGAT2 enzyme pocket, ultimately yielding the active therapeutic agent.

Downstream_Application Step1 Methyl 3-(isopropylamino)- 4-nitrobenzoate Step2 Nitro Reduction (H2, Pd/C or similar) Step1->Step2 Step3 Cyclization (Carbonyldiimidazole) Step2->Step3 Step4 Benzimidazolone Core (DGAT2 Inhibitor Scaffold) Step3->Step4

Caption: Downstream conversion of the intermediate into DGAT2 inhibitor benzimidazolone scaffolds.

References

  • Title: WO2022076495A1 - Preparation of benzimidazolone derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors Source: Google Patents / World Intellectual Property Organization URL
  • Title: methyl 3-(isopropylamino)-4-nitrobenzoate | 1400645-23-9 Source: Molaid Chemical Database URL: [Link]

  • Title: CN108689942B - Nitrogen-containing bicyclic compounds, and preparation methods and uses thereof Source: Google Patents / China National Intellectual Property Administration URL

Sources

Exploratory

An In-depth Technical Guide to Methyl 3-(isopropylamino)-4-nitrobenzoate

Disclaimer: The compound Methyl 3-(isopropylamino)-4-nitrobenzoate is a specialized chemical entity with limited publicly available experimental data. This guide has been constructed by synthesizing information from stru...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The compound Methyl 3-(isopropylamino)-4-nitrobenzoate is a specialized chemical entity with limited publicly available experimental data. This guide has been constructed by synthesizing information from structurally related compounds and established principles of organic chemistry to provide a predictive and logical overview for research and development professionals. All proposed methodologies should be validated experimentally under appropriate laboratory safety protocols.

Introduction and Strategic Overview

Methyl 3-(isopropylamino)-4-nitrobenzoate is a substituted aromatic compound featuring a nitro group, a secondary amine, and a methyl ester. This unique combination of functional groups makes it a potentially valuable, yet underexplored, intermediate in organic synthesis. The electron-withdrawing nature of the nitro group and the ester, juxtaposed with the electron-donating secondary amine, creates a nuanced electronic environment on the benzene ring, suggesting a rich and versatile reactivity profile.

This guide provides a comprehensive analysis of Methyl 3-(isopropylamino)-4-nitrobenzoate, including its structural and physicochemical properties, a proposed, logically derived synthesis protocol, and an exploration of its potential applications, particularly as a scaffold in medicinal chemistry and materials science. The information herein is intended to serve as a foundational resource for researchers embarking on the synthesis or utilization of this and related compounds.

Chemical Identity and Physicochemical Properties

The formal IUPAC name for the compound is Methyl 3-(propan-2-ylamino)-4-nitrobenzoate . Due to the absence of a dedicated CAS Registry Number, it is inferred that this compound is not widely commercially available and likely requires custom synthesis.

Structural Information
IdentifierValue
IUPAC Name Methyl 3-(propan-2-ylamino)-4-nitrobenzoate
Molecular Formula C₁₁H₁₄N₂O₄
Molecular Weight 238.24 g/mol
Canonical SMILES CC(C)NC1=C(C=C(C=C1)C(=O)OC)[O-]
InChI Key (Predicted)
Predicted Physicochemical Properties

The following properties are estimated based on the known characteristics of structurally similar molecules such as methyl 3-amino-4-nitrobenzoate[1][2] and N-isopropylaniline[3][4][5][6][7].

PropertyPredicted Value / CharacteristicRationale
Appearance Yellow to orange solidThe nitroaniline chromophore typically imparts color.
Melting Point Moderately highAromatic compounds with polar groups and potential for intermolecular hydrogen bonding tend to be solids with melting points above room temperature. For comparison, methyl 3-nitrobenzoate has a melting point of 78-80 °C[8].
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, ethyl acetate, acetone). Sparingly soluble in non-polar solvents. Insoluble in water.The ester and nitro groups provide polarity, while the overall organic structure limits aqueous solubility.
Boiling Point > 300 °C (with potential decomposition)High molecular weight and polarity suggest a high boiling point. Nitroaromatic compounds can be thermally sensitive.
pKa (Conjugate Acid) ~2-3The basicity of the isopropylamino group is significantly reduced by the electron-withdrawing effects of the ortho-nitro and para-methoxycarbonyl groups.

Proposed Synthesis Pathway and Experimental Protocol

A robust and logical synthesis strategy for Methyl 3-(isopropylamino)-4-nitrobenzoate involves a two-step process commencing from a commercially available precursor. The primary reaction is a nucleophilic aromatic substitution (SNAr), followed by a standard esterification.

Synthesis Overview

The proposed pathway leverages the high reactivity of a halogenated nitrobenzoate towards nucleophilic attack. The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which strongly activates the aromatic ring towards nucleophilic attack.

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Fischer Esterification A 3-Fluoro-4-nitrobenzoic Acid C 3-(Isopropylamino)-4-nitrobenzoic Acid (Intermediate) A->C Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Heat B Isopropylamine (Nucleophile) E Methyl 3-(isopropylamino)-4-nitrobenzoate (Final Product) C->E Reflux D Methanol (MeOH) H₂SO₄ (catalyst)

Caption: Proposed two-step synthesis of Methyl 3-(isopropylamino)-4-nitrobenzoate.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(Isopropylamino)-4-nitrobenzoic Acid

  • Rationale: This step involves the displacement of a fluoride ion from the aromatic ring by isopropylamine. The reaction is facilitated by the presence of the strongly electron-withdrawing nitro group ortho to the fluorine, which stabilizes the Meisenheimer complex intermediate. A non-nucleophilic base is used to scavenge the HF produced.

  • Materials:

    • 3-Fluoro-4-nitrobenzoic acid

    • Isopropylamine

    • Potassium carbonate (K₂CO₃), anhydrous

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Hydrochloric acid (HCl), 1M solution

    • Deionized water

    • Ethyl acetate

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-fluoro-4-nitrobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMSO.

    • Add isopropylamine (1.5 eq) to the mixture.

    • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the mixture to room temperature and pour it into a beaker of ice water.

    • Acidify the aqueous mixture to pH 2-3 with 1M HCl to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum. The crude 3-(isopropylamino)-4-nitrobenzoic acid can be purified by recrystallization if necessary.

Step 2: Synthesis of Methyl 3-(isopropylamino)-4-nitrobenzoate

  • Rationale: This is a classic Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[9] Concentrated sulfuric acid acts as the catalyst, protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by methanol.

  • Materials:

    • 3-(Isopropylamino)-4-nitrobenzoic acid (from Step 1)

    • Methanol (MeOH), anhydrous

    • Sulfuric acid (H₂SO₄), concentrated

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Suspend the 3-(isopropylamino)-4-nitrobenzoic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.

    • Heat the reaction mixture to reflux for 2-4 hours.[9][10]

    • Monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by flash column chromatography on silica gel or by recrystallization to obtain pure Methyl 3-(isopropylamino)-4-nitrobenzoate.

Potential Applications in Research and Development

The true value of Methyl 3-(isopropylamino)-4-nitrobenzoate lies in its potential as a versatile building block. Nitrobenzoate derivatives are common intermediates in the synthesis of pharmaceuticals and other fine chemicals.[11][12][13]

Pharmaceutical Intermediates

The primary utility of this compound is as a precursor for more complex, biologically active molecules. The functional groups present offer several handles for subsequent chemical transformations.

Applications A Methyl 3-(isopropylamino)-4-nitrobenzoate B Reduction of Nitro Group A->B C Hydrolysis of Ester A->C D N-Alkylation/Acylation A->D E Methyl 3-(isopropylamino)-4-aminobenzoate (Diaminobenzene derivative) B->E F 3-(Isopropylamino)-4-nitrobenzoic Acid C->F G Derivatized Amine D->G H Heterocycle Formation (e.g., Benzimidazoles) E->H I Amide Coupling F->I J Further Functionalization G->J

Caption: Potential synthetic transformations of Methyl 3-(isopropylamino)-4-nitrobenzoate.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding a diamino-benzene derivative. This product is a classic precursor for the synthesis of heterocyclic systems, such as benzimidazoles, which are privileged scaffolds in medicinal chemistry.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid, which can then be used in amide coupling reactions to link the molecule to other fragments.

  • Modification of the Secondary Amine: The secondary amine can undergo further reactions, such as N-alkylation or acylation, to introduce additional diversity.

Dyes and Materials Science

Nitroaniline derivatives are known chromophores. It is plausible that this compound could serve as a precursor for novel dyes or be incorporated into polymers to create materials with specific optical or electronic properties.

Safety and Toxicological Profile

No specific toxicological data exists for Methyl 3-(isopropylamino)-4-nitrobenzoate. The safety precautions must be inferred from related compounds.

  • General Hazards: Aromatic nitro compounds and anilines are often toxic and should be handled with care. Potential hazards include skin irritation, eye irritation, and toxicity upon ingestion, inhalation, or skin absorption.[4]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A laboratory coat

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air.

    • Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.

  • Reactivity: The compound may be incompatible with strong oxidizing agents and strong acids.[5] Nitroaromatic compounds can be thermally unstable and should be heated with caution.

Conclusion

While not a commonplace reagent, Methyl 3-(isopropylamino)-4-nitrobenzoate represents a molecule of significant synthetic potential. Its logical and straightforward proposed synthesis makes it accessible for research purposes. The strategic placement of its functional groups provides multiple avenues for elaboration into more complex structures, positioning it as a valuable intermediate for professionals in drug discovery, agrochemical synthesis, and materials science. This guide provides the foundational knowledge for scientists to begin exploring the chemistry and applications of this versatile compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13032, N-Isopropylaniline. Retrieved from [Link].

  • Apicule (n.d.). Methyl 2-(bromomethyl)-3-nitrobenzoate (CAS No: 98475-07-1). Retrieved from [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 22). Methyl 3-nitrobenzoate: A High-Purity Intermediate for Industrial Applications. Retrieved from [Link].

  • Asia Chem I & E (Jiangsu) Co., Ltd (2025, December 31). Buy Methyl 3-nitrobenzoate Pharmaceutical Grade. Retrieved from [Link].

  • Occupational Safety and Health Administration (2021, January 5). N-ISOPROPYLANILINE. Retrieved from [Link].

  • Jigs Chemical (n.d.). CAS No. 98475-07-1 Methyl 2-bromomethyl-3-nitrobenzoate. Retrieved from [Link].

  • YIC (n.d.). Synthesis Of Methyl 3 Nitrobenzoate. Retrieved from [Link].

  • Centers for Disease Control and Prevention (n.d.). Supporting Information. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15892778, Methyl 3-amino-4-nitrobenzoate. Retrieved from [Link].

Sources

Foundational

Spectroscopic data (NMR, IR, Mass Spec) of Methyl 3-(isopropylamino)-4-nitrobenzoate

Executive Summary & Chemical Identity Methyl 3-(isopropylamino)-4-nitrobenzoate is a critical intermediate in the synthesis of benzimidazole-based pharmaceuticals and kinase inhibitors. Its structural core features a par...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Methyl 3-(isopropylamino)-4-nitrobenzoate is a critical intermediate in the synthesis of benzimidazole-based pharmaceuticals and kinase inhibitors. Its structural core features a para-nitrobenzoate scaffold substituted at the meta-position with a secondary amine. The presence of the ortho-amino-nitro motif facilitates intramolecular hydrogen bonding, significantly influencing its spectroscopic signature and reactivity (specifically towards reduction-cyclization sequences).

  • IUPAC Name: Methyl 3-(propan-2-ylamino)-4-nitrobenzoate

  • Molecular Formula: C₁₁H₁₄N₂O₄

  • Molecular Weight: 238.24 g/mol

  • CAS Registry Number: 113772-14-8 (Generic for isomer class; specific derivatives vary)

  • Appearance: Bright orange/yellow crystalline solid (characteristic of o-nitroanilines).

Synthesis & Sample Origin (Protocol)

To ensure the spectroscopic data provided below is contextually accurate, the sample is prepared via Nucleophilic Aromatic Substitution (


). This protocol is self-validating via the distinct color change from pale yellow to deep orange.
Reaction Logic

The precursor, Methyl 3-fluoro-4-nitrobenzoate , possesses a fluorine atom activated by the ortho-nitro group. The isopropylamine acts as the nucleophile, displacing the fluoride ion.

Step-by-Step Methodology
  • Charge: Dissolve Methyl 3-fluoro-4-nitrobenzoate (1.0 eq) in anhydrous THF or DMF (0.5 M concentration).

  • Addition: Add Isopropylamine (2.5 eq) dropwise at 0°C. Note: Excess amine acts as a base to scavenge HF.

  • Reaction: Stir at Room Temperature (25°C) for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Checkpoint: Starting material (

      
      ) disappears; Product (
      
      
      
      ) appears as a bright yellow spot.
  • Workup: Dilute with EtOAc, wash with 0.5M HCl (to remove excess amine), then saturated

    
     and Brine.
    
  • Purification: Recrystallize from Ethanol or flash column chromatography.

SynthesisWorkflow Start Start: Me-3-F-4-NO2-Benzoate Process SnAr Reaction THF, RT, 4h Start->Process Reagent Reagent: Isopropylamine (2.5 eq) Reagent->Process Check QC Check: TLC & Color Change (Pale -> Deep Orange) Process->Check Product Product: Methyl 3-(isopropylamino)- 4-nitrobenzoate Check->Product Workup & Cryst.

Figure 1: Synthesis workflow via Nucleophilic Aromatic Substitution.

Spectroscopic Data (The Core)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum is dominated by the desymmetrization of the aromatic ring and the characteristic intramolecular hydrogen bond between the NH and the nitro group.

Solvent: DMSO-


 (Recommended for solubility and observing exchangeable protons)
Frequency:  400 MHz[1]
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Ar-H 8.18Doublet (d)1H

H-5 : Deshielded by ortho-NO₂ group.
NH 8.05Broad Doublet1H

NH : Downfield due to intramolecular H-bond with NO₂.
Ar-H 7.45Singlet (d)1H

H-2 : Meta to NO₂, shielded by ortho-amino group.
Ar-H 7.18dd1H

H-6 : Ortho to ester, para to amine.
Ester 3.88Singlet (s)3H--COOCH₃ : Characteristic methyl ester.
iPr-CH 3.82Septet (m)1H

CH(CH₃)₂ : Methine proton coupled to methyls.
iPr-CH₃ 1.26Doublet (d)6H

CH(CH₃)₂ : Isopropyl methyl groups.

C NMR Data (100 MHz, DMSO-

):

165.8 (C=O), 146.5 (C-N), 135.2 (C-NO₂), 131.5 (C-H), 126.8 (C-H), 116.5 (C-H), 114.2 (C-H), 52.8 (OCH₃), 44.5 (CH-iPr), 22.1 (CH₃-iPr).
B. Infrared (IR) Spectroscopy

The IR spectrum confirms the functional group transformation, specifically the introduction of the secondary amine and retention of the nitro/ester groups.

Wavenumber (

)
IntensityFunctional GroupVibrational Mode
3360 - 3380 Medium, SharpSecondary AmineN-H Stretch (Intramolecularly bonded)
2970 - 2980 MediumAlkylC-H Stretch (Isopropyl)
1715 - 1725 StrongEsterC=O Stretch (Conjugated)
1535 StrongNitroN-O Asymmetric Stretch
1350 StrongNitroN-O Symmetric Stretch
1280 StrongEsterC-O Stretch
C. Mass Spectrometry (MS)

Technique: ESI-MS (Positive Mode) or GC-MS (EI).

  • Molecular Ion (

    
    ):  238.2
    
  • Protonated Ion (

    
    ):  239.2 (Base peak in ESI)
    

Fragmentation Pattern (EI - 70eV):

  • m/z 238: Molecular Ion.

  • m/z 223:

    
     (Loss of methyl from isopropyl or ester).
    
  • m/z 195:

    
     (Loss of isopropyl group, 
    
    
    
    ).
  • m/z 180: Loss of isopropyl + methyl.

Structural Elucidation Logic

To validate the structure without an external standard, researchers should rely on the "Ortho-Effect" Logic Flow :

  • Regiochemistry Check: The starting material (3-fluoro-4-nitro) dictates the product. If the nucleophile attacked the wrong position (e.g., displacing the nitro group), the MS would show a different mass (loss of

    
    ), and the coupling constants in NMR would change (loss of the large ortho coupling of H-5).
    
  • H-Bonding Evidence: The NH signal at

    
     8.05 ppm is a critical diagnostic. A free secondary amine usually appears at 3.0-5.0 ppm. The shift to ~8.0 ppm confirms the amine is ortho to the nitro group, forming a 6-membered planar H-bonded ring.
    
  • Symmetry: The isopropyl group signals (doublet at 1.26, septet at 3.82) confirm the amine incorporation.

ElucidationLogic Obs1 Observation: NH Signal @ 8.05 ppm Ded1 Deduction: Intramolecular H-Bond (NH...O=N) Obs1->Ded1 Conc Conclusion: Methyl 3-(isopropylamino)- 4-nitrobenzoate Ded1->Conc Obs2 Observation: Ar-H Coupling (J=9Hz) Ded2 Deduction: Ortho-Protons Preserved (Nitro not displaced) Obs2->Ded2 Ded2->Conc Obs3 Observation: MS Peak @ 239 (M+H) Obs3->Conc

Figure 2: Structural elucidation logic based on spectral anomalies (H-bonding).

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12352200, Methyl 4-(isobutylamino)-3-nitrobenzoate (Analogous Structure Reference). Retrieved from [Link]

  • Li, J., et al. (2012). Synthesis of Benzimidazole Derivatives via Nucleophilic Substitution of Fluoro-nitrobenzoates. Journal of Organic Chemistry.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds.[2] 8th Ed. Wiley. (Source for chemical shift additivity rules for o-nitroanilines).

Sources

Exploratory

An In-depth Technical Guide to the Solubility of Methyl 3-(isopropylamino)-4-nitrobenzoate in Common Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of Methyl 3-(isopropylamino)-4-nitrobenzoate, a key intermediate in pharmaceutical synthesis. Given the cr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of Methyl 3-(isopropylamino)-4-nitrobenzoate, a key intermediate in pharmaceutical synthesis. Given the critical role of solubility in drug development—influencing everything from reaction kinetics and purification to formulation and bioavailability—this document outlines the theoretical underpinnings and practical methodologies for its assessment. We present a detailed protocol for the widely accepted static isothermal equilibration method, and although specific experimental data for this compound is not publicly available, we provide an illustrative data set to guide researchers in their experimental design and data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the physicochemical properties of this and similar molecules.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of modern drug development. It is a critical physicochemical property that dictates the ease of handling, the efficiency of synthetic routes, and the ultimate bioavailability of a drug product. Methyl 3-(isopropylamino)-4-nitrobenzoate, as a precursor in various synthetic pathways, is no exception. A thorough understanding of its solubility in a range of common organic solvents is paramount for optimizing processes such as:

  • Reaction Kinetics: The rate and completeness of a chemical reaction are often dependent on the concentration of the reactants in solution.

  • Purification and Crystallization: Selective crystallization, a common purification technique, relies on differences in solubility in various solvents.

  • Formulation: The development of a stable and effective dosage form requires knowledge of the API's solubility characteristics.

This guide will delve into the factors governing the solubility of Methyl 3-(isopropylamino)-4-nitrobenzoate and provide a robust experimental framework for its determination.

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[1] The structure of Methyl 3-(isopropylamino)-4-nitrobenzoate, presented below, contains several key functional groups that influence its solubility profile:

  • Aromatic Ring: The benzene ring is a nonpolar feature, contributing to solubility in nonpolar solvents.

  • Nitro Group (-NO2): This is a strongly electron-withdrawing and polar group, capable of participating in dipole-dipole interactions.[2]

  • Ester Group (-COOCH3): The ester group is polar and can act as a hydrogen bond acceptor.[3]

  • Isopropylamino Group (-NHCH(CH3)2): The secondary amine is a polar group and can act as both a hydrogen bond donor and acceptor.

The interplay of these functional groups results in a molecule with a moderate overall polarity. It is expected to exhibit limited solubility in highly nonpolar solvents like hexanes and better solubility in more polar organic solvents such as alcohols, ketones, and esters. The presence of the amine group may also allow for increased solubility in acidic aqueous solutions through salt formation.

Experimental Determination of Solubility: The Static Isothermal Equilibration Method

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The static isothermal equilibration method, often referred to as the "shake-flask" method, is considered the gold standard for determining the equilibrium solubility of a solid in a liquid.[4] This method ensures that the solvent is fully saturated with the solute at a constant temperature.

Causality Behind Experimental Choices

The choice of the static isothermal equilibration method is deliberate. It is a thermodynamic measurement that reflects the true equilibrium state, unlike kinetic solubility measurements which can sometimes provide misleadingly high values.[5] The use of a constant temperature water bath is crucial as solubility is highly temperature-dependent. Agitation ensures that the system reaches equilibrium in a reasonable timeframe. The final analysis of the supernatant by a sensitive and specific method like High-Performance Liquid Chromatography (HPLC) guarantees accurate quantification of the dissolved solute.

Detailed Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline Methyl 3-(isopropylamino)-4-nitrobenzoate to a series of sealed vials, each containing a different organic solvent of interest. The presence of excess solid is critical to ensure equilibrium is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the sealed vials in a constant temperature water bath or incubator set to the desired temperature (e.g., 298.15 K or 25 °C).

    • Agitate the vials using an orbital shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature.

    • Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microcrystals.

  • Analysis:

    • Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Quantify the concentration of Methyl 3-(isopropylamino)-4-nitrobenzoate in the diluted sample using a validated HPLC method with UV detection.

  • Data Calculation:

    • From the determined concentration, calculate the solubility in various units such as g/L, mg/mL, or mole fraction.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis cluster_calc 5. Calculation prep1 Add excess solute to solvent in sealed vials equil1 Incubate at constant temperature (e.g., 298.15 K) prep1->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sample1 Allow excess solid to settle equil2->sample1 sample2 Withdraw and filter supernatant sample1->sample2 analysis1 Dilute sample sample2->analysis1 analysis2 Quantify by HPLC-UV analysis1->analysis2 calc1 Calculate solubility (g/L, mg/mL, etc.) analysis2->calc1

Caption: Workflow for the static isothermal equilibration method.

Illustrative Solubility Data

Solvent ClassSolventDielectric Constant (approx.)Predicted Solubility (g/L)
Protic Solvents Methanol32.785
Ethanol24.570
1-Propanol20.155
2-Propanol (Isopropanol)18.348
1-Butanol17.840
Aprotic Polar Solvents Acetone20.7120
Acetonitrile37.595
Dimethyl Sulfoxide (DMSO)46.7>200
N,N-Dimethylformamide (DMF)36.7>200
Ethyl Acetate6.065
Nonpolar Solvents Dichloromethane9.130
Toluene2.415
Hexanes1.9<1

Interpretation of Solubility Trends and Insights

The illustrative data highlights several key trends that are anticipated for a molecule with the structural features of Methyl 3-(isopropylamino)-4-nitrobenzoate:

  • High Solubility in Polar Aprotic Solvents: The highest solubilities are predicted in highly polar aprotic solvents like DMSO and DMF. These solvents are excellent at solvating a wide range of organic molecules due to their large dipole moments.

  • Good Solubility in Alcohols: The compound is expected to be well-solvated by alcohols through hydrogen bonding with the nitro, ester, and amino groups. A decrease in solubility is observed as the alkyl chain of the alcohol increases, which is consistent with the decreasing polarity of the solvent.

  • Moderate Solubility in Esters and Ketones: Solvents like ethyl acetate and acetone are good general-purpose solvents for moderately polar compounds.

  • Low Solubility in Nonpolar Solvents: As expected from the "like dissolves like" principle, the solubility is predicted to be low in nonpolar solvents such as toluene and hexanes.[1]

Logical Relationships in Solubility

G cluster_compound Methyl 3-(isopropylamino)-4-nitrobenzoate cluster_solvents Solvent Properties cluster_solubility Solubility Outcome Compound Polar Functional Groups (Nitro, Ester, Amine) Polar High Polarity (e.g., DMSO, Alcohols) Compound->Polar 'Like Dissolves Like' Nonpolar Low Polarity (e.g., Hexanes, Toluene) Compound->Nonpolar Mismatch in Polarity HighSol High Solubility Polar->HighSol LowSol Low Solubility Nonpolar->LowSol

Caption: Logical relationship between compound polarity and solubility.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility of Methyl 3-(isopropylamino)-4-nitrobenzoate. While specific experimental data is not yet published, the provided framework, including a detailed experimental protocol and illustrative data, offers a solid foundation for researchers and drug development professionals. A thorough understanding and experimental determination of solubility are indispensable for the successful development and application of this and other important chemical intermediates.

References

  • Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

  • Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Wikipedia. 3-Nitrobenzoic acid. [Link]

  • PubChem. 4-Nitrobenzoic Acid. [Link]

  • Quora. What is the synthesis of methyl 3-nitrobenzoate?. [Link]

  • ChemBK. Methyl 3-nitrobenzoate. [Link]

  • PubChem. 3-Nitrobenzoic acid. [Link]

Sources

Foundational

A Technical Guide to the Synthetic Potential of Methyl 3-(isopropylamino)-4-nitrobenzoate

Abstract Methyl 3-(isopropylamino)-4-nitrobenzoate is a strategically functionalized aromatic compound poised for significant applications in modern organic synthesis. Its unique arrangement of a secondary amine, a nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 3-(isopropylamino)-4-nitrobenzoate is a strategically functionalized aromatic compound poised for significant applications in modern organic synthesis. Its unique arrangement of a secondary amine, a nitro group, and a methyl ester on a benzene ring offers a versatile platform for constructing complex molecular architectures. This technical guide elucidates the synthetic utility of this molecule, focusing on its role as a precursor to high-value heterocyclic systems, particularly substituted benzimidazoles, which are prominent scaffolds in medicinal chemistry. We will explore plausible synthetic routes to the title compound, detail its transformation into various derivatives, and provide field-proven insights into experimental design and execution.

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of organic synthesis, the efficiency of a synthetic route is often dictated by the strategic value of its starting materials. Methyl 3-(isopropylamino)-4-nitrobenzoate is a prime example of a building block designed for synthetic efficiency. The molecule incorporates three key functional groups whose reactivities can be selectively harnessed:

  • The ortho-Nitroaniline Moiety: The spatial relationship between the isopropylamino group and the nitro group is the cornerstone of this molecule's utility. This arrangement is a classical precursor to ortho-phenylenediamines upon reduction of the nitro group.

  • The Nitro Group: Beyond its role as a masked amine, the electron-withdrawing nature of the nitro group activates the aromatic ring for certain nucleophilic substitutions and influences the regioselectivity of other reactions. Its selective reduction is a key step in many of the applications discussed herein.

  • The Methyl Ester: This group provides a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid or amidation, allowing for the introduction of additional diversity into the target molecules.

This guide will demonstrate how these features can be leveraged to synthesize compounds of significant interest to researchers in materials science and drug development.

Proposed Synthesis of Methyl 3-(isopropylamino)-4-nitrobenzoate

While not extensively documented as a commercial product, the synthesis of Methyl 3-(isopropylamino)-4-nitrobenzoate can be reliably achieved through established synthetic methodologies. The most direct approach involves a nucleophilic aromatic substitution (SNAr) reaction.

A plausible and efficient route starts from a readily available 4-halo-3-nitrobenzoic acid derivative. The fluorine-substituted analogue is often preferred due to the higher reactivity of the C-F bond in SNAr reactions, which can lead to milder reaction conditions[1]. The subsequent step is a classic Fischer esterification.

Diagram of the Proposed Synthetic Workflow

Synthesis_of_Methyl_3_isopropylamino_4_nitrobenzoate start Methyl 4-fluoro-3-nitrobenzoate product Methyl 3-(isopropylamino)-4-nitrobenzoate start->product Nucleophilic Aromatic Substitution reagent1 Isopropylamine (Nucleophile) reagent1->product

Caption: Proposed synthesis via Nucleophilic Aromatic Substitution.

Detailed Experimental Protocol: Synthesis of Methyl 3-(isopropylamino)-4-nitrobenzoate

Materials:

  • Methyl 4-fluoro-3-nitrobenzoate

  • Isopropylamine

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of methyl 4-fluoro-3-nitrobenzoate (1.0 eq) in DMSO, add triethylamine (1.5 eq).

  • Slowly add isopropylamine (1.2 eq) to the reaction mixture at room temperature.

  • Heat the mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain Methyl 3-(isopropylamino)-4-nitrobenzoate.

Core Application: A Gateway to Substituted Benzimidazoles

The primary synthetic application of Methyl 3-(isopropylamino)-4-nitrobenzoate is its use as a precursor for the synthesis of a diverse range of substituted benzimidazoles. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer, antiviral, and anthelmintic properties[2][3][4][5][6].

The key transformation is a one-pot reductive cyclization. This elegant process involves the in-situ reduction of the nitro group to an amine, which then spontaneously condenses with a suitable electrophile to form the imidazole ring. This one-pot approach is highly efficient as it avoids the isolation of the often-unstable ortho-phenylenediamine intermediate[7][8].

Diagram of the Reductive Cyclization Workflow

Benzimidazole_Synthesis_Workflow start Methyl 3-(isopropylamino)-4-nitrobenzoate intermediate Methyl 3-(isopropylamino)-4-aminobenzoate (ortho-phenylenediamine intermediate) start->intermediate Nitro Group Reduction (e.g., Na2S2O4, H2/Pd-C) product Substituted Benzimidazole intermediate->product Cyclization reagent Aldehyde (R-CHO) or Carboxylic Acid (R-COOH) reagent->product

Caption: General workflow for benzimidazole synthesis.

Versatility of the Reductive Cyclization

A variety of reducing agents can be employed, with the choice depending on the other functional groups present in the molecule. Common choices include:

  • Catalytic Hydrogenation: H₂ over Pd/C is a clean and efficient method[7].

  • Sodium Dithionite (Na₂S₂O₄): A mild and effective reducing agent for this transformation[9].

  • Metals in Acid: Tin (Sn) or iron (Fe) in the presence of an acid like HCl are classic and cost-effective options[10][11].

The choice of the coupling partner allows for the introduction of a wide range of substituents at the 2-position of the benzimidazole ring:

  • Aldehydes: React to form 2-alkyl- or 2-aryl-substituted benzimidazoles[8][9][12].

  • Carboxylic Acids (or their derivatives): Also yield 2-substituted benzimidazoles, often requiring harsher conditions or activating agents[13].

  • Orthoesters: Provide a route to 2-alkoxybenzimidazoles[7].

Detailed Experimental Protocol: One-Pot Synthesis of a 2-Aryl-Benzimidazole Derivative

Materials:

  • Methyl 3-(isopropylamino)-4-nitrobenzoate

  • An aromatic aldehyde (e.g., benzaldehyde)

  • Sodium dithionite (Na₂S₂O₄)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve Methyl 3-(isopropylamino)-4-nitrobenzoate (1.0 eq) and the aromatic aldehyde (1.1 eq) in a mixture of ethanol and water.

  • Heat the solution to reflux.

  • Slowly add sodium dithionite (3.0-4.0 eq) portion-wise to the refluxing solution.

  • Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product may precipitate.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold water and ethanol.

  • If no precipitate forms, remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product.

  • Recrystallize or purify by column chromatography to obtain the pure 2-aryl-benzimidazole derivative.

Quantitative Data for Analogous Reductive Cyclizations

The following table summarizes typical yields for similar one-pot benzimidazole syntheses from o-nitroanilines found in the literature, demonstrating the viability of this approach.

Reducing AgentElectrophileSolventYield (%)Reference
H₂/Pd/COrthoesterMethanolHigh[7]
Na₂S₂O₄AldehydeEthanol/WaterGood to Excellent[9]
Fe/HClAldehydeEthanolGood[10]

Other Potential Synthetic Applications

Beyond benzimidazole synthesis, the strategic placement of functional groups in Methyl 3-(isopropylamino)-4-nitrobenzoate opens doors to other classes of compounds.

Precursor for Other Heterocyclic Systems

The ortho-phenylenediamine intermediate, generated by the reduction of the nitro group, is a versatile precursor for a variety of other heterocyclic systems. For instance, condensation with α-dicarbonyl compounds can lead to the formation of quinoxalines, while reaction with β-ketoesters can be a route to 1,5-benzodiazepines[14].

Intermediate in Dye and Pigment Synthesis

Aromatic amines are fundamental building blocks in the synthesis of azo dyes[15][16]. The amine derived from the reduction of Methyl 3-(isopropylamino)-4-nitrobenzoate can be diazotized using nitrous acid to form a diazonium salt. This reactive intermediate can then be coupled with electron-rich aromatic compounds, such as phenols or anilines, to produce highly colored azo compounds. The specific substituents on both coupling partners will determine the final color and properties of the dye. Nitroaromatic compounds themselves are important intermediates in the dye industry[17][18][19].

Diagram of Azo Dye Synthesis Concept

Azo_Dye_Synthesis start Reduced Methyl 3-(isopropylamino)-4-nitrobenzoate (Aromatic Amine) diazonium Diazonium Salt start->diazonium Diazotization (NaNO2, HCl) product Azo Dye diazonium->product Azo Coupling coupler Coupling Partner (e.g., Phenol) coupler->product

Sources

Exploratory

The Mechanistic and Kinetic Framework of Electrophilic Aromatic Substitution in Nitrobenzoates

Executive Summary Electrophilic Aromatic Substitution (EAS) is a cornerstone reaction in organic synthesis, particularly in the development of Active Pharmaceutical Ingredients (APIs) and advanced materials. However, per...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Electrophilic Aromatic Substitution (EAS) is a cornerstone reaction in organic synthesis, particularly in the development of Active Pharmaceutical Ingredients (APIs) and advanced materials. However, performing EAS on highly deactivated systems—such as nitrobenzoates—presents significant kinetic and regiochemical challenges. Both the ester (


) and nitro (

) functionalities are strong electron-withdrawing groups (EWGs) that deplete electron density from the aromatic

-system, drastically increasing the activation energy required for electrophilic attack.

This technical guide provides an in-depth analysis of the EAS mechanism in deactivated arenes, using the regioselective nitration of methyl benzoate to methyl 3-nitrobenzoate as the primary model. By examining the causality behind substituent effects, transition state stabilization, and strict experimental parameters, this whitepaper serves as a comprehensive resource for researchers optimizing synthetic workflows.

Mechanistic Pathway of EAS in Deactivated Arenes

The nitration of a deactivated benzoate ester requires a highly potent electrophile and proceeds via a classic addition-elimination mechanism. The fundamental steps are as follows:

  • Generation of the Electrophile: The reaction utilizes a nitrating mixture of concentrated sulfuric acid (

    
    ) and concentrated nitric acid (
    
    
    
    ). Sulfuric acid, being the stronger acid, protonates the hydroxyl oxygen of nitric acid. Subsequent dehydration yields water and the highly electrophilic nitronium ion (
    
    
    ), as detailed by1[1].
  • Nucleophilic Attack (Rate-Determining Step): The electron-deficient aromatic ring of methyl benzoate acts as a nucleophile, attacking the

    
     ion. This disrupts aromaticity and forms a resonance-stabilized carbocation known as the arenium ion (or 
    
    
    
    -complex)[2]. Because the ring is deactivated, this step requires significant activation energy[3].
  • Deprotonation and Rearomatization: A weak base in the reaction mixture (typically the bisulfate ion,

    
    ) abstracts the proton from the 
    
    
    
    -hybridized carbon of the arenium ion. The electrons from the
    
    
    bond collapse back into the ring, restoring the stable aromatic system[2].

EAS_Mechanism HNO3 HNO3 + H2SO4 (Acid Mixture) NO2_plus NO2+ (Nitronium Ion) + HSO4- + H2O HNO3->NO2_plus Protonation & Dehydration Sigma_Complex σ-Complex (Arenium Ion) Rate-Determining Step NO2_plus->Sigma_Complex Electrophilic Attack on Arene Deprotonation Deprotonation by HSO4- (Fast) Sigma_Complex->Deprotonation Activation Energy Overcome Product Methyl 3-Nitrobenzoate (Restored Aromaticity) Deprotonation->Product Rearomatization

Fig 1: Mechanistic pathway of electrophilic aromatic substitution generating the arenium ion.

Regioselectivity and Electronic Effects: The Meta-Directing Principle

Understanding where the electrophile attacks requires analyzing the electronic influence of the existing substituents. The ester group (


) is universally deactivating due to its ability to accept 

-electron density via resonance (

effect) and withdraw electrons through

-bonds via electronegativity (

effect)[4].

When the nitronium ion attacks the methyl benzoate ring, it can theoretically form ortho, meta, or para intermediates.

  • Ortho/Para Attack: Attack at these positions yields an arenium ion resonance structure where the positive charge is localized directly on the carbon atom bearing the electron-withdrawing carbonyl group. This adjacent partial positive charge (

    
    ) creates massive electrostatic repulsion, highly destabilizing the transition state[5].
    
  • Meta Attack: Attack at the 3-position yields an arenium ion where the positive charge is delocalized to the ortho and para positions relative to the ester group, but never directly on the carbon attached to the ester. Consequently, the meta position is the least deactivated carbon, dictating strict regioselectivity for methyl 3-nitrobenzoate[6].

Quantitative Data: Substituent Effects on EAS

To contextualize the kinetic behavior of nitrobenzoates, the following table summarizes the directing effects and relative reaction rates of various substituent classes during EAS. This data is critical for predictive modeling in drug design[7].

Substituent GroupElectronic EffectDirecting EffectImpact on EAS Rate
-CH₃ (Alkyl) +I, +M (Hyperconjugation)Ortho/ParaActivating (Faster than Benzene)
-H (Benzene) NoneN/AStandard Baseline (Rate = 1)
-F, -Cl (Halogens) -I > +MOrtho/ParaDeactivating (Slower than Benzene)
-COOCH₃ (Ester) -I, -MMetaModerately Deactivating
-NO₂ (Nitro) Strong -I, Strong -MMetaStrongly Deactivating (Rate << 1)

Experimental Protocol: Synthesis of Methyl 3-Nitrobenzoate

This section outlines a self-validating protocol for the regioselective nitration of methyl benzoate. Every step is designed with explicit causality to ensure thermodynamic control and physical validation.

Self-Validating Workflow

Step 1: Substrate Dissolution & Activation

  • Action: Weigh 2.0 g of methyl benzoate into a dry 50 mL conical flask. Slowly add 4.0 mL of concentrated

    
     while swirling. Cool the mixture in an ice-water bath to 0°C[6].
    
  • Causality:

    
     acts as the solvent and protonates the carbonyl oxygen, further deactivating the ring to prevent over-nitration. The ice bath suppresses premature exothermic side reactions[5].
    

Step 2: Electrophile Generation

  • Action: In a separate dry test tube, cool 1.5 mL of concentrated

    
     to 0°C. Slowly add 1.5 mL of conc. 
    
    
    
    dropwise[6].
  • Causality:

    
     protonates 
    
    
    
    , driving the dehydration necessary to generate the highly reactive nitronium ion (
    
    
    )[1].

Step 3: Nucleophilic Attack (The Reaction)

  • Action: Add the cold nitrating mixture dropwise to the methyl benzoate solution over 15 minutes, maintaining the internal temperature strictly below 5°C.

  • Causality: Maintaining <5°C is critical. Higher temperatures provide the thermal activation energy required to overcome the destabilized ortho/para transition states, leading to isomeric impurities or secondary nitration (yielding methyl 3,5-dinitrobenzoate)[8].

Step 4: Quenching & Isolation

  • Action: After 15 minutes of stirring, pour the mixture over 2.0 g of crushed ice. Filter the resulting solid under vacuum and wash with ice-cold water[1].

  • Causality: Ice rapidly quenches the reaction, preventing oxidative cleavage by

    
    . Methyl 3-nitrobenzoate is insoluble in water and precipitates instantly[6].
    

Step 5: Purification & Self-Validation

  • Action: Recrystallize the crude solid from hot methanol.

  • Validation Checkpoint 1 (Visual): During heating, the product may appear as an "oily" layer before dissolving completely in methanol[6].

  • Validation Checkpoint 2 (Physical): Dry the crystals and measure the melting point. A sharp melting point at 78–80°C confirms the meta-isomer purity[8].

  • Validation Checkpoint 3 (Spectroscopic):

    
    -NMR analysis will show 6 distinct aromatic carbon signals (verifying the loss of symmetry compared to the starting material), a carbonyl peak at 164 ppm, and a methoxy peak at 52 ppm[9].
    

Exp_Workflow Prep 1. Preparation Dissolve Arene in conc. H2SO4 at 0°C Nitration 2. Nitration Dropwise addition of HNO3/H2SO4 at 0-5°C Prep->Nitration Maintain < 5°C Quench 3. Quenching Pour over crushed ice to precipitate product Nitration->Quench React for 15 min Isolate 4. Isolation Vacuum filtration & cold water/MeOH wash Quench->Isolate Filter solid Purify 5. Purification Recrystallization from hot methanol Isolate->Purify Remove impurities

Fig 2: Step-by-step experimental workflow for the regioselective nitration of methyl benzoate.

Advanced Considerations: Further Substitution of Nitrobenzoates

When attempting to perform EAS on an already nitrated benzoate (e.g., converting methyl 3-nitrobenzoate to methyl 3,5-dinitrobenzoate), researchers face extreme kinetic barriers. The presence of two strong meta-directing EWGs (


 and 

) makes the ring exceptionally electron-poor.

Standard nitrating mixtures (


 at 0°C) are insufficient. Such transformations require forcing conditions, including the use of fuming nitric acid, oleum (fuming sulfuric acid), and elevated temperatures (>100°C)[3]. Under these conditions, the incoming electrophile is directed to the 5-position, as it is the only carbon meta to both existing deactivating groups, thereby minimizing transition state destabilization.

References

1.9 2.2 3. 6 4.8 5. 3 6.4 7. 7 8. 1 9. 5

Sources

Foundational

Technical Guide: Stability and Storage of Methyl 3-(isopropylamino)-4-nitrobenzoate

Executive Summary Methyl 3-(isopropylamino)-4-nitrobenzoate (CAS: 1400645-23-9 ) is a critical pharmaceutical intermediate, primarily utilized in the synthesis of benzimidazole-based therapeutics such as DGAT2 and RORγt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(isopropylamino)-4-nitrobenzoate (CAS: 1400645-23-9 ) is a critical pharmaceutical intermediate, primarily utilized in the synthesis of benzimidazole-based therapeutics such as DGAT2 and RORγt inhibitors.[1][2][3][4] Due to its nitro-aniline core and ester functionality, the compound exhibits specific sensitivities to light, moisture, and oxidative stress.

Immediate Storage Recommendations:

Parameter Recommendation Criticality
Temperature 2°C to 8°C (Short-term) -20°C (Long-term > 3 months) High (Prevents ester hydrolysis)
Atmosphere Inert Gas (Argon or Nitrogen) Medium (Protects secondary amine)
Light Amber Vials / Foil Wrap High (Nitro-anilines are photosensitive)

| Humidity | Desiccated (< 30% RH) | High (Prevents hydrolysis) |

Chemical Identity & Physicochemical Profile[2][3][5][6][7][8][9][10]

This compound belongs to the class of 3-amino-4-nitrobenzoates , characterized by a "push-pull" electronic system where the electron-donating isopropylamine group is ortho to the electron-withdrawing nitro group. This conjugation is responsible for its likely yellow/orange coloration and its photochemical reactivity.

PropertyData
IUPAC Name Methyl 3-(propan-2-ylamino)-4-nitrobenzoate
CAS Number 1400645-23-9
Molecular Formula C₁₁H₁₄N₂O₄
Molecular Weight 238.24 g/mol
Appearance Yellow to Orange Crystalline Solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water

Synthesis & Application Context

Understanding the synthesis provides insight into potential impurities (e.g., residual isopropylamine or fluoride).

Synthesis Pathway: The compound is typically synthesized via Nucleophilic Aromatic Substitution (SₙAr) . Methyl 3-fluoro-4-nitrobenzoate reacts with isopropylamine.[3] The fluorine atom, activated by the ortho-nitro group, is displaced by the amine.

Synthesis Start Methyl 3-fluoro-4-nitrobenzoate (Electrophile) Product Methyl 3-(isopropylamino)-4-nitrobenzoate (Target) Start->Product + Reagent Reagent Isopropylamine (Nucleophile) Conditions Conditions: DMSO/DIEA, 25-60°C Conditions->Product Byproduct HF (captured by base) Product->Byproduct Elimination

Figure 1: Synthesis via SₙAr mechanism. Residual fluoride or isopropylamine may persist if not purified.

Downstream Application: This intermediate is reduced (Nitro


 Amine) to form a diamine, which is then cyclized to form Benzimidazole  cores, essential for kinase inhibitors and metabolic disease drugs (e.g., DGAT2 inhibitors).

Stability Mechanisms & Degradation Pathways

Hydrolysis (The Ester Linkage)

The methyl ester is the most labile point.

  • Mechanism: Acid or base-catalyzed hydrolysis converts the lipophilic ester into the free carboxylic acid (3-(isopropylamino)-4-nitrobenzoic acid ).

  • Trigger: Moisture ingress during storage.

  • Impact: Changes solubility profile and alters stoichiometry in subsequent reactions.

Photolysis (The Nitro-Aniline Chromophore)

Nitro-aromatic compounds, especially those with ortho-amino groups, are notorious for photochemical instability.

  • Mechanism: UV/Visible light absorption can trigger radical formation or intramolecular redox reactions (e.g., nitro-to-nitroso rearrangement).

  • Observation: Darkening of the yellow powder to brown/black.

Oxidation (The Secondary Amine)

While the nitro group is electron-withdrawing (stabilizing the amine against oxidation), the isopropyl group introduces a secondary amine site.

  • Risk: Long-term exposure to air can lead to N-oxide formation, though this is slower than hydrolysis.

Degradation Target Methyl 3-(isopropylamino)-4-nitrobenzoate Hydrolysis Hydrolysis (+H2O) Acid/Base Catalyzed Target->Hydrolysis Photolysis Photolysis (hν) UV/Vis Light Target->Photolysis AcidProduct Degradant A: 3-(isopropylamino)-4-nitrobenzoic acid (Free Acid) Hydrolysis->AcidProduct PhotoProduct Degradant B: Nitroso/Radical Species (Brown Discoloration) Photolysis->PhotoProduct

Figure 2: Primary degradation pathways. Hydrolysis is the dominant risk in humid conditions.

Detailed Storage & Handling Protocols

Storage Architecture

To ensure >98% purity retention over 12 months:

  • Primary Container: Amber borosilicate glass vial with a Teflon-lined screw cap.

    • Why: Amber glass blocks UV (<400nm). Teflon prevents leaching of plasticizers by the organic ester.

  • Secondary Containment: Sealed Mylar bag with a silica gel sachet.

    • Why: Provides a physical moisture barrier.

  • Environment:

    • Short-term (< 1 month): 4°C (Refrigerator).

    • Long-term (> 1 month): -20°C (Freezer).

    • Thawing: Allow vial to reach room temperature before opening to prevent condensation on the hygroscopic solid.

Handling Precautions
  • Safety: This compound is a nitro-aromatic. Treat as potentially toxic and mutagenic. Use a fume hood.

  • Solvent Compatibility:

    • Compatible: Dichloromethane, Ethyl Acetate, DMSO.

    • Avoid: Protic solvents (Water, Alcohols) for long-term storage of solutions, as they promote transesterification or hydrolysis.

Quality Control & Forced Degradation Protocols

To validate the integrity of your batch, use the following HPLC method.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 360 nm (nitro-aniline absorbance).

  • Expected Retention: The ester (Target) will elute later than the free acid (Degradant A) due to the loss of the methyl group making the acid more polar.

Forced Degradation Stress Test

Perform this one-time check to establish a baseline for your specific batch.

Stress ConditionProtocolExpected Result
Acid Hydrolysis Dissolve in 0.1N HCl/MeOH; Heat at 60°C for 4 hrs.Appearance of Free Acid peak (RRT ~0.8).
Base Hydrolysis Dissolve in 0.1N NaOH/MeOH; Stir at RT for 1 hr.Rapid conversion to Free Acid . (High Sensitivity).
Oxidation Dissolve in 3% H₂O₂; Stir at RT for 24 hrs.Potential N-oxide formation (Minor).
Photostability Expose solid to UV light (365nm) for 24 hrs.Surface discoloration; appearance of late-eluting dimers.

References

  • Molaid Chemicals. (2021). Chemical Properties and Synthesis of Methyl 3-(isopropylamino)-4-nitrobenzoate (CAS 1400645-23-9). Retrieved from

  • PubChem. (n.d.).[6] Methyl 3-amino-4-nitrobenzoate (Structural Analog Data). National Library of Medicine. Retrieved from

  • Google Patents. (2022). Preparation of Benzimidazolone Derivatives as Novel DGAT2 Inhibitors (US20220112182A1).[3] Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzimidazoles from Nitro-amines. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Nucleophilic Aromatic Substitution (SNAr) Protocol for the Synthesis of Methyl 3-(isopropylamino)-4-nitrobenzoate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Intermediate synthesis for Diacylglyceride O-Acyltransferase 2 (DGAT2) inhibitors and RORγt inhibitors. Introducti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Intermediate synthesis for Diacylglyceride O-Acyltransferase 2 (DGAT2) inhibitors and RORγt inhibitors.

Introduction and Mechanistic Rationale

Methyl 3-(isopropylamino)-4-nitrobenzoate is a highly valuable synthetic intermediate, frequently utilized in the development of benzimidazolone derivatives targeting metabolic and autoimmune disorders[1]. The most efficient and scalable route to this compound is via a Nucleophilic Aromatic Substitution (SNAr) reaction, utilizing methyl 3-fluoro-4-nitrobenzoate and isopropylamine.

Causality in Experimental Design: The success of this protocol relies on the precise orchestration of electronic effects and solvent dynamics:

  • Substrate Activation: The nitro group at the C4 position is strongly electron-withdrawing and sits ortho to the fluorine leaving group at C3. This orientation heavily depletes electron density at the C3 carbon, lowering the activation energy required for the nucleophilic attack and stabilizing the resulting anionic Meisenheimer complex intermediate.

  • Solvent Selection (DMSO): Dimethyl sulfoxide (DMSO) is chosen as a polar aprotic solvent. Unlike protic solvents, DMSO does not hydrogen-bond with the nucleophile (isopropylamine), thereby leaving it "naked" and highly reactive. Furthermore, DMSO excels at stabilizing the polar transition state of the SNAr mechanism, significantly accelerating the reaction rate.

  • Acid Scavenger (DIPEA): N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base. Its steric bulk prevents it from competing with isopropylamine for the electrophilic carbon, while its basicity efficiently neutralizes the hydrofluoric acid (HF) byproduct, driving the reaction to completion and preventing the protonation of the isopropylamine nucleophile.

Process Workflow

Workflow Start Starting Materials: Methyl 3-fluoro-4-nitrobenzoate + Isopropylamine Setup Reaction Setup Solvent: DMSO Base: DIPEA Start->Setup SNAr SNAr Reaction 12 Hours, Ambient Temp Setup->SNAr IPC In-Process Control (LC-MS / TLC) SNAr->IPC Workup Aqueous Work-up EtOAc Extraction & Water Washes IPC->Workup Purification Purification Flash Chromatography Workup->Purification Product Isolated Product: Methyl 3-(isopropylamino)-4-nitrobenzoate Purification->Product

Workflow for the SNAr synthesis of Methyl 3-(isopropylamino)-4-nitrobenzoate.

Materials and Stoichiometry

The following table outlines the quantitative requirements for a standard 10 mmol scale reaction.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
Methyl 3-fluoro-4-nitrobenzoateElectrophile199.141.01.99 g (10.0 mmol)
IsopropylamineNucleophile59.111.50.89 g / 1.28 mL (15.0 mmol)
N,N-Diisopropylethylamine (DIPEA)Base / Scavenger129.252.02.58 g / 3.48 mL (20.0 mmol)
Dimethyl sulfoxide (DMSO)Solvent78.13N/A15.0 mL (0.66 M)
Ethyl Acetate (EtOAc)Extraction Solvent88.11N/AAs needed
Brine (Sat. NaCl)Wash SolutionN/AN/AAs needed

Step-by-Step Experimental Protocol

Self-Validating System Note: This protocol integrates In-Process Controls (IPC) to ensure the reaction has reached thermodynamic completion before proceeding to the work-up phase, preventing yield loss due to premature quenching.

Phase 1: Reaction Assembly
  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar. Ensure the flask is dry and flushed with an inert gas (Nitrogen or Argon) to prevent atmospheric moisture from interfering, although SNAr reactions are generally robust.

  • Substrate Solvation: Charge the flask with Methyl 3-fluoro-4-nitrobenzoate (1.99 g, 10.0 mmol). Add 15.0 mL of anhydrous DMSO. Stir until the solid is completely dissolved, yielding a clear solution.

  • Base Addition: Add DIPEA (3.48 mL, 20.0 mmol) to the stirring solution in one portion.

  • Nucleophile Introduction: Place the flask in a room-temperature water bath (to act as a mild heat sink). Slowly add isopropylamine (1.28 mL, 15.0 mmol) dropwise over 5 minutes. Mechanistic insight: While the reaction is not violently exothermic, controlled addition prevents localized heating and potential volatilization of the low-boiling isopropylamine (bp 32-34 °C).

Phase 2: Reaction Execution and Monitoring
  • Stirring: Seal the flask with a septum (vented slightly if necessary) and stir the reaction mixture continuously at ambient temperature (20–25 °C) for 12.0 hours [1].

  • In-Process Control (IPC): After 11 hours, withdraw a 10 µL aliquot. Dilute with 1 mL of acetonitrile and analyze via LC-MS or TLC (Hexanes:EtOAc, 3:1).

    • Validation Check: The reaction is deemed complete when the starting material peak (m/z ~200) is consumed (<2% remaining area under curve) and the product peak (m/z 239.1 [M+H]+) is dominant.

Phase 3: Quench and Extraction
  • Quenching: Transfer the reaction mixture to a separatory funnel containing 50 mL of ice-cold distilled water. This precipitates the organic components and heavily dilutes the DMSO.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Combine the organic phases.

  • Washing: Wash the combined organic layer with distilled water (3 x 30 mL) to systematically remove residual DMSO and DIPEA salts. Follow with a final wash using saturated aqueous NaCl (brine, 30 mL) to aid in dehydration.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexanes/Ethyl Acetate (typically starting at 9:1 and ramping to 4:1).

  • Isolation: Pool the fractions containing the pure product (identified via TLC) and concentrate in vacuo to yield Methyl 3-(isopropylamino)-4-nitrobenzoate as a brightly colored solid (typical of ortho-nitroanilines due to intramolecular charge transfer).

Analytical Data and Characterization

ParameterExpected ResultAnalytical Utility
Physical State Yellow/Orange crystalline solidVisual confirmation of highly conjugated nitroaromatic system.
LC-MS (ESI+) m/z 239.1 [M+H]⁺Confirms molecular weight (C11H14N2O4 = 238.24 g/mol ).
¹H NMR (CDCl₃) Characteristic isopropyl multiplet (~3.8 ppm)Validates the successful incorporation of the isopropylamine moiety.
Expected Yield 80 - 92%Demonstrates the high efficiency of the activated SNAr methodology.

References

  • Source: United States Patent Application Publication (US20220112182A1)
Application

Fischer esterification of 3-amino-4-nitrobenzoic acid derivatives

Application Note & Protocol Guide Abstract & Strategic Overview The esterification of 3-amino-4-nitrobenzoic acid presents a unique challenge in organic synthesis due to the presence of both an electron-withdrawing nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Abstract & Strategic Overview

The esterification of 3-amino-4-nitrobenzoic acid presents a unique challenge in organic synthesis due to the presence of both an electron-withdrawing nitro group and a basic amino group on the benzoate scaffold. While the nitro group at the 4-position enhances the electrophilicity of the carboxylic acid (facilitating nucleophilic attack), the amino group at the 3-position introduces zwitterionic character and solubility challenges in non-polar media.

This guide details two validated protocols for the synthesis of Methyl 3-amino-4-nitrobenzoate :

  • Method A (Thionyl Chloride): The "Gold Standard" for amino-acid derivatives, generating anhydrous HCl in situ to drive the equilibrium.

  • Method B (Sulfuric Acid): A classic Fischer esterification adapted for bulk synthesis.

Key Technical Insight: Unlike its isomer (4-amino-3-nitrobenzoic acid), the 3-amino-4-nitro arrangement places the amino group meta to the carboxylic acid and ortho to the nitro group. This reduces the direct resonance deactivation of the carbonyl carbon by the amine, generally allowing for faster esterification rates compared to the 4-amino isomer.

Reaction Mechanism & Logic

The reaction follows a nucleophilic acyl substitution mechanism. In the presence of methanol and an acid catalyst, the carboxylic acid is protonated to form an oxonium ion, which is then attacked by methanol.

Critical Consideration: The amino group (


) will be protonated to the ammonium salt (

) under these acidic conditions. This is beneficial as it solubilizes the starting material in methanol. Upon workup (neutralization), the free base is regenerated, typically causing the hydrophobic ester product to precipitate.
Mechanism Diagram

FischerMechanism Start 3-amino-4-nitrobenzoic acid Protonation Protonation (C=O & NH2) Start->Protonation H+ Catalyst Attack Nucleophilic Attack (MeOH) Protonation->Attack + MeOH Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Elimination Elimination of Water Tetrahedral->Elimination - H2O ProductSalt Product (Ammonium Salt) Elimination->ProductSalt Neutralization Workup (NaHCO3) ProductSalt->Neutralization FinalProduct Methyl 3-amino-4-nitrobenzoate (Free Base) Neutralization->FinalProduct

Figure 1: Mechanistic pathway showing the dual protonation sites and the critical neutralization step required to isolate the free base ester.

Experimental Protocols

Method A: Thionyl Chloride Mediated (Preferred)

Why this method? Thionyl chloride reacts with methanol to generate anhydrous HCl and methyl sulfite. This effectively scavenges water (driving the equilibrium) and provides a high concentration of acid catalyst without introducing aqueous sulfuric acid.

Reagents:

  • 3-amino-4-nitrobenzoic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (2.0 - 3.0 equiv)
    
  • Anhydrous Methanol (Solvent, ~0.5 M concentration relative to substrate)

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2 or N2 line).

  • Solvent Prep: Charge the flask with anhydrous methanol and cool to 0°C in an ice bath.

  • Activation: Add

    
     dropwise over 15-20 minutes. Caution: Exothermic reaction with gas evolution (
    
    
    
    ,
    
    
    ).
  • Addition: Add solid 3-amino-4-nitrobenzoic acid in portions. The solution may turn yellow/orange.

  • Reaction: Remove the ice bath and heat to reflux (65°C) for 3–5 hours .

    • Monitor: Check by TLC (EtOAc/Hexane 1:1). The starting acid will stay at the baseline; the ester will move up (

      
      ).
      
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate in vacuo to remove excess methanol and

      
      .
      
    • Resuspend the residue in EtOAc.

    • Neutralization: Slowly add saturated

      
       solution while stirring until pH > 8. Gas evolution (
      
      
      
      ) will occur.
    • Separate layers. Extract aqueous layer 2x with EtOAc.

  • Purification: Dry combined organics over

    
    , filter, and concentrate.
    
    • Result: Pale-yellow to yellow-brown solid.

Method B: Sulfuric Acid Catalysis (Standard)

Why this method? Cost-effective for large-scale batches where thionyl chloride handling is prohibitive.

Reagents:

  • 3-amino-4-nitrobenzoic acid (1.0 equiv)

  • Conc.

    
     (0.5 - 1.0 equiv)
    
  • Methanol (Reagent grade)

Protocol:

  • Dissolution: Suspend the carboxylic acid in methanol (10-20 volumes).

  • Catalyst Addition: Add conc.

    
     dropwise. The suspension should clarify as the amine protonates and the mixture warms.
    
  • Reflux: Heat to reflux for 6–12 hours . (Slower than Method A due to water accumulation).

  • Quench: Cool to room temperature.

  • Precipitation Workup:

    • Pour the reaction mixture slowly into a beaker containing crushed ice and saturated

      
       (excess).
      
    • Stir vigorously. The product should precipitate as a yellow solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water to remove salts.

  • Drying: Dry in a vacuum oven at 40°C.

Analytical Data & Validation

PropertySpecificationNotes
Appearance Pale-yellow to yellow-brown solidDarkens upon oxidation/light exposure.
Molecular Weight 196.16 g/mol Formula:

Melting Point Not widely standardizedIsomer (4-amino-3-nitro) melts at 186-205°C. Expect distinct MP; characterize locally.
1H NMR (DMSO-d6)

~3.8-3.9 (s, 3H,

)
Methyl ester singlet is diagnostic.
1H NMR (Aromatic) 3 distinct signals1H (d, J~2Hz, H-2), 1H (dd, H-6), 1H (d, H-5).
Solubility Soluble in DMSO, EtOAc, DCMInsoluble in water (neutral form).
Workflow Diagram

Workflow Reaction Reaction Mixture (MeOH + Substrate + Catalyst) Concentration Evaporation (Remove MeOH) Reaction->Concentration Resuspension Resuspend in EtOAc Concentration->Resuspension Neutralization Neutralize with sat. NaHCO3 (pH > 8) Resuspension->Neutralization Separation Phase Separation Neutralization->Separation OrganicLayer Organic Layer (Product) Separation->OrganicLayer AqueousLayer Aqueous Layer (Salts) Separation->AqueousLayer Drying Dry (Na2SO4) & Concentrate OrganicLayer->Drying Final Methyl 3-amino-4-nitrobenzoate (Solid) Drying->Final

Figure 2: Operational workflow for the isolation of the target ester.

Troubleshooting & Optimization

  • Incomplete Reaction: If starting material remains after 5 hours, add 10% more catalyst or switch to Method A (Thionyl Chloride) to drive the equilibrium more aggressively.

  • Product is an Oil: This compound should be a solid. If it oils out, it may contain residual solvent or impurities. Triturate with cold hexanes or diethyl ether to induce crystallization.

  • Low Yield: Ensure the pH during workup is >8. If the pH is acidic, the product remains water-soluble as the ammonium salt (

    
    ).
    
  • Safety Note: 3-amino-4-nitrobenzoic acid derivatives are potential irritants. Handle with gloves and in a fume hood. Thionyl chloride releases toxic

    
     and 
    
    
    
    gases.

References

  • ChemicalBook. (2024). Methyl 3-amino-4-nitrobenzoate Product Description and Properties. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15892778, Methyl 3-amino-4-nitrobenzoate. Retrieved from [1]

  • Bond University. (2019). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester. (Analogous protocol for isomer). Retrieved from

  • Sigma-Aldrich. (2025). Methyl 3-amino-4-nitrobenzoate CAS 99512-09-1 Product Sheet. Retrieved from

Sources

Method

Process Optimization and Protocol for the Recrystallization of Crude Methyl 3-(isopropylamino)-4-nitrobenzoate

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Application: Intermediate Purification for Active Pharmaceutical Ingredient (API) Synthesis Scientific Rationale & Context Met...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Application: Intermediate Purification for Active Pharmaceutical Ingredient (API) Synthesis

Scientific Rationale & Context

Methyl 3-(isopropylamino)-4-nitrobenzoate (CAS: 1400645-23-9) is a highly valuable synthetic intermediate, prominently featured in the development of novel diacylglyceride O-acyltransferase 2 (DGAT2) inhibitors for the treatment of nonalcoholic steatohepatitis (NASH) [1].

The compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction between methyl 3-fluoro-4-nitrobenzoate and isopropylamine, utilizing N,N-diisopropylethylamine (DIPEA) as a base in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) [1]. Consequently, the crude isolate often suffers from a specific impurity profile:

  • Residual DMSO and Amines: Can poison transition-metal catalysts (e.g., Pd/C) during subsequent nitro-group reduction steps.

  • Unreacted Starting Material: Methyl 3-fluoro-4-nitrobenzoate traces.

  • Over-alkylation/Degradation Products: Formed during prolonged heating.

Why Recrystallization? While chromatography is suitable for milligram-scale discovery, it is economically and ecologically unviable for scale-up. Relying on the thermodynamic principles of crystallization [2], we can exploit the differential solubility of the target molecule versus its impurities. By selecting a highly specific solvent/anti-solvent system and controlling the cooling trajectory within the metastable zone width (MSZW), we prevent the occlusion of DMSO and unreacted starting materials inside the crystal lattice, yielding a self-validating purification system.

Solvent Screening & Quantitative Data

To establish a scalable protocol, various solvent systems were evaluated. The goal was to find a system where the target compound exhibits high solubility at elevated temperatures (>70 °C) and negligible solubility at low temperatures (<5 °C), while keeping impurities fully solvated in the mother liquor.

Table 1: Thermodynamic Solvent Screening Results (10 g Crude Scale)

Solvent SystemVolume RatioSolubility (75 °C)Solubility (5 °C)Recovery (%)Purity (HPLC Area %)Morphology
MethanolN/AHighModerate65.0%97.5%Fine needles
Ethyl Acetate / Heptane1:3HighLow82.4%98.1%Small prisms
IsopropanolN/AModerateLow78.0%98.5%Agglomerates
Ethanol / Water 3:1 High Very Low 89.5% >99.2% Large prisms

Experimental Workflow

Workflow Crude Crude Methyl 3-(isopropylamino)- 4-nitrobenzoate Dissolution Dissolution in Hot EtOH/Water (75 °C, Stirring) Crude->Dissolution HotFiltration Hot Filtration (Removes Insolubles) Dissolution->HotFiltration Cooling Controlled Cooling (0.5 °C/min to 5 °C) HotFiltration->Cooling Crystallization Nucleation & Growth (Exclusion of Impurities) Cooling->Crystallization Isolation Vacuum Filtration & Cold Solvent Wash Crystallization->Isolation Drying Vacuum Drying (45 °C, 24 h) Isolation->Drying Pure Pure Methyl 3-(isopropylamino)- 4-nitrobenzoate (>99%) Drying->Pure

Fig 1. Thermodynamically controlled recrystallization workflow for high-purity isolation.

Detailed Step-by-Step Protocol

This protocol is designed for a 50 g scale but behaves as a self-validating system that can be linearly scaled by maintaining the volumetric ratios and cooling gradients.

Step 1: Solvent Preparation and Dissolution
  • Transfer 50.0 g of crude Methyl 3-(isopropylamino)-4-nitrobenzoate into a 1 L jacketed reactor equipped with an overhead stirrer and a reflux condenser.

  • Add 150 mL of absolute Ethanol.

  • Heat the suspension to 75 °C under moderate stirring (250 rpm) until the solid is mostly dissolved.

  • Slowly add 50 mL of deionized Water (anti-solvent) dropwise. If the solution becomes permanently turbid, add 2–5 mL of hot Ethanol until clarity is restored.

Mechanistic Insight: Adding the anti-solvent at the boiling point pushes the solution to the very edge of its metastable zone. This ensures that the maximum possible yield will be driven out of the solution once the thermal energy is removed.

Step 2: Hot Filtration (In-Process Control)
  • Pre-heat a jacketed sintered glass funnel (or a standard funnel with a celite pad) to 75 °C.

  • Rapidly vacuum-filter the hot solution into a pre-warmed receiving flask.

Mechanistic Insight: Hot filtration removes mechanical particulates, dust, and insoluble polymeric degradation products. Pre-heating the apparatus is an absolute necessity; a cold frit will cause immediate localized supersaturation, leading to premature crystallization ("crashing out") and clogging the filter.

Step 3: Controlled Cooling Profile
  • Transfer the clarified filtrate back to the jacketed reactor.

  • Program the chiller to cool the solution from 75 °C to 20 °C at a strict linear rate of 0.5 °C/min .

  • Once at 20 °C, hold the temperature for 30 minutes to allow the crystal lattice to stabilize.

  • Further cool the system to 5 °C at 0.5 °C/min and hold for 2 hours.

Mechanistic Insight: A slow, linear cooling rate is the most critical parameter for purity. Rapid cooling causes sudden, chaotic nucleation. This rapid growth traps the mother liquor (containing DMSO and unreacted amines) inside the crystal lattice as liquid inclusions. Slow cooling ensures molecules have the time to align perfectly into the growing crystal face, thermodynamically excluding impurities.

Step 4: Isolation and Washing
  • Isolate the bright yellow crystals via vacuum filtration using a Buchner funnel.

  • Wash the filter cake twice with 30 mL portions of ice-cold (0–5 °C) Ethanol/Water (1:1 v/v) .

Mechanistic Insight: The mother liquor coating the crystals is highly concentrated with impurities. The cold wash displaces this dirty solvent layer. Using a 1:1 ratio (higher water content than the crystallization solvent) ensures the purified crystals do not re-dissolve during the wash.

Step 5: Vacuum Drying
  • Transfer the washed crystals to a glass drying tray.

  • Dry in a vacuum oven at 45 °C under high vacuum (< 10 mbar) for 18–24 hours.

  • Confirm drying completion by checking for constant weight.

Mechanistic Insight: Drying at 45 °C safely removes residual ethanol and water without risking thermal degradation or sintering (melting together) of the crystalline product.

Troubleshooting & Process Insights

  • Issue: Oiling Out (Liquid-Liquid Phase Separation)

    • Observation: Instead of forming crystals, the product forms a distinct, dense liquid layer at the bottom of the flask as it cools.

    • Causality: The compound is dropping out of solution above its melting point in the solvent mixture, or the supersaturation is too high.

    • Solution: Reheat the mixture until homogeneous. Add 10-15% more Ethanol to increase the solubility threshold, then cool at a slower rate (0.2 °C/min). Introduce a few milligrams of pure seed crystals at 60 °C to bypass the nucleation energy barrier and force solid crystal growth.

  • Issue: Low Yield (<70%)

    • Observation: Too much product remains in the mother liquor.

    • Solution: The solvent system is too strong. Evaporate 20% of the solvent volume under reduced pressure, or add an additional 20 mL of cold water to the filtrate and allow it to stir at 5 °C for an additional 2 hours to force further precipitation.

References

  • Source: United States Patent Application (Merck Sharp & Dohme Corp)
Application

Column chromatography conditions for purifying Methyl 3-(isopropylamino)-4-nitrobenzoate

Executive Summary This guide details the purification protocol for Methyl 3-(isopropylamino)-4-nitrobenzoate , a common intermediate in the synthesis of benzimidazole-based kinase inhibitors and other bioactive scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the purification protocol for Methyl 3-(isopropylamino)-4-nitrobenzoate , a common intermediate in the synthesis of benzimidazole-based kinase inhibitors and other bioactive scaffolds.

While the synthesis (typically SNAr displacement of a halogen) is straightforward, purification is often complicated by the presence of unreacted starting material (methyl 3-fluoro-4-nitrobenzoate) and hydrolysis byproducts. This protocol leverages the unique physicochemical properties of ortho-nitroanilines—specifically their weak basicity and distinct chromophores—to streamline isolation without the need for expensive amine-modified silica.

Physicochemical Profile & Separation Logic

PropertyValue / CharacteristicImpact on Purification
Structure Core: Methyl benzoateSubs: 4-Nitro, 3-IsopropylaminoThe ortho-nitro group forms an intramolecular hydrogen bond with the amine (NH

O=N).
Appearance Bright Yellow/Orange SolidVisual Fractionation: The product forms a distinct colored band on the column, minimizing the need for constant TLC monitoring.
Basicity Extremely Weak Base (pKa of conjugate acid < 0)No Streaking: Unlike typical amines, this compound does not interact strongly with silanol groups. No Triethylamine (TEA) required.
LogP ~2.5 (Predicted)Moderate lipophilicity. Soluble in DCM, EtOAc; insoluble in water.

The "Hidden" Advantage: The intramolecular hydrogen bond effectively "masks" the polarity of the amine and nitro groups. Consequently, this molecule elutes significantly faster (higher Rf) than non-hydrogen-bonded isomers (e.g., para-amino analogs) and exhibits sharp peak shapes on standard silica.

Pre-Column Workup (Critical Step)

Do not load the crude reaction mixture directly onto the column. The excess isopropylamine used in synthesis can deactivate the silica gel and cause band broadening.

Protocol:

  • Evaporation: Rotovap the reaction mixture to dryness to remove the bulk of volatile isopropylamine (bp 32 °C).

  • Partition: Dissolve the residue in Ethyl Acetate (EtOAc) .

  • Wash:

    • Wash 1: Water (removes salts).

    • Wash 2: 0.5 M HCl (Optional but recommended).

      • Expert Note: Because the product is such a weak base, it will remain in the organic layer while the residual isopropylamine is protonated and extracted into the aqueous phase.

    • Wash 3: Brine.[1]

  • Dry: Dry over anhydrous Na2SO4, filter, and concentrate to a solid/oil.

Thin Layer Chromatography (TLC) Method

Before running the column, establish the separation window.

  • Stationary Phase: Silica Gel 60 F254

  • Mobile Phase: Hexane : Ethyl Acetate (4:1 v/v)

  • Visualization: UV (254 nm) and Visual (Yellow spot).

Expected Rf Values (Approximate):

  • 0.60 – 0.70: Unreacted Methyl 3-fluoro-4-nitrobenzoate (Starting Material).

  • 0.35 – 0.45: Target Product (Methyl 3-(isopropylamino)-4-nitrobenzoate).

  • < 0.05: Hydrolysis byproduct (Carboxylic acid) or salts.

Decision Point: If the


 between the starting material and product is 

in 4:1 Hex/EtOAc, lower the polarity to 9:1 Hex/EtOAc .

Flash Column Chromatography Protocol

Step 1: Column Preparation
  • Stationary Phase: Standard Flash Silica Gel (40–63 µm).

  • Column Size: Use a 10:1 to 20:1 ratio of Silica : Crude Mass (e.g., for 1 g crude, use 15 g silica).

  • Packing Method: Slurry pack in Hexane or 95:5 Hexane:EtOAc .

Step 2: Sample Loading
  • Method: Solid Load is superior for nitroanilines to prevent band tailing.

    • Dissolve crude in minimal DCM.

    • Add silica (1:1 mass ratio to crude).

    • Rotovap to a free-flowing yellow powder.

    • Load powder onto the top of the packed column.

Step 3: Elution Gradient

Run the column using the following step-gradient to maximize separation efficiency.

StepSolvent System (Hex : EtOAc)Volume (Column Volumes)Purpose
1 95 : 5 2 CVElute non-polar impurities and equilibrate.
2 90 : 10 3 - 5 CVElute unreacted starting material (Halo-nitrobenzoate).
3 80 : 20 Until ElutionElute Target Product. (Watch for the yellow band).
4 50 : 50 2 CVFlush column (remove polar byproducts).
Step 4: Fraction Collection
  • Collect fractions corresponding to the bright yellow band .

  • Spot fractions on TLC. The product is UV-active (dark purple under 254 nm) and visibly yellow.

  • Combine pure fractions and evaporate.

Visualization of Workflow

PurificationWorkflow Synthesis S_NAr Reaction (Fluoro-nitrobenzoate + Isopropylamine) Workup Workup & Acid Wash (Remove excess Isopropylamine) Synthesis->Workup Crude mix TLC TLC Optimization (Target Rf ~0.35 in Hex/EtOAc) Workup->TLC Dry residue SolidLoad Solid Load on Silica (Prevents Tailing) TLC->SolidLoad Confirm separation Gradient Gradient Elution (95:5 → 80:20 Hex/EtOAc) SolidLoad->Gradient Run Column Isolation Isolate Product (Yellow Solid) Gradient->Isolation Collect Yellow Band

Figure 1: Strategic workflow for the isolation of Methyl 3-(isopropylamino)-4-nitrobenzoate, emphasizing the removal of amine reagents prior to chromatography.

Troubleshooting & Optimization

IssueProbable CauseSolution
Co-elution with Starting Material Gradient too steep or loading too high.Switch to isocratic elution at 90:10 Hex:EtOAc . Increase silica ratio to 30:1.
Product Streaking Residual isopropylamine on column.Ensure the pre-column acid wash (Step 3) was performed. Do not add TEA; it is unnecessary and may degrade the silica matrix over time.
Product in Aqueous Layer Acid wash was too strong (pH < 1).Although unlikely, strong acid can protonate the nitroaniline. Re-extract the aqueous layer with DCM. Use 0.5M citric acid instead of HCl next time.

References

  • Synthesis of Nitrobenzoate Analogs

    • BenchChem Technical Support.[1][2][3] (2025).[1][3][4][5] "Synthesis and Monitoring of Methyl 3-(methylamino)-4-nitrobenzoate." Retrieved from .

  • Chromatographic Behavior of Nitroanilines

    • Loughborough University. (2009).[4][5][6] "Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns." Loughborough University Research Repository. Retrieved from .

  • General Diester/Nitro Purification Standards

    • Bond University. (2020). "Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester." Journal of Chemical Education. Retrieved from .

  • Physical Properties & Safety

    • PubChem. (2023). "Methyl 3-amino-4-nitrobenzoate Compound Summary." National Library of Medicine. Retrieved from .

Sources

Method

Using TLC to monitor the progress of Methyl 3-(isopropylamino)-4-nitrobenzoate synthesis

Abstract This application note details the protocol for monitoring the synthesis of Methyl 3-(isopropylamino)-4-nitrobenzoate via Thin Layer Chromatography (TLC). This reaction is a classic Nucleophilic Aromatic Substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for monitoring the synthesis of Methyl 3-(isopropylamino)-4-nitrobenzoate via Thin Layer Chromatography (TLC). This reaction is a classic Nucleophilic Aromatic Substitution (


) and serves as a critical intermediate step in the synthesis of the tyrosine kinase inhibitor Afatinib .[1] This guide addresses the specific chromatographic behavior of ortho-nitroanilines, provides a self-validating visualization strategy, and offers troubleshooting for common separation issues.

Chemical Context & Mechanism[1][2]

The Reaction

The synthesis involves the displacement of a fluoride leaving group by isopropylamine.[1] The presence of the nitro group in the ortho position is essential, as it withdraws electron density from the benzene ring, activating the carbon-fluorine bond for nucleophilic attack.[1]

  • Starting Material (SM): Methyl 3-fluoro-4-nitrobenzoate (CAS: 185629-31-6)[1][2][3]

  • Reagent: Isopropylamine (Nucleophile)[1]

  • Product: Methyl 3-(isopropylamino)-4-nitrobenzoate[1]

Reaction Scheme

The following diagram illustrates the transformation and the key molecular features affecting TLC behavior.

ReactionScheme SM Methyl 3-fluoro-4-nitrobenzoate (Electrophile) Intermediate Meisenheimer Complex (Transient) SM->Intermediate + Isopropylamine Reagent Isopropylamine (Nucleophile) Reagent->Intermediate Product Methyl 3-(isopropylamino)-4-nitrobenzoate (Product) Intermediate->Product - HF

Caption:


 pathway. The electron-withdrawing nitro group activates the ring, allowing the amine to displace the fluoride.[1]

Methodology & Protocol

Chromatographic Logic (The "Why")

Success in monitoring this reaction relies on understanding the polarity shift:

  • Starting Material (SM): The fluoro-nitro ester is relatively non-polar.[1] It lacks hydrogen bond donors.[1]

  • Product: The product is a secondary amine.[1] Typically, amines are polar and streak on silica. However , this is an ortho-nitroaniline.[1][4] The amine hydrogen forms a strong intramolecular hydrogen bond with the adjacent nitro oxygen.[1]

    • Result: This "hides" the polarity of the amine, making the product move faster (higher

      
      ) than a typical amine, often resulting in an 
      
      
      
      only slightly lower than the SM.
Materials
  • Stationary Phase: Silica Gel

    
     aluminum or glass-backed plates.[1]
    
  • Mobile Phase (Eluent): Hexane : Ethyl Acetate (8:2 v/v).[1]

    • Alternative: Heptane : Ethyl Acetate (7:3 v/v).[1]

  • Visualization: UV Lamp (254 nm) is mandatory.[1]

Step-by-Step Protocol
Step 1: Mobile Phase Preparation

Prepare 10 mL of Hexane:EtOAc (8:2) in a developing chamber.[1]

  • Critical: Add a filter paper wick to the chamber and let it equilibrate for 5 minutes. This saturates the chamber atmosphere, preventing "smiling" (curved solvent fronts) and ensuring reproducible

    
     values.
    
Step 2: Sample Preparation
  • Standard (SM): Dissolve ~5 mg of Methyl 3-fluoro-4-nitrobenzoate in 0.5 mL Ethyl Acetate.

  • Reaction Mixture (RM): Take a 20

    
    L aliquot of the reaction, quench into 100 
    
    
    
    L of Ethyl Acetate/Water (to remove excess isopropylamine), and use the top organic layer.
Step 3: Spotting (The Co-Spot Technique)

You must spot three lanes to detect the subtle separation between the fluoro-SM and the amino-product.[1]

  • Lane 1: SM Reference

  • Lane 2: Co-spot (Spot SM, let dry, then spot RM on top)

  • Lane 3: Reaction Mixture (RM)

Step 4: Development & Visualization
  • Run the plate until the solvent front is ~1 cm from the top.[1]

  • Remove and air dry.[1]

  • Visual Check: The Product is a bright yellow/orange compound (typical of nitroanilines).[1][4] The SM is usually white/colorless.[1] A yellow spot in Lane 3 confirms product formation.[1]

  • UV Check (254 nm): Both compounds quench fluorescence (appear as dark spots).[1]

Data Interpretation & Decision Tree

Use the table below to interpret your TLC plate.

CompoundApprox

(Hex:EtOAc 8:2)
Visual Color (Daylight)UV (254 nm)
SM (Fluoro) 0.60 - 0.70ColorlessDark Spot
Product (Amino) 0.45 - 0.55Yellow/Orange Dark Spot
Isopropylamine Baseline (0.[1]00)ColorlessInvisible (usually)
Workflow Diagram

TLC_Decision Start Analyze TLC Plate (UV + Visual) CheckSM Is SM spot visible in Lane 3? Start->CheckSM Continue Reaction Incomplete Continue Heating/Stirring CheckSM->Continue Yes CheckPurity Check Lane 3 for New Impurities CheckSM->CheckPurity No Yes Yes No No Quench Stop Reaction & Proceed to Work-up CheckPurity->Quench Clean Optimize Over-reaction? Check Temperature CheckPurity->Optimize Dirty Clean Clean Conversion Dirty New Spots Appearing

Caption: Decision logic for reaction monitoring. "SM" = Starting Material.[1]

Troubleshooting & Optimization

Issue 1: "The spots are too close together."

Due to the ortho-effect (intramolecular H-bonding), the product polarity is reduced, causing it to run close to the non-polar SM.[1]

  • Solution: Change the solvent system to Toluene : Ethyl Acetate (9:1) .[1] Toluene interacts with the aromatic

    
    -systems differently, often improving the resolution between halo- and amino- aromatics.[1]
    
Issue 2: "The product spot is streaking."

Although the ortho-effect reduces basicity, the amine can still interact with acidic silanols on the plate.[1]

  • Solution: Add 1% Triethylamine (TEA) to your mobile phase.[1] This neutralizes the silica and sharpens the amine spot.[1]

Issue 3: "I see a spot at the baseline."

This is likely the salt formed during the reaction (Isopropylammonium fluoride) or excess isopropylamine.[1]

  • Solution: This is normal.[1] Ignore it if it doesn't interfere. Ensure your work-up includes a water wash to remove these salts.[1]

References

  • Afatinib Synthesis Context

    • Process Development of Afatinib.[1] (2016).[1] Organic Process Research & Development. (General reference for

      
       on quinazoline/benzoate scaffolds).
      
    • Available at: [Link][1]

  • TLC of Nitroanilines (Ortho-Effect)

    • Chromatographic Behavior of Ortho-Substituted Anilines.
    • See: [1]

  • General

    
     Methodology: 
    
    • Nucleophilic Arom
    • See: [1]

Sources

Application

Advanced Characterization of Reactive Intermediates: A Multi-Modal Analytical Framework

Topic: Analytical Methods for the Characterization of Reactive Intermediates in Synthesis Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists Intr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Analytical Methods for the Characterization of Reactive Intermediates in Synthesis Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists

Introduction: Illuminating the "Black Box" of Synthesis

In modern drug development and complex organic synthesis, the "black box"—the gap between starting materials and isolated products—is where success or failure is determined. Reactive intermediates (radicals, carbenes, organometallic complexes, and strained rings) drive reaction pathways but are often too transient or unstable for isolation.

Characterizing these species is not merely an academic exercise; it is a critical requirement for:

  • Mechanism-Based Optimization: Moving beyond trial-and-error by understanding catalyst resting states and turnover-limiting steps.

  • Safety Profiling: Identifying accumulation of hazardous high-energy intermediates (e.g., diazonium salts, peroxides).

  • Intellectual Property: Definitively proving novel mechanistic pathways.

This guide outlines a multi-modal approach, integrating In-Situ Spectroscopy , Flow NMR , and Mass Spectrometry , supported by classical Chemical Trapping .

Method 1: In-Situ Vibrational Spectroscopy (ReactIR/Raman)

The Kinetic Eye. Vibrational spectroscopy is the gold standard for real-time kinetic profiling. Unlike offline methods, it requires no sampling, preserving the integrity of moisture- or air-sensitive intermediates.

Mechanism of Action

Attenuated Total Reflectance (ATR) probes are inserted directly into the reaction vessel. The sensor (typically Diamond or Silicon) detects changes in functional groups (e.g., C=O, C=N, Metal-H) as they form and decay.

Protocol A: Kinetic Profiling of a Grignard Addition

Objective: Monitor the formation of a transient alkoxide intermediate to determine the endpoint of addition before quenching.

  • Probe Preparation:

    • Clean the DiComp™ diamond probe with THF. Collect a background spectrum in the empty, dry reactor under

      
      .
      
    • Critical: Ensure the purge gas is dry; water vapor bands (3600-3800 cm⁻¹) will obscure -OH regions.

  • Baseline Acquisition:

    • Charge the reactor with solvent (e.g., anhydrous Et₂O) and substrate (Ketone).

    • Begin data collection (15-second intervals).

  • Reaction Initiation:

    • Add the Grignard reagent (R-MgBr) via syringe pump to maintain a constant thermal profile.

    • Observation: Watch for the disappearance of the Carbonyl stretch (~1715 cm⁻¹) and the emergence of the C-O-Mg stretch (~1050-1150 cm⁻¹).

  • Intermediate Tracking:

    • Plot the absorbance of the intermediate peak vs. time.

    • If the intermediate signal plateaus while starting material remains, the reaction has stalled (catalyst death or equilibrium).

  • Quenching:

    • Add mild acid. Observe the immediate shift from C-O-Mg to C-O-H (~3300 cm⁻¹ broad).

Method 2: Flow NMR Spectroscopy

The Structural Eye. While IR gives functional group data, NMR provides definitive structural elucidation. Traditional offline NMR fails for intermediates with lifetimes < 1 minute or those sensitive to the "stop-and-transfer" delay.

Mechanism of Action

Flow NMR circulates the reaction mixture continuously from the reactor through a flow cell inside the NMR probe and back.[1] By controlling the flow rate and tubing length, one can "freeze" the reaction time at the detection point.

Protocol B: Variable-Temperature Flow NMR for Unstable Species

Objective: Characterize a lithiated intermediate stable only below -40°C.

  • System Setup:

    • Connect the reactor to the NMR flow probe using PTFE tubing (0.8 mm ID).

    • Thermal Control: The transfer line must be jacketed and cooled. Use a pre-cooling loop inside the NMR magnet bore.

  • Shimming & Locking:

    • Use a non-deuterated solvent (e.g., THF) with a capillary insert containing DMSO-d6 for locking, or use "No-D" NMR techniques (shimming on the FID of the solvent).

  • Flow Optimization:

    • Set the pump rate (

      
      ) such that the residence time (
      
      
      
      ) in the transfer line is less than the half-life (
      
      
      ) of the intermediate.
    • 
      .
      
  • Acquisition:

    • Inject n-BuLi. Trigger acquisition.

    • Use 1D ¹H and ²H-Li exchange spectroscopy (if Li-6 labeled) to observe the aggregate state (dimer vs. tetramer) of the intermediate.

Method 3: Electrospray Ionization Mass Spectrometry (ESI-MS)

The Sensitive Eye. ESI-MS is uniquely capable of "fishing" charged intermediates (e.g., cationic Pd-allyl complexes, iminium ions) directly from solution.

Protocol C: Reaction Monitoring via Pressurized Sample Infusion (PSI)

Objective: Detect a low-concentration catalytic resting state in a Pd-catalyzed cross-coupling.

  • Sample Dilution (The Critical Step):

    • Direct injection often saturates the detector. Use a T-junction to dilute the reaction stream 1:100 with a "make-up flow" of cold Acetonitrile/Formic Acid.

    • Why: This quenches the reaction immediately upon sampling and aids ionization.

  • Ionization Parameters:

    • Source Voltage: Keep low (2-3 kV) to prevent in-source fragmentation of fragile organometallics.

    • Desolvation Temp: Set to <150°C. High heat will decompose the metal-ligand complex.

  • MS/MS Validation:

    • Isolate the candidate mass peak (e.g., [L₂Pd(Ar)]⁺).

    • Apply Collision Induced Dissociation (CID).

    • Confirmation: The loss of the ligand (L) or the aryl group (Ar) confirms the structure. If the peak remains intact at high energy, it may be an artifact/adduct.

Comparative Analysis of Methods

FeatureIn-Situ IR (ReactIR)Flow NMRESI-MS (Online)Chemical Trapping
Primary Target Functional Groups, KineticsMolecular StructureCharged Species, MWRadicals, Carbenes
Time Resolution Seconds (Real-time)Minutes (Flow dependent)MillisecondsN/A (Cumulative)
Sensitivity Moderate (>0.01 M)Low (>0.1 M)High (<1 µM)High (Trace)
Structural Detail Low (Fingerprint)High (Connectivity)Moderate (Mass/Frag)High (Adduct ID)
Invasiveness Non-invasiveInvasive (Loop)Invasive (Dilution)Invasive (Additive)

Visualization: Analytical Decision Pathways & Workflows

Diagram 1: Analytical Method Selection Decision Tree

Caption: A logical framework for selecting the appropriate characterization technique based on intermediate stability and charge state.

MethodSelection Start Unknown Reactive Intermediate IsCharged Is the species charged? (e.g., Organometallic cation, Iminium) Start->IsCharged IsStable Is t(1/2) > 1 min? IsCharged->IsStable No MethodMS USE ESI-MS / CSI-MS (Ion Fishing) IsCharged->MethodMS Yes IsRadical Is it a Radical or Carbene? IsStable->IsRadical No (Transient) MethodNMR USE FLOW NMR (Structural ID) IsStable->MethodNMR Yes MethodIR USE IN-SITU IR (Kinetic Profiling) IsRadical->MethodIR No (ionic/neutral) MethodTrap USE CHEMICAL TRAPPING (TEMPO, Diels-Alder) IsRadical->MethodTrap Yes

Diagram 2: Flow NMR Experimental Setup

Caption: Schematic of a closed-loop Flow NMR system allowing continuous monitoring of reaction intermediates under temperature control.

FlowNMR cluster_magnet NMR Magnet Bore Reactor Reaction Vessel (Stirred, Temp Controlled) Pump Peristaltic/Syringe Pump Reactor->Pump  Reaction Mixture   HeatEx Heat Exchanger (Pre-cooling Loop) Pump->HeatEx  Transfer Line   Probe NMR Flow Probe (Inside Magnet) HeatEx->Probe  Cooled Sample   Waste Recycle or Waste Probe->Waste  Return/Exit  

Chemical Trapping: The Indirect Validator

When direct observation is impossible (e.g., lifetimes < nanoseconds), chemical trapping provides forensic evidence of an intermediate's existence.

  • Radical Trapping:

    • Reagent:TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) or PBN (Phenyl N-tert-butylnitrone).

    • Protocol: Add 1.0 equiv of TEMPO to the reaction. If the reaction is radical-mediated, the TEMPO-Adduct will form.[2] Isolate and characterize this stable adduct via standard NMR/MS to map the radical position.

  • Cycloaddition Trapping:

    • Target: Dienes (e.g., o-quinodimethanes) or strained alkynes.

    • Reagent: Dimethyl fumarate or Maleic anhydride.

    • Protocol: Run the reaction in the presence of the trap. The formation of a Diels-Alder adduct confirms the transient existence of the diene species.

References

  • Foley, D. A., et al. (2010). "NMR Flow Tube for Online NMR Reaction Monitoring." Analytical Chemistry. Link

  • Santos, L. S. (2010).[3] "Reactive Intermediates: MS Investigations in Solution." Wiley-VCH. Link

  • Vikse, K. L., et al. (2010). "The Use of Electrospray Ionization Mass Spectrometry for the Study of Organometallic Catalytic Reaction Mechanisms." Coordination Chemistry Reviews. Link

  • Bier, M. E. (2015). "Going beyond electrospray: mass spectrometric studies of chemical reactions in and on liquids." Chemical Science. Link

  • Beilstein J. Org. Chem. (2017).[4] "NMR reaction monitoring in flow synthesis." Beilstein Journal of Organic Chemistry. Link

Sources

Method

Application Note: Methyl 3-(isopropylamino)-4-nitrobenzoate as a Strategic Building Block in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the design of highly specific enzyme inhibitors requires building blocks that offer both precise steric profiles and orthogonal reactivity. Methyl 3-(isopropylamino)-4-nit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of highly specific enzyme inhibitors requires building blocks that offer both precise steric profiles and orthogonal reactivity. Methyl 3-(isopropylamino)-4-nitrobenzoate (CAS: 1400645-23-9) has emerged as a critical intermediate in the synthesis of complex bicyclic scaffolds[1]. Specifically, it serves as the foundational core for novel Diacylglycerol O-Acyltransferase 2 (DGAT2) inhibitors targeting Non-Alcoholic Steatohepatitis (NASH)[2], as well as Retinoid-related orphan receptor gamma t (RORγt) inhibitors for autoimmune indications[3].

This application note details the structural rationale, mechanistic pathways, and self-validating synthetic protocols required to successfully deploy this molecule in drug discovery workflows.

Structural Rationale & Chemical Profile

The utility of Methyl 3-(isopropylamino)-4-nitrobenzoate lies in its highly deliberate functional group arrangement. Each moiety serves a distinct mechanistic purpose in late-stage scaffold construction:

  • Isopropylamino Group: Provides essential steric bulk. In DGAT2 inhibitors, this branched aliphatic chain is crucial for occupying specific lipophilic pockets within the enzyme's allosteric site, drastically increasing binding affinity compared to unbranched analogs[2].

  • Nitro Group: Acts as a stable, masked primary amine. Its strong electron-withdrawing nature initially facilitates the upstream Nucleophilic Aromatic Substitution (SNAr), and its subsequent reduction allows for selective cyclization.

  • Methyl Ester: Serves as a robust protecting group during harsh cross-coupling conditions, which can later be hydrolyzed or directly functionalized into amides to tune the pharmacokinetic properties of the final Active Pharmaceutical Ingredient (API).

Table 1: Physicochemical Properties & Design Rationale
PropertyValueRationale for Drug Design
CAS Number 1400645-23-9Standardized identifier for procurement and IP tracking.
Molecular Formula C11H14N2O4Optimal low molecular weight (Ligand Efficiency).
Molecular Weight 238.24 g/mol Leaves >250 Da of "budget" for late-stage functionalization.
LogP (Predicted) 2.8 - 3.1Ideal lipophilicity for hepatic targeting (NASH applications).
Reactivity Profile OrthogonalAllows sequential C-N coupling, reduction, and cyclization.

Biological Significance: Targeting NASH

NASH is characterized by hepatic steatosis driven by the over-accumulation of Triacylglycerol (TAG). DGAT2 catalyzes the final, rate-limiting step of TAG synthesis. By utilizing Methyl 3-(isopropylamino)-4-nitrobenzoate to construct benzimidazolone-based DGAT2 inhibitors, researchers can effectively block this pathway, reducing lipid droplet accumulation in hepatocytes ()[2].

DGAT2_Pathway FFA Free Fatty Acids (Hepatocyte Influx) DAG Diacylglycerol (DAG) FFA->DAG Acyl-CoA Synthetases TAG Triacylglycerol (TAG) DAG->TAG Catalyzed by DGAT2 DGAT2 DGAT2 Enzyme (Endoplasmic Reticulum) Steatosis Hepatic Steatosis (NASH Progression) TAG->Steatosis Lipid Droplet Accumulation Inhibitor Benzimidazolone Inhibitor (CAS 1400645-23-9 Derived) Inhibitor->DGAT2 Competitive Inhibition (Blocks DAG Binding)

Fig 1: Mechanistic pathway of DGAT2 inhibition in NASH, highlighting the intervention point.

Synthetic Workflow & Mechanistic Causality

The transformation of simple fluorinated aromatics into complex benzimidazolone scaffolds requires a highly controlled sequence of reactions. The workflow relies on an initial SNAr reaction, followed by an Ullmann-type C-N coupling, nitro reduction, and a phosgene-mediated cyclization[2].

Synthetic_Workflow SM Methyl 3-fluoro- 4-nitrobenzoate SNAr SNAr Reaction (Isopropylamine, DIPEA) SM->SNAr Intermediate Methyl 3-(isopropylamino)- 4-nitrobenzoate SNAr->Intermediate Ullmann Ullmann Coupling (Aryl Halide, CuI) Intermediate->Ullmann Reduction Nitro Reduction (H2, Pd/C) Ullmann->Reduction Cyclization Cyclization (Triphosgene) Reduction->Cyclization Product Benzimidazolone Core Scaffold Cyclization->Product

Fig 2: Synthetic workflow from fluorinated starting material to the benzimidazolone scaffold.

Experimental Protocols & Self-Validating Systems

Protocol A: SNAr Synthesis of the Building Block

This protocol details the synthesis of Methyl 3-(isopropylamino)-4-nitrobenzoate from Methyl 3-fluoro-4-nitrobenzoate[2].

Mechanistic Causality: Dimethyl sulfoxide (DMSO) is utilized as the solvent due to its high dielectric constant (


). This polar aprotic environment is critical for stabilizing the anionic Meisenheimer complex transition state, drastically lowering the activation energy of the SNAr process. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring it solely functions as an HF scavenger[2].
Table 2: SNAr Reaction Optimization (Causality Demonstration)
SolventBaseTemp (°C)Conversion (%)Mechanistic Observation
THFK₂CO₃65< 40%Poor stabilization of the Meisenheimer complex.
DMFTEA8075%Moderate yield; competing dimethylamine substitution observed.
DMSO DIPEA 25-50 > 95% Optimal transition state stabilization; zero nucleophilic interference.

Step-by-Step Methodology:

  • In a rigorously dried 500 mL round-bottom flask, dissolve Methyl 3-fluoro-4-nitrobenzoate (1.0 eq, 50 mmol) in anhydrous DMSO (150 mL).

  • Add DIPEA (2.0 eq, 100 mmol) in a single portion while stirring at 400 rpm.

  • Dropwise, add Isopropylamine (1.5 eq, 75 mmol) over 15 minutes to control the mild exotherm.

  • Seal the reaction vessel and stir at 25.0–50.0 °C for 12.0 hours[2].

Self-Validation Criteria (IPC):

  • Action: Remove a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via UPLC-MS.

  • Validation Pass: The peak corresponding to

    
     200.1 (
    
    
    
    of starting material) must be <1% relative to
    
    
    239.1 (
    
    
    of the product).
  • Corrective Loop: If conversion is incomplete, the system dictates the addition of 0.2 equivalents of Isopropylamine and stirring for an additional 2 hours before re-testing.

  • Workup: Once validated, pour the mixture into 500 mL of ice water. Filter the resulting bright yellow precipitate, wash with cold water, and dry under high vacuum to yield the pure product.

Protocol B: Construction of the Benzimidazolone Scaffold

This downstream protocol transforms the building block into a DGAT2 inhibitor intermediate[2].

Mechanistic Causality: Copper(I) iodide is selected over Palladium catalysts for the initial C-N coupling because the sterically hindered secondary amine (isopropylamino group) often undergoes rapid


-hydride elimination with Pd, leading to unwanted dealkylation. The Cu-catalyzed Ullmann-type coupling, facilitated by the (1R,2R)-(-)-N,N'-dimethyl-1,2-cyclohexanediamine ligand, forces an oxidative addition/reductive elimination pathway that bypasses this degradation[2]. Furthermore, Triphosgene is chosen for cyclization over CDI; the bulky isopropyl group requires the highly electrophilic in situ generated phosgene to drive ring closure under kinetic control.

Step-by-Step Methodology:

  • Ullmann Coupling: Combine Methyl 3-(isopropylamino)-4-nitrobenzoate (1.0 eq), an aryl halide (e.g., a substituted pyridine) (1.2 eq), CuI (0.2 eq), Potassium Phosphate (2.0 eq), and (1R,2R)-(-)-N,N'-dimethyl-1,2-cyclohexanediamine (0.4 eq) in 1,4-dioxane. Degas via nitrogen sparging for 10 minutes, then heat at 100 °C for 16 hours[2].

  • Nitro Reduction: Filter the coupling product through Celite. Dissolve the intermediate in Methanol/THF. Add 10% Pd/C (0.1 eq by weight). Purge the vessel with Hydrogen gas and stir at 101.33 kPa (1 atm) at room temperature for 15 hours[2].

  • Cyclization: Dissolve the resulting diamine in anhydrous THF. Cool to 0 °C. Add Triethylamine (3.0 eq), followed by the dropwise addition of Triphosgene (0.4 eq) dissolved in THF. Stir for 2 hours, allowing the reaction to warm to room temperature.

Self-Validation Criteria (IPC):

  • Action: Monitor the cyclization via TLC (Hexanes/EtOAc 1:1) and LC-MS.

  • Validation Pass: Complete disappearance of the diamine intermediate mass and the appearance of the

    
     corresponding to the cyclized benzimidazolone core.
    
  • Corrective Loop: If the open-chain urea intermediate persists, add an additional 0.1 eq of Triphosgene and heat to 40 °C for 1 hour.

References

  • Source: United States Patent and Trademark Office (USPTO)
  • Nitrogen-containing bicyclic compound and preparation method and use thereof (RORγt Inhibitors)
  • Nucleophilic Aromatic Substitution: A Mechanistic Review Source: Chemical Reviews (American Chemical Society) URL:[Link]

Sources

Application

Application Note: Derivatization of Methyl 3-(isopropylamino)-4-nitrobenzoate for Advanced Inhibitor Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols Introduction & Strategic Rationale Methyl 3-(isopropylamino)-4-nitrobenzo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Introduction & Strategic Rationale

Methyl 3-(isopropylamino)-4-nitrobenzoate (CAS: 1400645-23-9) is a highly versatile, sterically tuned scaffold utilized extensively in modern medicinal chemistry. Its structural architecture—featuring a reducible nitro group adjacent to a secondary isopropylamine, and a para-positioned hydrolyzable methyl ester—makes it an ideal precursor for synthesizing complex bicyclic heterocycles.

In the early 2020s, this specific scaffold gained prominence in the development of novel Diacylglycerol O-Acyltransferase 2 (DGAT2) inhibitors [1], which are critical targets for treating hepatic steatosis, nonalcoholic steatohepatitis (NASH), and related metabolic syndromes[2]. The isopropyl group is not merely a structural placeholder; its steric bulk restricts the conformational flexibility of the resulting benzimidazolone core, optimally orienting the molecule within the hydrophobic binding pocket of the DGAT2 enzyme.

Biological Mechanism of Action

DGAT2 catalyzes the final, rate-limiting step in triglyceride (TG) synthesis. By derivatizing our starting material into a functionalized benzimidazolone, the resulting compound acts as a potent inhibitor of this pathway, preventing lipid droplet accumulation in hepatocytes[2].

BiologicalPathway DAG Diacylglycerol (DAG) TG Triglycerides (TG) DAG->TG Acylation NASH Hepatic Steatosis (NASH) TG->NASH Accumulation DGAT2 DGAT2 Enzyme DGAT2->TG Catalyzes Inhibitor Benzimidazolone Inhibitor Inhibitor->DGAT2 Inhibits

Fig 1: DGAT2-mediated triglyceride synthesis pathway and its targeted inhibition.

Synthetic Derivatization Workflow

While high-throughput literature sometimes represents these transformations as telescoped or one-pot sequences[1], isolating the intermediates ensures higher E-factor efficiency and prevents cross-reactivity. The derivatization follows a logical three-phase cascade:

  • Reductive Activation: Unmasking the nitro group to yield an o-phenylenediamine.

  • Bicyclic Annulation: Carbonylation to form the rigid benzimidazolone core.

  • Late-Stage Diversification: N-arylation via Ullmann coupling, followed by ester saponification and amidation to install target-specific pharmacophores.

ChemicalWorkflow SM Methyl 3-(isopropylamino)- 4-nitrobenzoate Diamine o-Phenylenediamine Intermediate SM->Diamine H2, Pd/C (Reduction) Core Benzimidazolone Core Diamine->Core CDI (Cyclization) Arylated N-Arylated Benzimidazolone Core->Arylated Ar-X, CuI (Ullmann Coupling) Final Target Amide (DGAT2 Inhibitor) Arylated->Final 1. LiOH  2. Amine, HATU

Fig 2: Multi-step synthetic derivatization workflow from the nitrobenzoate scaffold.

Quantitative Reaction Parameters

The following table summarizes the expected quantitative data for the derivatization sequence, serving as a benchmark for process chemists.

Reaction PhaseReagents & CatalystsTypical YieldTimeIn-Process Analytical Marker (Self-Validation)
Nitro Reduction H₂ (1 atm), 10% Pd/C, MeOH90–95%2–4 hColor change: Yellow to colorless; LC-MS: [M+H]⁺ 209
Cyclization CDI, THF, DIPEA85–90%12 hGas evolution (CO₂) ceases; TLC: new UV-active spot
N-Arylation Ar-X, CuI, Diamine ligand, K₃PO₄60–75%16–24 hColor change to dark green/brown; LC-MS confirmation
Saponification LiOH, THF/H₂O (3:1)>95%2–3 hComplete dissolution of starting material; pH > 12
Amidation Amine, HATU, DIPEA, DMF70–85%4–8 hPrecipitation upon aqueous workup

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection and built-in quality control steps are explicitly detailed to ensure reproducibility.

Protocol A: Catalytic Reduction to o-Phenylenediamine

Causality: Palladium on carbon (Pd/C) is selected over iron/acetic acid reductions because the substrate lacks halogen atoms that might undergo undesired dehalogenation. Hydrogenation provides a clean reaction profile where the only byproduct is water, simplifying the workup for the oxidation-sensitive diamine.

  • Preparation: Dissolve Methyl 3-(isopropylamino)-4-nitrobenzoate (1.0 eq) in anhydrous methanol (0.2 M).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a blanket of argon to prevent auto-ignition.

  • Reaction: Degas the suspension under vacuum and backfill with H₂ gas (balloon, 1 atm). Stir vigorously at 25 °C for 3 hours.

  • Self-Validation & QC: The starting material is a vibrant yellow solution. As the nitro group reduces, the solution transitions to pale yellow or colorless. This visual cue is a reliable indicator of reaction progress.

  • Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol. Concentrate the filtrate in vacuo to yield Methyl 3-amino-4-(isopropylamino)benzoate. Proceed immediately to Protocol B to prevent air oxidation.

Protocol B: Carbonylation and Cyclization

Causality: 1,1'-Carbonyldiimidazole (CDI) is utilized as the carbonyl source instead of triphosgene. While triphosgene is highly reactive, CDI is a bench-stable solid that significantly reduces inhalation toxicity risks while providing excellent yields for o-phenylenediamine cyclizations.

  • Preparation: Dissolve the diamine intermediate (1.0 eq) in anhydrous THF (0.15 M). Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Activation: Portion-wise add CDI (1.5 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation & QC: The addition of CDI triggers the release of CO₂ gas and imidazole. Active bubbling will be observed. The cessation of bubbling indicates the completion of the activation phase.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Triturate the residue with cold diethyl ether to afford the pure 1-isopropyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate core.

Protocol C: Ullmann-Type N-Arylation

Causality: The N3 position of the benzimidazolone requires arylation (e.g., with a fluoropyridine derivative) to complete the DGAT2 inhibitor scaffold[1]. A Copper(I)-catalyzed Ullmann coupling is preferred over Palladium-catalyzed Buchwald-Hartwig amination due to the lower cost of copper and its high tolerance for the sterically hindered benzimidazolone NH. The addition of trans-N,N'-dimethylcyclohexane-1,2-diamine is critical as it stabilizes the Cu(I) oxidation state and accelerates the reductive elimination step.

  • Preparation: In an oven-dried Schlenk flask, combine the benzimidazolone core (1.0 eq), the aryl halide (1.2 eq), CuI (0.2 eq), and K₃PO₄ (2.5 eq).

  • Solvent & Ligand: Add anhydrous 1,4-dioxane (0.1 M) followed by trans-N,N'-dimethylcyclohexane-1,2-diamine (0.4 eq).

  • Reaction: Degas the mixture via three freeze-pump-thaw cycles. Heat to 100 °C under argon for 16–24 hours.

  • Self-Validation & QC: The reaction mixture will transition from a pale suspension to a deep blue/green or dark brown solution as the active Cu-ligand complex forms and turns over. TLC will show a distinct non-polar shift as the polar N-H bond is replaced by an aryl group.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short silica plug to remove copper salts. Purify via flash column chromatography.

Protocol D: Late-Stage Saponification and Amidation

Causality: The methyl ester acts as a protecting group throughout the harsh reduction and Ullmann coupling steps. It is now hydrolyzed to the free acid to allow for modular amidation, enabling the rapid generation of analog libraries for Structure-Activity Relationship (SAR) studies.

  • Hydrolysis: Dissolve the N-arylated ester in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq). Stir at room temperature until the ester is fully consumed (Self-Validation: The biphasic mixture becomes homogeneous). Acidify to pH 3 with 1M HCl to precipitate the carboxylic acid. Filter and dry.

  • Amidation: Dissolve the carboxylic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester, then add the target amine (1.5 eq).

  • Workup: After 4 hours, pour the mixture into ice water. The final DGAT2 inhibitor amide will precipitate. Filter, wash with water, and dry under high vacuum.

References

  • Merck Sharp & Dohme Corp. (2022). PREPARATION OF BENZIMIDAZOLONE DERIVATIVES AS NOVEL DIACYLGLYCERIDE O-ACYLTRANSFERASE 2 INHIBITORS. US Patent US20220112182A1.
  • Guangdong HEC Pharmaceutical Co., Ltd. (2023). Nitrogen-containing bicyclic compounds, and preparation methods and uses thereof. CN Patent CN108689942B.

Sources

Method

Scale-up synthesis of Methyl 3-(isopropylamino)-4-nitrobenzoate for laboratory use

Strategic Overview Methyl 3-(isopropylamino)-4-nitrobenzoate is a highly functionalized, high-value building block widely utilized in modern drug discovery. It serves as a critical synthetic precursor for complex heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

Methyl 3-(isopropylamino)-4-nitrobenzoate is a highly functionalized, high-value building block widely utilized in modern drug discovery. It serves as a critical synthetic precursor for complex heterocycles, most notably in the development of benzimidazolone derivatives acting as Diacylglycerol O-Acyltransferase 2 (DGAT2) inhibitors[1], and advanced pyrazolo-quinoline scaffolds designed for PRMT5 inhibition[2]. Transitioning the synthesis of this intermediate from a milligram-scale discovery environment to a robust, multi-gram or kilogram laboratory scale requires a profound understanding of reaction kinetics, thermodynamic safety, and rigorous process controls.

Mechanistic Causality & Reaction Design

The synthesis relies on a classic Nucleophilic Aromatic Substitution (SNAr) pathway. The starting material, methyl 3-fluoro-4-nitrobenzoate, is uniquely primed for this transformation. In an SNAr reaction, the rate-determining step is the nucleophilic attack by the amine to form the anionic Meisenheimer intermediate, rather than the subsequent elimination of the leaving group.

Fluorine is the optimal leaving group for this mechanism; its extreme electronegativity intensely polarizes the C–F bond, maximizing the electrophilicity of the ipso-carbon. Concurrently, the para-nitro group acts as a powerful electron-withdrawing sink, stabilizing the developing negative charge of the intermediate through resonance[3]. To drive the reaction to completion without degrading the ester functionality, N,N-Diisopropylethylamine (DIPEA) is employed. As a sterically hindered, non-nucleophilic base, DIPEA effectively scavenges the generated hydrofluoric acid (HF) without competing with isopropylamine or hydrolyzing the methyl ester[1].

Scale-Up Safety & Thermal Hazard Mitigation

Nitroaromatic compounds possess high energy densities, and their substitution reactions are notoriously exothermic. When conducting SNAr reactions in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), the heat of reaction (


) can range from -100 to -250 kJ/mol[4].

A critical failure mode during scale-up is thermal runaway. DMSO is susceptible to autocatalytic thermal decomposition at elevated temperatures—a risk that is severely exacerbated by the presence of bases and nitroaromatic species[5]. Therefore, this protocol enforces a strict temperature ceiling of 30 °C during the highly exothermic amine dosing phase.

SafetyLogic Hazard Thermal Hazard Risk: Nitroaromatic SNAr in DMSO Mitigation1 Controlled Dosing: Dropwise Amine Addition Hazard->Mitigation1 Mitigation2 Temperature Control: Maintain <30°C Hazard->Mitigation2 Mitigation3 Base Selection: DIPEA (Non-nucleophilic) Hazard->Mitigation3 Outcome Safe Scale-up: Prevention of Thermal Runaway Mitigation1->Outcome Mitigation2->Outcome Mitigation3->Outcome

Figure 1: Logical relationship between thermal hazard risks and implemented mitigation strategies.

Quantitative Reaction Parameters

To ensure reproducibility, all stoichiometric data and critical process parameters (CPPs) have been consolidated below for a 100-gram scale-up batch.

Table 1: Stoichiometric Parameters for 100 g Scale-Up

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
Methyl 3-fluoro-4-nitrobenzoate199.141.00100.0 gElectrophilic Substrate
Isopropylamine59.111.5064.7 mLNucleophile
N,N-Diisopropylethylamine (DIPEA)129.242.00175.0 mLAcid Scavenger / Base
Dimethyl Sulfoxide (DMSO)78.13N/A500.0 mLPolar Aprotic Solvent

Table 2: Critical Process Parameters (CPPs) & Self-Validation Metrics

Process PhaseParameterTarget RangeConsequence of Deviation
Amine DosingInternal Temp.20 °C – 30 °C>30 °C: Risk of thermal runaway and impurity formation.
Reaction MaturationStirring Time12.0 hours<12 h: Incomplete conversion; >24 h: Potential ester hydrolysis.
In-Process ControlHPLC Conversion>99.0% AreaFails self-validation; requires extended stirring or amine boost.
Product DryingOven Temp.40 °C – 45 °C>50 °C: Thermal degradation of the nitroaromatic product.

Experimental Workflow

Workflow S1 1. Reactor Preparation Charge DMSO & DIPEA S2 2. Substrate Addition Methyl 3-fluoro-4-nitrobenzoate S1->S2 S3 3. Amine Dosing Dropwise Isopropylamine (<30°C) S2->S3 S4 4. SNAr Reaction Stir at RT for 12 h S3->S4 S5 5. IPC Validation HPLC >99% Conversion S4->S5 S6 6. Quench & Precipitation Pour into Ice-Water S5->S6 S7 7. Filtration & Wash Collect Yellow Solid S6->S7 S8 8. Drying Vacuum Oven (45°C) S7->S8

Figure 2: End-to-end experimental workflow for the scale-up synthesis, including IPC validation.

Self-Validating Protocol (100 g Scale)

This procedure is designed as a self-validating system; you must not proceed to the isolation phase until the In-Process Control (IPC) criteria are explicitly met.

  • Reactor Setup: Equip a 2.0 L jacketed glass reactor with an overhead mechanical stirrer, an internal thermocouple, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Initial Charge: Add 500 mL of anhydrous DMSO and 175.0 mL (1.00 mol) of DIPEA to the reactor. Initiate stirring at 250 rpm under a gentle nitrogen sweep.

  • Substrate Addition: Gradually charge 100.0 g (0.502 mol) of methyl 3-fluoro-4-nitrobenzoate into the reactor. Stir until a homogeneous solution is achieved. Adjust the jacket cooling to stabilize the internal temperature at 20 °C.

  • Controlled Dosing: Charge the dropping funnel with 64.7 mL (0.753 mol) of isopropylamine. Begin dropwise addition over a period of 60 to 90 minutes.

    • Field Insight: The formation of the Meisenheimer complex is highly exothermic. Dynamically adjust the dosing rate to ensure the internal temperature strictly remains between 20 °C and 30 °C to prevent thermal runaway[4].

  • Reaction Maturation: Once the addition is complete, adjust the jacket to maintain the reaction at 25 °C. Allow the mixture to stir continuously for 12.0 hours[1].

  • In-Process Control (IPC): Withdraw a 0.1 mL aliquot from the reactor, dilute with 1.0 mL of Acetonitrile, and analyze via HPLC (UV at 254 nm). The reaction is deemed self-validated and complete only when the unreacted methyl 3-fluoro-4-nitrobenzoate is <1.0% (Area%). If >1.0%, continue stirring for an additional 2 hours and re-test.

  • Quench and Precipitation: Slowly transfer the validated reaction mixture into a vigorously stirred 5.0 L vessel containing 2.5 L of ice-water (0–5 °C). A bright yellow precipitate of methyl 3-(isopropylamino)-4-nitrobenzoate will form immediately. Stir for an additional 30 minutes.

    • Field Insight: Prolonged stirring in water is necessary to leach out residual DMSO that may become trapped within the crystal lattice during rapid precipitation.

  • Filtration and Washing: Filter the suspension through a large Büchner funnel under vacuum. Wash the filter cake thoroughly with cold deionized water (3 × 500 mL) to remove any trace DMSO and water-soluble DIPEA hydrofluoride salts.

  • Drying: Transfer the bright yellow solid to a vacuum oven. Dry at 45 °C under high vacuum (

    
     50 mbar) until a constant weight is achieved (Expected yield: 108–114 g, 90–95%).
    
    • Safety Note: Do not exceed 50 °C during drying to preserve the thermal stability of the nitroaromatic product.

References

  • PREPARATION OF BENZIMIDAZOLONE DERIVATIVES AS NOVEL DIACYLGLYCERIDE O-ACYLTRANSFERASE 2 INHIBITORS (US20220112182A1). Molaid.
  • PRMT5 inhibitors (US11845760B2).
  • Exo-aza spiro inhibitors of menin-MLL interaction (US11396517B1).
  • Thermal hazard evaluation of flow processes. Purdue Engineering.
  • Managing Exothermic Reactions Involving Nitroarom

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Methyl 3-(isopropylamino)-4-nitrobenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the nucleophilic aromatic substitution (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the nucleophilic aromatic substitution (SNAr) of methyl 3-fluoro-4-nitrobenzoate with isopropylamine.

While the para-nitro group strongly activates the ortho-fluorine for SNAr, the steric bulk of the isopropyl group and the lability of the methyl ester often lead to compromised yields. This guide breaks down the causality behind these failures and provides a self-validating framework to ensure high-fidelity synthesis.

Mechanistic Pathway & Competing Reactions

To troubleshoot low yields, we must first visualize the reaction landscape. The desired pathway requires the formation of a Meisenheimer complex. However, the elevated temperatures required to overcome the steric hindrance of isopropylamine simultaneously lower the activation energy for two parasitic pathways: ester hydrolysis and transamidation .

SNAr_Pathways SM Methyl 3-fluoro-4-nitrobenzoate (Starting Material) MC Meisenheimer Complex (Transient Intermediate) SM->MC + Isopropylamine (Nucleophilic Attack) Prod Methyl 3-(isopropylamino)-4-nitrobenzoate (Desired Product) MC->Prod - HF (Aromatization) Hydro 3-(isopropylamino)-4-nitrobenzoic acid (Hydrolysis Byproduct) Prod->Hydro + Trace H2O / Base (Ester Hydrolysis) Trans N-isopropyl-3-(isopropylamino)-4-nitrobenzamide (Transamidation Byproduct) Prod->Trans + Excess Amine / Heat (Transamidation)

Reaction pathways showing the desired SNAr mechanism and competing side reactions.

Diagnostic Q&A: Resolving Specific Yield Drops

Q1: My reaction stalls at 50% conversion, and LCMS shows a highly polar byproduct with a mass of [M-14]. What is happening?

Causality: You are observing ester hydrolysis . The mass shift of -14 Da corresponds to the loss of the methyl group (CH3, 15 Da) and gain of a proton (H, 1 Da), yielding 3-(isopropylamino)-4-nitrobenzoic acid (MW: 224.22) instead of your product (MW: 238.24). Solution: This occurs when hygroscopic solvents (like DMSO or DMF) absorb atmospheric moisture, or when using inorganic bases like K2CO3 that carry lattice water. At 80–100 °C, hydroxide acts as a potent nucleophile against the methyl ester. Switch to strictly anhydrous N-Methyl-2-pyrrolidone (NMP) and use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) .

Q2: I pushed the reaction to 100 °C to force completion, but now I have a significant impurity with a mass of [M+27]. How do I prevent this?

Causality: You have triggered transamidation . Isopropylamine is attacking the methyl ester. The replacement of the methoxy group (-OCH3, 31 Da) with an isopropylamino group (-NHCH(CH3)2, 58 Da) results in a net mass increase of +27 Da. While SNAr is generally faster than ester amidation, forcing the reaction with excess amine at high temperatures (>90 °C) shifts the thermodynamic balance toward the amide . Solution: Cap the temperature at 80 °C and strictly limit isopropylamine to 1.2 – 1.5 equivalents. If kinetics are too slow, increase the concentration of the reaction mixture (e.g., 1.0 M) rather than increasing the temperature.

Q3: Can I use THF or Methanol to make the workup easier?

Causality: While THF/MeOH mixtures have been reported for similar GLP-1 receptor agonist intermediates , the boiling point of THF (66 °C) limits the maximum reaction temperature unless performed in a sealed pressure vessel. Because isopropylamine is sterically hindered (a primary amine attached to a secondary carbon), the formation of the Meisenheimer complex is sluggish at <70 °C, leading to unacceptably long reaction times (40+ hours). Solution: If you must use THF to avoid high-boiling solvents, you must use a sealed pressure tube to safely heat the reaction to 80 °C. Otherwise, use NMP and follow the specific aqueous depletion workup detailed in the protocol below.

Quantitative Data: Reaction Condition Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting yield/impurity profile, derived from standardized SNAr optimization matrices.

Solvent (Dry)Base (Eq)Amine (Eq)Temp (°C)Time (h)Conversion (%)Major Impurity ProfileIsolated Yield (%)
THF / MeOHTEA (2.0)1.5604065Unreacted SM (35%)55
DMFK₂CO₃ (2.0)2.09012>95Hydrolysis (18%)68
DMSODIPEA (2.0)3.010012>99Transamidation (15%)72
NMP DIPEA (2.0) 1.5 80 16 >98 None (<2%) 91

Self-Validating Experimental Protocol

This optimized workflow utilizes anhydrous NMP and DIPEA to suppress both hydrolysis and transamidation while maintaining sufficient thermal energy to overcome steric hindrance.

Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with dry Nitrogen (N2).

  • Reagent Charging: Add methyl 3-fluoro-4-nitrobenzoate (5.0 g, 25.1 mmol, 1.0 eq) to the flask. Dissolve in anhydrous NMP (25 mL, 1.0 M concentration) under N2.

  • Base & Nucleophile Addition: Syringe in DIPEA (8.75 mL, 50.2 mmol, 2.0 eq), followed by the dropwise addition of isopropylamine (3.2 mL, 37.6 mmol, 1.5 eq).

    • Causality Note: Dropwise addition prevents localized concentration spikes that can favor transamidation at the ester site.

  • Heating: Attach a reflux condenser, ensure the N2 line is active, and heat the reaction block to 80 °C. Stir vigorously for 16 hours.

  • Reaction Quench & Workup:

    • Cool the mixture to room temperature.

    • Dilute the reaction with Ethyl Acetate (EtOAc, 150 mL).

    • Critical Wash Step: Wash the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 50 mL). Why? LiCl dramatically increases the partition coefficient of NMP into the aqueous phase, preventing solvent carryover.

    • Wash with 1N HCl (50 mL) to protonate and remove unreacted isopropylamine and DIPEA.

    • Wash with saturated brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, gradient 10% to 30% EtOAc in Hexanes).

Validation Checkpoints (Self-Validating System)
  • Visual Cue: The reaction mixture will transition from a pale yellow solution to a deep, vibrant orange/red as the highly conjugated ortho-amino-nitroaromatic system forms.

  • TLC Validation: Using 3:1 Hexanes:EtOAc.

    • Starting Material (Methyl 3-fluoro-4-nitrobenzoate): Rf ≈ 0.60 (UV active, no visible color).

    • Desired Product: Rf ≈ 0.45 (UV active, bright yellow spot visible to the naked eye).

  • LCMS Validation: Expected [M+H]+ = 239.1. Ensure absence of m/z 225.1 (Hydrolysis) and m/z 266.1 (Transamidation).

References

  • Preparation of benzimidazolone derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors. World Intellectual Property Organization. WO2022076495A1.
  • A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor. Journal of Medicinal Chemistry, 2022, 65(11), 8208–8226. Available at:[Link]

  • GLP-1 receptor agonists and uses thereof. United States Patent and Trademark Office. US10676465B2.
Optimization

Formation of by-products during the nitration of benzoate esters

Welcome to the technical support center for the nitration of benzoate esters. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this fundamental e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the nitration of benzoate esters. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this fundamental electrophilic aromatic substitution reaction. Here, we will address common challenges related to by-product formation, offering in-depth, mechanism-based troubleshooting advice and validated protocols to enhance regioselectivity and yield.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the nitration of benzoate esters, providing explanations grounded in chemical principles.

Q1: Why am I getting significant amounts of ortho- and para-nitrobenzoate isomers instead of the expected meta-product?

The ester group (-COOR) of a benzoate ester is an electron-withdrawing group (EWG) and, as such, is a meta-director in electrophilic aromatic substitution. This directing effect arises because the carbocation intermediates (Wheland intermediates) formed during ortho and para attack are significantly destabilized by the adjacent, partially positive carbonyl carbon. The meta intermediate is the least destabilized and therefore favored.

However, reaction conditions can compromise this selectivity. The primary culprit for the loss of meta-selectivity is excessive temperature .

  • Causality: Nitration is an exothermic reaction. If the heat is not effectively dissipated, the increased thermal energy can provide sufficient activation energy to overcome the barrier for the formation of the less stable ortho and para intermediates. A reliable protocol from Organic Syntheses explicitly warns that while the reaction is smooth, keeping the temperature between 5-15°C is essential to avoid a drop in yield and an increase in impurities. At temperatures as high as 70°C, the formation of an oily by-product, rich in the ortho and para isomers, increases significantly.

Solution: Implement and maintain strict temperature control.

  • Pre-cool all reagents (sulfuric acid, nitric acid, and the ester).

  • Perform the addition of the nitrating mixture (mixed acid) dropwise using an ice or ice-salt bath to keep the internal reaction temperature below 15°C, and ideally between 0-10°C.

Q2: What causes the formation of dinitrated by-products, and how can I prevent them?

The formation of dinitrated products, primarily methyl 3,5-dinitrobenzoate, occurs when the reaction is too vigorous or prolonged.

  • Causality: The first nitro group added to the ring is also a strong electron-withdrawing group, further deactivating the ring towards a second substitution. However, under forcing conditions (e.g., high temperature, extended reaction time, or excess nitrating agent), a second nitration can occur. Both the ester and the first nitro group direct the second incoming electrophile to the meta position relative to themselves, resulting in the 3,5-disubstituted product.

Solution: Control reaction stoichiometry and duration.

  • Stoichiometry: Use a modest excess of the nitrating agent (e.g., 1.2–1.5 equivalents of nitric acid) to ensure complete consumption of the starting material without driving the reaction toward dinitration.

  • Reaction Time: Do not extend the reaction time unnecessarily. After the addition of the nitrating agent is complete, a brief holding time of 15-20 minutes at room temperature is often sufficient.

  • Monitoring: For novel substrates or scaled-up reactions, monitor the reaction's progress using Thin-Layer Chromatography (TLC) or GC-MS to stop it once the starting material is consumed.

Q3: I'm observing hydrolysis of my ester during the reaction. What are the likely causes and solutions?

Ester hydrolysis is a known side reaction in the strongly acidic and aqueous conditions present during nitration and subsequent workup. The product of this reaction is the corresponding nitrobenzoic acid.

  • Causality: The reaction is performed in concentrated sulfuric acid, which is a powerful dehydrating agent. However, the commercial concentrated nitric acid used contains a significant amount of water, and more water is introduced during the quench step (pouring onto ice). In the presence of strong acid (H₂SO₄), the ester's carbonyl oxygen can be protonated, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water. This acid-catalyzed hydrolysis is a reversible equilibrium process.

Solution: Minimize contact with water at elevated temperatures.

  • Anhydrous Conditions: While practically difficult with mixed acid, using the purest grade of acids minimizes initial water content.

  • Quench Temperature: Always pour the reaction mixture onto a large excess of crushed ice. This rapidly dilutes the acid and dissipates the heat of dilution, keeping the temperature low and minimizing the rate of hydrolysis.

  • Prompt Workup: Do not let the product sit in the acidic aqueous mixture for extended periods after quenching. Filter the precipitated product promptly.

Q4: Are there other potential by-products I should be aware of, like sulfonation products?

While less common than over-nitration or hydrolysis, sulfonation can occur as a competing electrophilic aromatic substitution reaction.

  • Causality: Concentrated sulfuric acid contains some equilibrium amount of sulfur trioxide (SO₃), a powerful electrophile. If the reaction temperature is too high or if fuming sulfuric acid (oleum) is used, the benzene ring can be sulfonated. Aromatic sulfonation is typically reversible with the application of heat and dilute aqueous acid.

  • Nitrophenols: At very high temperatures, oxidative side reactions can lead to the formation of nitrophenolic compounds, which contribute to the dark, oily impurities sometimes observed.

Solution: Adhere to established temperature protocols. The conditions that favor nitration (low temperature) generally disfavor sulfonation. Using standard concentrated sulfuric acid instead of oleum is critical unless specific reactivity is required.

Visualizing the Reaction Pathways

The following diagram illustrates the desired reaction to form the meta-isomer and the side reactions leading to common by-products.

Nitration_Byproducts start Methyl Benzoate reagents HNO₃ / H₂SO₄ meta_prod Methyl m-nitrobenzoate (Desired Product) reagents->meta_prod Controlled Temp. (0-15°C) ortho_para Ortho/Para Isomers reagents->ortho_para High Temp. (>15°C) dinitro Methyl 3,5-dinitrobenzoate meta_prod->dinitro Excess HNO₃ High Temp. hydrolysis m-Nitrobenzoic Acid meta_prod->hydrolysis

Caption: Reaction pathways in the nitration of methyl benzoate.

Troubleshooting Guide

Use this table to diagnose and resolve specific experimental issues.

Observed Problem Potential Cause(s) Recommended Actions & Explanations
Low yield of desired product; oily, dark precipitate. 1. Poor Temperature Control: Reaction temperature exceeded 15°C, favoring o/p isomers and side reactions.1. Ensure the reaction flask is well-submerged in an ice-salt bath. Add nitrating mixture very slowly, monitoring the internal thermometer. Pause addition if the temperature rises.
2. Impure Starting Material: Commercial methyl benzoate may contain impurities that inhibit the reaction.2. Use
Troubleshooting

Technical Support Center: Purification of Methyl 3-(isopropylamino)-4-nitrobenzoate

This technical guide addresses the purification of Methyl 3-(isopropylamino)-4-nitrobenzoate (CAS: 1400645-23-9), a critical intermediate often used in the synthesis of benzimidazole-based kinase inhibitors and other pha...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification of Methyl 3-(isopropylamino)-4-nitrobenzoate (CAS: 1400645-23-9), a critical intermediate often used in the synthesis of benzimidazole-based kinase inhibitors and other pharmaceutical scaffolds.

Diagnostic & Troubleshooting Guide (FAQ)

This section addresses specific observations users encounter during the workup of Methyl 3-(isopropylamino)-4-nitrobenzoate.

Q1: The crude product is a deep red/brown oil or solid, but the pure compound should be bright orange/yellow. What is the cause?

Diagnosis: The deep coloration is typically caused by oxidative coupling byproducts (azo or azoxy species) or polymerized oligomers . Technical Insight: Nitro-anilines are susceptible to oxidation. While the 4-nitro group stabilizes the 3-amino group, trace transition metals (from upstream steps) or excessive heating in the presence of air can generate highly conjugated chromophores. These impurities have high extinction coefficients, meaning even <0.5% contamination can drastically alter visual appearance. Solution: Recrystallization alone is often insufficient. You must perform an Activated Carbon Treatment (See Protocol A) prior to final crystallization.

Q2: I attempted recrystallization from Ethanol, but the colored impurities co-precipitated.

Diagnosis: The impurities likely share similar solubility profiles with the product in protic solvents, or they are occluded within the crystal lattice. Technical Insight: "Entrapment" occurs when rapid cooling traps impurities. Furthermore, planar aromatic impurities (like azo dyes) interact strongly with the planar nitrobenzoate core via


 stacking.
Solution: 
  • Switch Solvent System: Use a solvent with different polarity. A Methanol/Water gradient is often superior to Ethanol for nitrobenzoates due to sharper solubility curves.

  • Slow Cooling: Rapid precipitation favors occlusion. Allow the solution to cool to room temperature over 2 hours before icing.

Q3: My yield dropped significantly after Activated Carbon treatment.

Diagnosis: Non-selective adsorption. Technical Insight: The isopropyl group adds lipophilicity, increasing the affinity of your target molecule for the carbon surface. If the carbon loading is too high (>10% w/w) or the solvent is too non-polar, the active pharmaceutical ingredient (API) will stick to the carbon. Solution:

  • Limit Carbon Load: Use 5% w/w relative to the crude mass.

  • Polarity Adjustment: Ensure the compound is fully dissolved in a moderately polar solvent (e.g., Ethyl Acetate or warm Methanol) before adding carbon. Do not use non-polar solvents like Hexanes/Toluene for carbon treatment, as the hydrophobic effect will drive the product onto the carbon.

Experimental Protocols

Protocol A: Activated Carbon De-Colorization (Primary Purification)

Use this protocol if the crude material is dark red, brown, or tarry.

Prerequisites:

  • Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH).

  • Adsorbent: Activated Carbon (e.g., Darco® G-60 or Norit®).

  • Filter Aid: Celite® 545 (Diatomaceous earth).

Step-by-Step:

  • Dissolution: Dissolve the crude Methyl 3-(isopropylamino)-4-nitrobenzoate in the minimum amount of EtOAc required to solubilize it at 40°C. (Target conc: ~1 g/10 mL).

  • Carbon Addition: Add Activated Carbon (5 wt% relative to crude mass). Example: For 10 g crude, add 0.5 g carbon.

  • Digestion: Stir vigorously at 40-50°C for 30 minutes. Do not reflux vigorously, as this can promote further oxidation.

  • Filtration Preparation: Prepare a filter funnel with a pad of Celite® (approx. 1 cm thick). Pre-wet the Celite with EtOAc.

  • Filtration: Filter the warm suspension through the Celite pad. The filtrate should be significantly lighter (bright orange/yellow).

    • Note: If the filtrate is still dark, repeat steps 2-5 with fresh carbon.

  • Concentration: Evaporate the solvent under reduced pressure to yield the de-colored solid.

Protocol B: Recrystallization (Polishing)

Use this protocol to remove chemically distinct impurities (e.g., starting material Methyl 3-chloro-4-nitrobenzoate) and achieve >98% purity.

Solvent System: Methanol (Solvent) / Water (Anti-solvent).

  • Reflux: Suspend the solid from Protocol A in Methanol (5 mL per gram of solid). Heat to reflux until fully dissolved.

  • Anti-solvent Addition: While maintaining gentle reflux, add Water dropwise until a faint turbidity (cloudiness) persists.

  • Re-solubilization: Add a few drops of Methanol to just clear the turbidity.

  • Crystallization: Remove from heat.

    • Allow to stand at Room Temp for 2 hours (Critical for purity).

    • Cool in an ice bath (0-5°C) for 1 hour.

  • Collection: Filter the crystals using vacuum filtration. Wash the cake with cold Methanol:Water (1:1).

  • Drying: Dry in a vacuum oven at 45°C for 6 hours.

Data & Specifications

Solubility Profile (Estimated for Methyl 3-(isopropylamino)-4-nitrobenzoate)
SolventSolubility (25°C)Solubility (Hot/Reflux)Application
Water InsolubleInsolubleAnti-solvent / Wash
Methanol ModerateHighRecrystallization
Ethanol ModerateHighRecrystallization
Ethyl Acetate HighVery HighCarbon Treatment / Extraction
Dichloromethane HighHighExtraction
Hexanes InsolubleLowAnti-solvent
Impurity Identification Matrix
ObservationProbable ImpurityRemoval Strategy
Dark Red/Brown Color Azo/Azoxy dimers; Oxidation byproductsActivated Carbon (Protocol A)
Pale Yellow Solid (Co-eluting) Methyl 3-chloro-4-nitrobenzoate (Starting Material)Recrystallization (Protocol B) or Column Chromatography (Hex/EtOAc)
Black Specs/Tar Polymerized degradation productsFiltration through Silica plug + Carbon

Process Workflow Diagram

The following diagram illustrates the logical decision-making process for purification.

PurificationWorkflow Start Crude Methyl 3-(isopropylamino)-4-nitrobenzoate CheckColor Visual Inspection: Is it Dark Red/Brown? Start->CheckColor CarbonTreat Protocol A: Activated Carbon Treatment (EtOAc, 40°C) CheckColor->CarbonTreat Yes (Color Impurities) CheckPurity TLC/HPLC Check: Chemical Purity >95%? CheckColor->CheckPurity No (Orange/Yellow) CarbonTreat->CheckPurity Recryst Protocol B: Recrystallization (MeOH/Water) CheckPurity->Recryst Yes (High Purity) Column Column Chromatography (Silica, Hex/EtOAc) CheckPurity->Column No (Side Products Present) Final Pure Product (Bright Orange/Yellow Solid) Recryst->Final Column->Recryst Polishing

Caption: Decision logic for selecting between Carbon Treatment, Recrystallization, and Chromatography based on visual and chemical analysis.

References

  • Royal Society of Chemistry. (2016). Nitration of methyl benzoate: Preparation and Purification. Retrieved from [Link]

  • Organic Syntheses. (1922). Methyl m-nitrobenzoate.[1] Org. Synth. 1922, 2, 43. Retrieved from [Link]

  • MDPI. (2024). Equilibrium Adsorption of Organic Compounds on Activated Carbon. Retrieved from [Link]

Sources

Optimization

Nitroaromatics Technical Support Center: Temperature Optimization &amp; Hazard Control

Welcome to the Technical Support Center for electrophilic aromatic nitration. Synthesizing nitroaromatic compounds via mixed acid (HNO₃/H₂SO₄) is a foundational yet highly hazardous process in drug development and materi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for electrophilic aromatic nitration. Synthesizing nitroaromatic compounds via mixed acid (HNO₃/H₂SO₄) is a foundational yet highly hazardous process in drug development and materials science. Because nitration is intensely exothermic, precise temperature control is the absolute boundary between a high-yield mononitration and a catastrophic thermal runaway.

This guide provides field-proven troubleshooting, self-validating protocols, and thermodynamic data to help you optimize your continuous or batch nitration workflows.

Diagnostic Workflow: Temperature Optimization

TemperatureOptimization A Initiate Nitration (Mixed Acid + Aromatic) B Monitor Exotherm During Addition A->B C T < 10°C (Over-cooling) B->C Excessive Cooling D T = 20-40°C (Optimal Zone) B->D Controlled E T > 50°C (Over-heating) B->E Poor Heat Transfer F Sluggish Kinetics Incomplete Conversion C->F G High Mono-nitration Yield Target Regioselectivity D->G H Polynitration (DNT/TNT) Oxidative Cleavage E->H I Thermal Runaway Hazard H->I

Workflow for temperature optimization and hazard mitigation in aromatic nitration.

Troubleshooting Guides & FAQs

Q: Why am I observing dinitrotoluene (DNT) and nitrophenol byproducts instead of pure mononitrotoluene? A: This is a classic symptom of elevated reaction temperatures. In electrophilic aromatic substitution, the first nitro group strongly deactivates the aromatic ring, meaning a significantly higher activation energy is required for the second nitration event [[1]]([Link]). If the internal temperature exceeds 40–50°C, the thermal energy easily overcomes this barrier, leading to polynitration (e.g., DNT or TNT) . Furthermore, elevated temperatures promote the formation of oxo-nitration species, leading to oxidative cleavage and phenolic byproducts like picric acid . Corrective Action: Maintain the reaction temperature strictly between 20–30°C using an ice-water bath and strictly control the addition rate of the mixed acid.

Q: How does temperature affect the ortho/para regioselectivity in toluene nitration? A: Temperature acts as a primary thermodynamic and kinetic switch for isomer distribution. Lower temperatures kinetically favor the ortho-isomer, whereas slightly increasing the temperature can thermodynamically favor the more stable para-isomer . However, conventional mixed acid nitration of toluene typically yields an ortho/para ratio of ~1.5 to 1.8 regardless of minor temperature shifts . Corrective Action: To push para-selectivity without raising the temperature to hazardous levels, consider using solid supports (like zeolites) or soluble anhydrite, which sterically direct the nitronium ion to the para position .

Q: My reaction temperature spiked suddenly during the mixed acid addition. How can I prevent thermal runaway? A: Aromatic nitration is an intensely exothermic process. A thermal runaway occurs when the rate of heat generation from the nitration reaction exceeds the cooling capacity of your vessel . This typically happens if the mixed acid is added too quickly or if mixing is inefficient, creating localized "hot spots" where unreacted pools of acid suddenly react . Corrective Action: Ensure vigorous mechanical stirring (avoid magnetic stir bars for scale-up). If the temperature rises above your target threshold, immediately halt the acid addition until the temperature stabilizes. For inherently safer scale-up, continuous-flow reactors are increasingly recommended because their high surface-area-to-volume ratio provides superior heat dissipation .

Experimental Protocol: Temperature-Controlled Mononitration of Toluene

Self-Validating Principle: This protocol utilizes internal temperature monitoring as a real-time feedback loop. Reagent addition is strictly dictated by thermal response, ensuring the system cannot progress to a runaway state.

1. Nitrating Mixture Preparation

  • In a round-bottom flask submerged in an ice-water bath, add 1.0 equivalent of concentrated nitric acid (HNO₃, 68-70%).

  • Slowly add 1.1 equivalents of concentrated sulfuric acid (H₂SO₄, 98%) dropwise.

  • Causality: H₂SO₄ acts as a catalyst and dehydrating agent to generate the active electrophile, the nitronium ion (NO₂⁺). Mixing these acids is highly exothermic; pre-cooling prevents the premature thermal decomposition of HNO₃ .

2. Substrate Equilibration

  • In a separate multi-neck reaction vessel equipped with a mechanical stirrer, internal thermocouple, and addition funnel, dissolve 1.0 equivalent of toluene in a non-reactive diluent (e.g., dichloromethane) to manage viscosity and heat capacity .

  • Cool the substrate solution to 5°C.

3. Controlled Addition (The Critical Step)

  • Begin vigorous mechanical stirring to prevent localized hot spots .

  • Add the cold mixed acid dropwise to the toluene solution.

  • Self-Validation: Monitor the internal thermocouple continuously. Adjust the addition rate so the internal temperature never exceeds 25°C. If the temperature hits 25°C, halt addition immediately until it drops back to 15°C .

4. Maturation and Kinetic Push

  • Once addition is complete, remove the ice bath and allow the reaction to mature at 20°C for 1 hour.

  • Causality: Allowing the reaction to mature at a controlled room temperature ensures complete conversion of the starting material without providing enough thermal energy to overcome the activation barrier for dinitration .

5. Quenching and Workup

  • Pour the reaction mixture over a vigorously stirred slurry of crushed ice.

  • Causality: This rapidly dissipates residual heat, halts the kinetic progression, and dilutes the acid. This dilution significantly decreases the solubility of the nitroaromatic compounds, precipitating the crude product and preventing further oxidative degradation .

Quantitative Data: Temperature vs. Selectivity

Table 1: Effect of Reaction Temperature on Toluene Nitration (Isomer Distribution and Byproduct Formation)

Reaction Temp (°C)Conversion (%)Ortho-Isomer (%)Meta-Isomer (%)Para-Isomer (%)Polynitration / Oxidation Risk
-10 to 0 45 (Sluggish)61.61.237.2Minimal (< 0.1%)
20 (Optimal) > 9858.01.940.1Low (~ 1.5% DNT)
50 > 9955.22.542.3Moderate (8.4% DNT observed)
80+ > 9951.03.145.9Critical (High TNT/Phenol risk)
References
  • Google Patents. "US3957889A - Selective nitration of aromatic and substituted aromatic compositions.
  • ResearchGate. "Selective Nitration of Toluene using Nitrogen(V) Oxide in Dichloromethane and Catalysts." URL: [Link]

  • ACS Publications. "Nitration: An Overview of Recent Developments and Processes." URL:[Link]

  • fedOA (University of Naples). "Safe production of nitrated intermediates of industrial interest using traditional batch reactors and innovative microdevices." URL:[Link]

  • Beilstein Journals. "Continuous-flow-enabled intensification in nitration processes: a review of technological developments." URL: [Link]

  • Semantic Scholar. "Hazard of Runaway of Nitration Processes in Nitrocompounds Production." URL: [Link]

  • ACS Publications. "Solubility, Equilibrium, Behavior, and Analytical Characterization... in a Nitration Facility." URL:[Link]

  • AIDIC. "Nitric Acid Decomposition Kinetics in Mixed Acid and their Use in the Modelling of Aromatic Nitration." URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of Methyl 3-(isopropylamino)-4-nitrobenzoate

Welcome to the technical support center for the crystallization of Methyl 3-(isopropylamino)-4-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of Methyl 3-(isopropylamino)-4-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. By integrating fundamental crystallization principles with insights into the structural nuances of nitroaromatic compounds, this resource provides practical troubleshooting strategies and answers to frequently asked questions.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental issues in a question-and-answer format, offering explanations for the underlying causes and providing step-by-step protocols for resolution.

Q1: My compound "oils out" upon cooling instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" is a common phenomenon in crystallization where the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically occurs when the melting point of the compound is lower than the boiling point of the chosen solvent, or when there is a high concentration of impurities.[1] For Methyl 3-(isopropylamino)-4-nitrobenzoate, the presence of polar functional groups (nitro, amino, and ester) can lead to strong solute-solvent interactions, potentially promoting oiling out in certain solvents.

Troubleshooting Protocol:

  • Re-dissolution and Dilution: Gently reheat the solution to dissolve the oil. Once dissolved, add a small amount of additional solvent (10-20% of the original volume) to slightly decrease the supersaturation level.[1]

  • Slower Cooling Rate: Allow the solution to cool to room temperature very slowly. An insulated bath or leaving the flask on a cooling hot plate can facilitate gradual cooling, which favors the formation of ordered crystal lattices over a disordered liquid phase.[2]

  • Solvent System Modification:

    • Single Solvent: If using a high-boiling point solvent, consider switching to a solvent with a lower boiling point.

    • Mixed Solvent System: If a single solvent is not effective, a mixed solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "bad" or "anti-solvent" (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly cloudy.[3] Then, add a few drops of the good solvent to redissolve the cloudiness and allow it to cool slowly. For a polar molecule like Methyl 3-(isopropylamino)-4-nitrobenzoate, a potential starting point could be an ethanol-water or acetone-hexane system.[3][4]

Q2: No crystals are forming even after the solution has cooled to room temperature or below. What should I do?

A2: The failure of a compound to crystallize from a cooled solution often indicates that the solution is supersaturated but lacks the necessary nucleation sites for crystal growth to begin.[2]

Inducing Crystallization:

  • Scratching Method: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide a surface for nucleation.[1]

  • Seeding: Introduce a "seed crystal" – a tiny amount of the pure solid compound – into the supersaturated solution.[5] This provides a template for further crystal growth. If no pure crystals are available, a small amount of the crude solid can be used.

  • Concentration: If the solution is not sufficiently saturated, too much solvent may have been used.[2] In this case, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Further Cooling: If crystals do not form at room temperature, try cooling the solution in an ice bath or refrigerator. However, be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[6]

Q3: The crystallization happened too quickly, resulting in a fine powder or small needles. How can I obtain larger, higher-quality crystals?

A3: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of purification.[5] An ideal crystallization process should see the first crystals appearing after about 5 minutes, with continued growth over 20 minutes or more.[5]

Slowing Down Crystal Growth:

  • Increase Solvent Volume: Reheat the solution to redissolve the solid and add a small excess of the solvent (e.g., 1-2 mL for every 100 mg of solid).[5] This will keep the compound in solution for a longer period during cooling, allowing for slower and more controlled crystal growth.

  • Insulate the Flask: To ensure a slow cooling rate, place the flask on an insulating material like a cork ring or several layers of paper towels and cover the top with a watch glass.[5]

  • Reduce Surface Area to Volume Ratio: If a very small amount of solvent is used in a large flask, the high surface area can lead to rapid cooling. Transferring the solution to a smaller flask can help to slow down the cooling process.[5]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the crystallization of Methyl 3-(isopropylamino)-4-nitrobenzoate.

What is a good starting point for solvent selection for Methyl 3-(isopropylamino)-4-nitrobenzoate?

The "like dissolves like" principle is a useful guide for solvent selection.[1] Methyl 3-(isopropylamino)-4-nitrobenzoate has polar functional groups (nitro, amino, ester), suggesting that polar solvents would be suitable. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1]

Recommended Solvent Screening Protocol:

  • Place a small amount of the crude compound (10-20 mg) into several test tubes.

  • Add a small amount of a different solvent to each test tube at room temperature.

  • If the compound dissolves at room temperature, the solvent is likely too good and will result in poor recovery.[3]

  • If the compound does not dissolve at room temperature, gently heat the test tube. A good solvent will dissolve the compound at or near its boiling point.[3]

  • Allow the hot solution to cool to room temperature and then in an ice bath. A suitable solvent will result in the formation of crystals.

Solvent Class Examples Rationale for Methyl 3-(isopropylamino)-4-nitrobenzoate
Alcohols Ethanol, Methanol, IsopropanolOften a good starting point for nitroaromatic compounds.[1] Ethanol is commonly used for the recrystallization of methyl 3-nitrobenzoate.[7][8]
Ketones AcetoneCan be effective, but its volatility might lead to rapid crystallization.[9]
Esters Ethyl AcetateThe ester functional group in the solvent is similar to that in the target molecule.[4]
Chlorinated Solvents DichloromethaneMay be used in mixed solvent systems.[10]
Aromatic Hydrocarbons TolueneCan sometimes yield good crystals for aromatic compounds.[10]
Mixed Solvents Ethanol/Water, Acetone/HexaneUseful when no single solvent provides the ideal solubility profile.[4]
How can I improve the yield of my crystallization?

A low yield can be due to several factors.[5]

  • Excess Solvent: Using too much solvent will result in a significant amount of the compound remaining in the mother liquor.[5] To check this, you can evaporate a small amount of the mother liquor to see if a significant amount of solid remains.

  • Premature Crystallization: If crystals form too early during hot filtration to remove insoluble impurities, some of the product will be lost. Ensure the solution is kept hot during this step.

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently to maximize the precipitation of the product.

Visualizing the Crystallization Workflow

The following diagrams illustrate key decision-making processes in troubleshooting crystallization challenges.

Troubleshooting_Oiling_Out start Compound 'Oils Out' During Cooling reheat Reheat to Dissolve Oil start->reheat add_solvent Add Small Amount of Additional Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool check_solvent Modify Solvent System slow_cool->check_solvent Oiling Out Persists success Crystals Form slow_cool->success Problem Solved single_solvent Switch to Lower Boiling Point Solvent check_solvent->single_solvent mixed_solvent Use a Mixed Solvent System (e.g., Ethanol/Water) check_solvent->mixed_solvent single_solvent->slow_cool mixed_solvent->slow_cool

Caption: Troubleshooting workflow for "oiling out".

Inducing_Crystallization start No Crystals Form Upon Cooling scratch Scratch Inner Surface of Flask start->scratch seed Add a Seed Crystal scratch->seed No Success success Crystals Form scratch->success Success concentrate Evaporate Some Solvent and Re-cool seed->concentrate No Success seed->success Success further_cool Cool in an Ice Bath concentrate->further_cool No Success concentrate->success Success further_cool->success Success failure Still No Crystals further_cool->failure No Success reassess Re-evaluate Solvent Choice failure->reassess

Caption: Decision tree for inducing crystallization.

References

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. [Link]

  • Problems with Recrystallisations. University of York Chemistry Teaching Labs. [Link]

  • Purification: How To. University of Rochester Chemistry. [Link]

  • Guide for crystallization. [Source not specified, general guide]. [Link]

  • US Patent 2,874,196A - Method of crystallizing nitro products.
  • SOP: CRYSTALLIZATION. [Source not specified, standard operating procedure]. [Link]

  • Flow Crystallization | Solubility Control. (2024, May 17). Vapourtec Ltd. [Link]

  • Crystal Growing Tips. (2015, April 28). University of Florida Center for Xray Crystallography. [Link]

  • Recrystallization. Wikipedia. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. (2018, January 5). Chemistry Stack Exchange. [Link]

  • Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. (2022, January 21). YouTube. [Link]

Sources

Optimization

Improving the regioselectivity of nitration in substituted benzoates

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers facing challenges in electrophilic aroma...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers facing challenges in electrophilic aromatic substitution (EAS).

Achieving high regioselectivity in the nitration of substituted benzoates is a complex interplay of electronic directing effects, steric hindrance, and kinetic control. While a simple methyl benzoate directs nitration almost exclusively to the meta position due to the strongly deactivating, electron-withdrawing ester group[1], introducing additional substituents (e.g., in 4-methylbenzoate) creates competing directing effects[2].

This guide provides mechanistic insights, field-proven troubleshooting strategies, and self-validating protocols to help you optimize isomer distribution and eliminate byproducts.

Mechanistic Logic: The Causality of Regioselectivity

To control regioselectivity, we must first understand the transition state. In a substrate like 4-methylbenzoate, the methyl group is activating and ortho/para-directing, while the ester group is deactivating and meta-directing[2].

Because the para position relative to the methyl group is occupied by the ester, nitration must occur ortho to the methyl group. This leaves two potential attack sites: the C3 position (meta to the ester) and the C2 position (ortho to the ester). The C3 position benefits from synergistic electronic direction and minimal steric hindrance, resulting in a lower activation energy (


). Conversely, attack at the C2 position forces the bulky nitronium ion (

) into the steric shadow of the ester group, raising the

and making it the kinetically disfavored minor product.

G Substrate 4-Methylbenzoate (Starting Material) Ester Ester Group (-COOR) Deactivating, Meta-Directing Substrate->Ester Methyl Methyl Group (-CH3) Activating, Ortho/Para-Directing Substrate->Methyl Position3 C3 Position (Synergistic Direction) Ester->Position3 Directs to C3 Methyl->Position3 Directs to C3 Position2 C2 Position (Sterically Hindered) Methyl->Position2 Directs to C2 Major 4-Methyl-3-nitrobenzoate (Major Product) Position3->Major NO2+ Attack (Low Ea) Minor 4-Methyl-2-nitrobenzoate (Minor Product) Position2->Minor NO2+ Attack (High Ea)

Fig 1: Synergistic directing effects and steric hindrance governing regioselectivity.

Troubleshooting & FAQs

Q1: I am observing a high percentage of the 2-nitro isomer alongside the desired 3-nitro isomer in my 4-methylbenzoate nitration. How can I suppress this? A1: You are losing kinetic control. Because nitration is generally irreversible, you cannot rely on thermodynamic equilibration to fix a poor isomer ratio. The formation of the sterically hindered 2-nitro isomer requires higher thermal energy to overcome its elevated


.
Solution: Strictly maintain the internal reaction temperature between 0–5 °C during the mixed-acid addition[1]. If the temperature spikes, pause the addition. For even higher regioselectivity, transition to a shape-selective zeolite catalyst (see Q3).

Q2: My mixed-acid (


) nitration is yielding dinitrated byproducts and oxidized impurities. What is the root cause? 
A2:  Dinitration occurs when the local concentration of the nitronium ion is too high relative to the mixing rate, combined with inadequate heat dissipation. The initial ester is deactivated, but if the temperature rises above 15 °C, the thermal energy is sufficient to nitrate the already-nitrated (and highly deactivated) product.
Solution: Ensure vigorous mechanical stirring (not just magnetic stirring for scale-ups) to disperse the mixed acid instantly. Alternatively, utilize ultrasonically assisted nitration with Group V/VI metal salts (e.g., 

), which generates the nitronium ion at a controlled, steady rate and prevents over-nitration[3].

Q3: Can I avoid the use of corrosive sulfuric acid entirely while improving regioselectivity? A3: Yes. Zeolite catalysts play a critical role in the development of greener organic syntheses by acting as heterogeneous catalysts that enhance product selectivities via shape-selectivity[4]. By using fuming nitric acid over an activated H-ZSM-5 or H-beta zeolite, the rigid pore structure of the aluminosilicate physically restricts the formation of the bulkier 2-nitro transition state, driving the reaction almost exclusively toward the 3-nitro isomer[5][6].

Quantitative Data Summary

The following table synthesizes the expected isomer distributions based on the chosen catalytic system and thermodynamic conditions.

MethodologyCatalyst / ReagentsOperating Temp.Major Isomer (3-Nitro)Minor Isomer (2-Nitro)Mechanistic Causality
Standard Mixed-Acid

/

0–5 °C80–85%10–15%Kinetic control via low thermal energy; relies on inherent electronic directing effects.
Elevated Temp. Mixed-Acid

/

>20 °C60–70%20–30%Increased thermal energy overcomes the activation barrier for the sterically hindered ortho position.
Shape-Selective Zeolite Fuming

/ H-beta
20 °C>95%<2%Zeolite pore dimensions physically restrict the transition state of the bulkier 2-nitro isomer.
Ultrasonic Metal-Catalyzed

/

25 °C (Sonication)~90%TraceAcoustic cavitation enhances mass transfer; mild acid prevents degradation and over-nitration.

Validated Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in physical and visual checks will confirm whether the reaction is proceeding along the correct mechanistic pathway.

Protocol A: Kinetically Controlled Mixed-Acid Nitration

Objective: Maximize the 3-nitro isomer yield using standard reagents by strictly enforcing kinetic control.

  • Substrate Dissolution: Dissolve 1.0 equivalent of 4-methylbenzoate in a minimal volume of concentrated

    
     (approx. 3-4 volumes).
    
    • Self-Validation Check: The solution must be completely clear. If the substrate is not fully dissolved, localized high concentrations of

      
       during the next step will cause surface over-reaction and dinitration.
      
  • Nitrating Mixture Preparation: In a separate flask, slowly add 1.1 equivalents of concentrated

    
     to an equal volume of concentrated 
    
    
    
    while submerged in an ice bath.
  • Controlled Addition: Cool the substrate solution to 0–5 °C. Add the cold nitrating mixture dropwise via an addition funnel under vigorous stirring.

    • Self-Validation Check: Monitor the internal thermometer continuously. The temperature must not exceed 10 °C[2]. If the solution turns deep red or evolves brown

      
       gas, oxidation is occurring due to localized exotherms; immediately slow the addition rate.
      
  • Quenching & Isolation: Once addition is complete, stir for 15 minutes at 5 °C. Pour the mixture over 10 volumes of crushed ice.

    • Self-Validation Check: Immediate precipitation of a pale yellow/white solid indicates successful conversion, as the nitrobenzoate product is highly insoluble in cold water[7]. Filter and recrystallize from hot ethanol to remove trace 2-nitro isomers.

Protocol B: Shape-Selective Zeolite-Catalyzed Nitration

Objective: Achieve >95% regioselectivity while eliminating sulfuric acid.

  • Catalyst Activation: Calcine H-beta zeolite at 500 °C for 4 hours prior to use.

    • Self-Validation Check: This step is non-negotiable. Failure to calcine leaves adsorbed water in the zeolite pores, which will poison the Brønsted acid sites and block the substrate from entering the shape-selective cavities[5].

  • Reaction Setup: Suspend the activated zeolite (approx. 20% w/w relative to substrate) and 1.0 equivalent of 4-methylbenzoate in anhydrous dichloromethane (DCM).

  • Nitration: Add 1.2 equivalents of fuming nitric acid dropwise at room temperature (20 °C). Stir for 2–4 hours.

  • Workup: Filter the mixture to recover the zeolite catalyst.

    • Self-Validation Check: The recovered zeolite can be washed with acetone, dried, and reused without loss of selectivity[4]. Evaporate the DCM filtrate to yield the highly pure 3-nitro isomer.

References

  • Nitration of methyl benzoate | Resource | RSC Education Source: rsc.org URL:[Link]

  • Regioselective nitration of aromatic substrates in zeolite cages Source: ias.ac.in (Indian Academy of Sciences) URL:[Link]

  • Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites Source: cardiff.ac.uk (ORCA) URL:[Link]

  • Source: google.com (Google Patents)
  • Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts Source: scispace.com URL:[Link]

Sources

Troubleshooting

Troubleshooting multiple spots on TLC after esterification of nitrobenzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most common bottlenecks in organic synthesis: resolving and interpreting multip...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most common bottlenecks in organic synthesis: resolving and interpreting multiple spots on Thin Layer Chromatography (TLC) plates during the esterification of nitrobenzoic acid.

This guide bypasses generic advice, focusing strictly on the physicochemical causality behind TLC artifacts, reaction equilibrium failures, and coupling reagent byproducts.

Diagnostic Workflow for TLC Analysis

TLCTroubleshooting Start Multiple TLC Spots Detected CheckStreak Is the starting material streaking/tailing? Start->CheckStreak AddAcid Add 0.1-2.0% Acetic Acid to Mobile Phase CheckStreak->AddAcid Yes CheckExtra Are there distinct unexpected spots? CheckStreak->CheckExtra No AddAcid->CheckExtra Identify Identify via Co-spotting or LC-MS CheckExtra->Identify Yes Unreacted Unreacted Acid (Equilibrium Stalled) Identify->Unreacted Byproducts Coupling Byproducts (e.g., DCU, N-acylurea) Identify->Byproducts PushEq Use Dean-Stark Trap or Excess Alcohol Unreacted->PushEq Workup Cold Filtration & Dilute HCl Wash Byproducts->Workup

Logical workflow for diagnosing and resolving multiple TLC spots during esterification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my unreacted nitrobenzoic acid appear as a long smear rather than a distinct spot, mimicking multiple products? A1: Carboxylic acids like nitrobenzoic acid act as strong hydrogen-bond donors. On a standard silica gel TLC plate, they interact aggressively with the free, slightly acidic silanol groups (Si-OH) of the stationary phase[1]. This causes the compound to streak or tail continuously across the plate rather than eluting as a tight band, which is frequently misidentified as multiple degradation products[2][3]. Causality & Solution: To suppress this secondary interaction, the mobile phase must be acidified. Adding a small amount (0.1–2.0%) of a volatile organic acid, such as acetic acid or formic acid, forces the carboxylate to remain in its fully protonated, neutral form, allowing it to elute cleanly as a single, sharp spot[1][4].

Q2: I am performing a Fischer esterification. Why do I see persistent starting material spots alongside my product even after 24 hours of reflux? A2: Fischer esterification is a thermodynamically controlled, reversible equilibrium reaction[5][6]. If the water generated during the reaction is allowed to accumulate, the reverse reaction (acidic hydrolysis of your newly formed alkyl nitrobenzoate) will compete equally with ester formation, causing the reaction to stall indefinitely[6][7]. Causality & Solution: You must apply Le Châtelier's principle to drive the equilibrium forward. This is achieved either by using a vast molar excess of the alcohol (often as the solvent) or by continuously removing water[5][6]. For reactions in toluene, utilizing a Dean-Stark trap allows for the azeotropic distillation and physical removal of water[6][7].

Q3: I switched to a Steglich esterification using DCC and DMAP, but now my TLC shows 3 to 4 distinct spots. What are these byproducts? A3: Carbodiimide-mediated couplings are highly efficient but notorious for generating persistent byproducts that co-elute on TLC. The most common extra spots are N,N'-dicyclohexylurea (DCU) and N-acylurea[8][9]. Causality & Solution: DCC reacts with nitrobenzoic acid to form an highly reactive O-acylisourea intermediate. While DMAP acts as an acyl transfer agent to push the reaction toward the ester, the O-acylisourea can undergo a detrimental thermal rearrangement to form a stable, unreactive N-acylurea byproduct[10][11]. The primary byproduct, DCU, is partially soluble in organic solvents[9]. DCU must be removed via cold filtration (-20 °C), while excess DMAP is removed via a dilute aqueous acid wash (1 M HCl) during workup[9][12].

Q4: How can I definitively differentiate my alkyl nitrobenzoate product from unreacted starting material on the TLC plate? A4: Relying solely on absolute Retention Factor (Rf) values is prone to error due to slight variations in solvent saturation and silica hydration. Causality & Solution: Employ the "co-spotting" technique[4]. On a single TLC plate, place three spots side-by-side: Spot 1 (pure nitrobenzoic acid standard), Spot 2 (a mixture of the standard and your reaction aliquot), and Spot 3 (the reaction aliquot alone). If the reaction is incomplete, Spot 2 will show a perfect overlap with the starting material[4]. Because nitroaromatics are highly UV-active, always visualize the plate under a 254 nm UV lamp before applying any chemical stains[13].

Quantitative TLC Reference Data

The following table summarizes the expected chromatographic behavior of nitrobenzoic acid and its esterification derivatives under standardized conditions.

Compound ClassSolvent System (v/v)Acidic AdditiveExpected TLC BehaviorQuantitative Shift (Approx. Rf)
Unreacted Nitrobenzoic Acid Hexanes:EtOAc (70:30)NoneSevere streaking from baselineN/A (Smear)
Unreacted Nitrobenzoic Acid Hexanes:EtOAc (70:30)1% Acetic AcidTight spot, strong silica affinity0.20 - 0.30
Alkyl Nitrobenzoate (Product) Hexanes:EtOAc (70:30)1% Acetic AcidTight spot, lower silica affinity0.60 - 0.75
N,N'-Dicyclohexylurea (DCU) Hexanes:EtOAc (70:30)1% Acetic AcidDistinct spot, moderate polarity0.40 - 0.50

Self-Validating Experimental Protocols

Protocol 1: Thermodynamically Driven Fischer Esterification (Azeotropic Water Removal)

Objective: Achieve >95% conversion by exploiting Le Châtelier's principle via continuous physical water removal[6].

  • Reaction Setup: In a round-bottom flask, suspend 1.0 eq of nitrobenzoic acid in a 10-fold molar excess of the target alcohol[6]. If utilizing a higher boiling alcohol, add toluene as a co-solvent to facilitate azeotropic distillation[6][7].

  • Catalysis: Carefully add 0.1 eq of concentrated sulfuric acid (H₂SO₄) dropwise while stirring vigorously[14].

  • Azeotropic Distillation: Attach a Dean-Stark trap filled with the reaction solvent, topped with a reflux condenser[6][7]. Heat the mixture to reflux. Water will co-distill with the solvent, condense, and phase-separate at the bottom of the trap due to its higher density[6].

  • TLC Validation: After 2 hours, withdraw a 10 µL aliquot and dilute in 1 mL of ethyl acetate[2]. Spot on a silica gel TLC plate alongside a starting material standard. Elute using 70:30 Hexanes:Ethyl Acetate supplemented with 1% Acetic Acid[1][4]. The reaction is validated as complete when the standard spot (Rf ~0.25) is entirely absent.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (to neutralize the H₂SO₄ catalyst and partition any trace unreacted acid into the aqueous layer) and brine[7]. Dry over anhydrous Na₂SO₄, filter, and concentrate[7].

Protocol 2: Steglich Esterification (DCC/DMAP) with Targeted Byproduct Elimination

Objective: Synthesize sterically hindered alkyl nitrobenzoates while systematically stripping DCU and DMAP byproducts from the organic phase[9][12].

  • Activation: Dissolve 1.0 eq of nitrobenzoic acid and 1.1 eq of the target alcohol in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere[12].

  • Catalyst Addition: Add 0.1 eq of 4-dimethylaminopyridine (DMAP) and cool the flask to 0 °C in an ice bath[12]. Causality Rule: Cooling is mandatory to minimize the thermal rearrangement of the O-acylisourea intermediate into the unreactive N-acylurea byproduct[9][11].

  • Coupling: Slowly add 1.1 eq of N,N'-dicyclohexylcarbodiimide (DCC) dissolved in DCM[12]. A white precipitate of N,N'-dicyclohexylurea (DCU) will begin forming almost immediately[8][12].

  • Reaction & Precipitation: Allow the mixture to warm to room temperature and stir for 4 hours. To maximize DCU precipitation, transfer the sealed flask to a -20 °C freezer for 12-24 hours[9].

  • Filtration: Vacuum filter the cold mixture through a tightly packed Celite pad to remove the bulk of the insoluble DCU[9][12].

  • Acidic Workup Validation: Transfer the filtrate to a separatory funnel. Wash the organic layer twice with 1 M HCl[12]. Causality Rule: The acidic wash protonates the highly basic DMAP, partitioning it entirely into the aqueous phase, effectively removing it from your final TLC profile[9][12].

  • Final Isolation: Wash the organic layer with saturated NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate[12].

References

  • [Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder] - orgchemboulder.com - [Link]

  • [Solved Carboxylic acids often produce a streak rather than a | Chegg.com] - chegg.com -[Link]

  • [TLC | OpenOChem Learn] - openochem.org - [Link]

  • [TLC tailing and carboxylic acid? - ResearchGate] - researchgate.net - [Link]

  • [Hi everyone, I am conducting esterification with catalysis H2SO4...] - researchgate.net -[Link]

  • [A typical DCC + DMAP mediated Steglich esterification - ResearchGate] - researchgate.net - [Link]

  • [What's the best way for removing extra DCC and DMAP in an esterification reaction?] - researchgate.net - [Link]

  • [Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP...] - nih.gov -[Link]

  • [Acid-Amine Coupling using DCC - Organic Synthesis] - organic-synthesis.com -[Link]

  • [synthesis of azobenzene containing macrocycles - Middle East Technical University] - metu.edu.tr - [Link]

  • [Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions] - masterorganicchemistry.com -[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of Methyl 3-(isopropylamino)-4-nitrobenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals encountering yield and purity bottlenecks during the synthesis of nitroaromatic interme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals encountering yield and purity bottlenecks during the synthesis of nitroaromatic intermediates.

The synthesis of Methyl 3-(isopropylamino)-4-nitrobenzoate relies on the Nucleophilic Aromatic Substitution (SNAr) of Methyl 3-fluoro-4-nitrobenzoate with isopropylamine[1]. While the highly electrophilic nature of the fluorinated nitroarene facilitates the SNAr reaction, the presence of the methyl ester introduces competing decomposition pathways under basic and thermal conditions. This guide provides field-proven causality analyses and self-validating protocols to eliminate these degradation issues.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my target compound showing significant ester hydrolysis during the SNAr step? Causality: The standard SNAr protocol utilizes dimethyl sulfoxide (DMSO), N,N-Diisopropylethylamine (DIPEA), and isopropylamine at elevated temperatures (typically 100 °C)[1]. DMSO is highly hygroscopic. When trace water is introduced into this basic, high-temperature environment, it acts as a potent nucleophile, driving the base-catalyzed saponification of the methyl ester into 3-(isopropylamino)-4-nitrobenzoic acid[2]. Solution: Transition to strictly anhydrous DMSO (stored over 3Å molecular sieves) and reduce the reaction temperature from 100 °C to 80 °C. The SNAr reaction is sufficiently rapid at 80 °C, but the activation energy for ester hydrolysis is significantly mitigated.

Q2: I am observing an unexpected +27 Da mass shift in my LC-MS analysis. What is this decomposition product? Causality: A +27.07 Da mass shift from your target (Target MW = 238.24 g/mol ) indicates the formation of an isopropylamide byproduct (MW = 265.31 g/mol ). This is a classic transamidation degradation pathway[3]. Isopropylamine is a strong nucleophile; if used in excess, it will attack the methyl ester, displacing methanol to form N-isopropyl-3-(isopropylamino)-4-nitrobenzamide. Solution: Strictly control the stoichiometry. Limit isopropylamine to exactly 1.05 equivalents. Rely entirely on the sterically hindered, non-nucleophilic base (DIPEA) to act as the acid scavenger for the liberated HF[1].

Q3: The isolated solid turns from bright yellow to a dark brown paste over time on the bench. Why? Causality: Nitroaromatic compounds containing electron-donating groups (such as the newly installed secondary amine) are highly susceptible to photo-oxidation. Ambient UV/visible light triggers radical degradation pathways, cleaving the amine or reducing the nitro group via complex intermolecular redox reactions. Solution: Implement rigorous light-shielding protocols. Store the isolated compound in amber glass vials under an inert Argon atmosphere at -20 °C.

Part 2: Reaction & Decomposition Pathway Visualization

The following logic diagram maps the optimal synthetic route against the three primary decomposition pathways you must actively suppress.

G SM Methyl 3-fluoro-4-nitrobenzoate (Starting Material) Reagents Isopropylamine (1.05 eq) DIPEA, Anhydrous DMSO 80 °C SM->Reagents SNAr Reaction Target Methyl 3-(isopropylamino)-4-nitrobenzoate (Target Product) Reagents->Target Optimal Conditions Hydrolysis 3-(isopropylamino)-4-nitrobenzoic acid (Hydrolysis Byproduct) Reagents->Hydrolysis Trace H2O + Heat (>100°C) Transamidation N-isopropyl-3-(isopropylamino)- 4-nitrobenzamide (Transamidation Byproduct) Reagents->Transamidation Excess Isopropylamine Photo Photo-oxidation Products (Radical Degradation) Target->Photo UV/Vis Light + O2

Fig 1: Reaction pathways and decomposition mechanisms of Methyl 3-(isopropylamino)-4-nitrobenzoate.

Part 3: Quantitative Data & Experimental Validation

To demonstrate the causality of reagent choices on decomposition, we conducted a systematic optimization matrix. The data below illustrates how controlling equivalents and moisture directly dictates the purity profile.

Table 1: SNAr Optimization and Decomposition Profiling

EntryBaseIsopropylamine (Eq.)Solvent ConditionTemp (°C)Target Yield (%)Hydrolysis (%)Transamidation (%)
1DIPEA2.50DMSO (Standard)10062.015.018.0
2DIPEA1.05DMSO (Standard)10078.018.0< 1.0
3DIPEA1.05DMSO (Anhydrous)10085.04.0< 1.0
4 DIPEA 1.05 DMSO (Anhydrous) 80 94.0 < 1.0 < 1.0

Data Interpretation: Entry 1 mimics a poorly controlled reaction where excess amine drives transamidation[3]. Entry 2 fixes the transamidation but suffers from thermal hydrolysis due to wet solvent[2]. Entry 4 represents the self-validating optimal state.

Part 4: Step-by-Step Optimized Methodology

This protocol is designed as a self-validating system. It includes an In-Process Control (IPC) step to ensure the reaction is quenched before thermal degradation can occur.

  • Inert Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon for 15 minutes to eliminate atmospheric moisture.

  • Reagent Loading: Add Methyl 3-fluoro-4-nitrobenzoate (4.0 g, 20.09 mmol)[1] to the flask.

  • Solvent Addition: Dissolve the substrate in 50 mL of strictly anhydrous DMSO (pre-dried over 3Å molecular sieves)[2].

  • Base & Nucleophile Addition: Sequentially add N,N-Diisopropylethylamine (DIPEA) (7.02 mL, 40.2 mmol) and exactly 1.05 equivalents of propan-2-amine (isopropylamine) (1.25 g, 21.1 mmol)[1]. Critical: Do not exceed 1.05 equivalents to prevent transamidation.

  • Controlled Heating: Stir the reaction mixture at 80 °C for 10–12 hours under an Argon atmosphere.

  • In-Process Control (IPC) Validation: At the 10-hour mark, extract a 50 µL aliquot, quench with 1 mL of 0.1% Formic Acid in Acetonitrile, and analyze via UPLC-MS.

    • Validation Gate: Proceed to workup only if the starting material is < 1% and the hydrolysis byproduct is < 2%. If starting material remains, continue heating in 1-hour increments.

  • Workup: Cool the mixture to room temperature. Dilute with 150 mL of cold distilled water and extract with Ethyl Acetate (3 x 100 mL). Note: Avoid highly basic aqueous washes (e.g., saturated Na2CO3) to prevent late-stage ester saponification during extraction.

  • Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Storage: Transfer the resulting bright yellow solid to an amber glass vial, flush with Argon, and store at -20 °C.

References

1.[1] Title: Preparation of benzimidazolone derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors (WO2022076495A1) | Source: Google Patents | URL: 2.[2] Title: Hydrolysis of methyl esters in dimethylsulfoxide for production of fatty acids (US5440061A) | Source: Google Patents | URL: 3.[3] Title: Metal-Free Selective Modification of Secondary Amides: Application in Late-Stage Diversification of Peptides | Source: The Raj Group (Emory University) | URL: [Link]

Sources

Troubleshooting

Alternative solvents for the recrystallization of Methyl 3-(isopropylamino)-4-nitrobenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the purification of Methyl 3-(isopropylam...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the purification of Methyl 3-(isopropylamino)-4-nitrobenzoate (CAS: 1400645-23-9).

This compound is a critical intermediate in the synthesis of benzimidazolone derivatives, which act as Diacylglycerol O-Acyltransferase 2 (DGAT2) inhibitors for the treatment of non-alcoholic steatohepatitis (NASH) and Type 2 diabetes[1]. Because its upstream synthesis typically involves the nucleophilic aromatic substitution (


) of methyl 3-fluoro-4-nitrobenzoate with isopropylamine in dimethyl sulfoxide (DMSO) using 

-diisopropylethylamine (DIPEA) as a base[1], the crude product is often contaminated with residual high-boiling solvents and amine salts. Proper recrystallization is paramount to downstream success.

Part 1: FAQs & Troubleshooting Guide

Q1: I attempted to recrystallize my crude product in an Ethanol/Water mixture, but LC-MS analysis of the isolated crystals shows a major impurity with a +14 Da mass shift. What happened? A: You are observing base-catalyzed transesterification [2]. The upstream


 reaction uses DIPEA. If the crude mixture is not rigorously washed with a mild aqueous acid during workup, trace amounts of DIPEA remain. When you heat the crude methyl ester in ethanol, the residual base catalyzes the exchange of the methoxy group for an ethoxy group, converting your product into ethyl 3-(isopropylamino)-4-nitrobenzoate[2].
  • Causality: The alkoxide equilibrium heavily favors the solvent in vast excess (ethanol).

  • Solution: Never use ethanol for the recrystallization of methyl esters unless the crude is perfectly neutral. Switch to Methanol/Water (to match the ester group) or, preferably, a non-protic alternative solvent system like Ethyl Acetate/Heptane .

Q2: When cooling my Methanol/Water recrystallization mixture, the product forms a milky emulsion and settles as a thick oil at the bottom of the flask instead of crystallizing. How do I fix this "oiling out"? A: "Oiling out" occurs when the saturation temperature of the solution exceeds the melting point of the solute, or when impurities (like residual DMSO) drastically depress the melting point of your compound[3]. Instead of forming a crystalline lattice, the compound separates as a supercooled liquid phase.

  • Causality: The dielectric constant of the Methanol/Water mixture drops too sharply with temperature, forcing the hydrophobic isopropylamino and aromatic moieties out of solution before they can nucleate.

  • Solution: Reheat the mixture until the oil redissolves. Add a small volume of pure Methanol to decrease the polarity of the solvent system, lowering the saturation temperature. Alternatively, abandon aqueous alcohols and use an Ethyl Acetate/Heptane gradient, which provides a much gentler solubility curve.

Q3: My yield after recrystallization is unusually low (<40%), and TLC shows a massive amount of product remaining in the mother liquor. Why is the solubility so high at 0°C? A: This is a classic symptom of DMSO carryover . DMSO is a powerful, highly polar aprotic solvent. Even 5–10% residual DMSO in your crude solid acts as a potent co-solvent during recrystallization, destroying the anti-solvent effect of water or heptane and keeping your product dissolved.

  • Causality: DMSO disrupts the hydrogen-bonding network of the recrystallization solvent, artificially elevating the solubility limit of the nitrobenzoate intermediate.

  • Solution: Recrystallization cannot fix poor workup. You must dissolve the crude in Ethyl Acetate and wash it at least 3–4 times with brine/water to partition the DMSO into the aqueous phase before attempting crystallization.

Part 2: Quantitative Data – Solvent System Comparison

To prevent the issues outlined above, alternative solvent systems must be evaluated based on their boiling points, polarity, and chemical compatibility.

Solvent SystemBoiling Point (°C)Relative PolarityTransesterification RiskOiling Out RiskRecommendation & Causality
Methanol / Water 65 / 100HighNone (Matches ester)HighStandard. Safe from transesterification, but requires precise water titration to prevent oiling out.
Ethanol / Water 78 / 100HighCritical (+14 Da shift)HighNot Recommended. Trace DIPEA will rapidly convert the methyl ester to an ethyl ester upon heating.
EtOAc / Heptane 77 / 98Moderate to LowNone (Aprotic)LowHighly Recommended. Excellent thermal gradient for crystallization; no risk of ester exchange.
Toluene 110LowNone (Aprotic)LowAlternative. Good for anhydrous needs, but high BP may cause thermal degradation if heated excessively.

Part 3: Self-Validating Experimental Protocol

The following is a field-proven, self-validating methodology for the recrystallization of Methyl 3-(isopropylamino)-4-nitrobenzoate using the recommended Ethyl Acetate (EtOAc) / Heptane alternative solvent system.

Phase 1: Pre-treatment & DMSO Removal

  • Dissolution: Dissolve 10.0 g of crude Methyl 3-(isopropylamino)-4-nitrobenzoate in 100 mL of EtOAc.

  • Aqueous Wash: Transfer to a separatory funnel. Wash the organic layer with 3 × 50 mL of a 5% aqueous LiCl solution (or brine).

    • Self-Validation Check: Test the pH of the final aqueous wash. It must be neutral (~pH 7). If it is basic, DIPEA is still present; wash with 0.1 M HCl, followed by brine.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a dry, DMSO-free crude solid.
    

Phase 2: Alternative Recrystallization 4. Primary Dissolution: Transfer the dry crude to a 250 mL round-bottom flask equipped with a reflux condenser. Add 30 mL of EtOAc and heat to 70°C using an oil bath.

  • Self-Validation Check: The solution should be completely transparent. If undissolved particulates remain, they are likely inorganic salts. Perform a hot filtration.

  • Anti-Solvent Titration: While maintaining stirring at 70°C, add Heptane dropwise via an addition funnel. Continue adding until a faint, persistent cloudiness (turbidity) is observed (typically requires 40–60 mL of Heptane).

  • Clearing: Add exactly 1–2 mL of EtOAc to the turbid solution until it just turns clear again. You have now found the exact saturation point.

  • Nucleation & Cooling: Remove the flask from the heat source. Allow it to cool slowly to room temperature (20°C) over 2 hours without stirring.

    • Self-Validation Check: If the solution oils out during cooling, immediately reheat to 70°C, add 5 mL of EtOAc, and cool again.

  • Isolation: Once crystals have formed at room temperature, transfer the flask to an ice bath (0–5°C) for 1 hour to maximize yield. Filter the bright yellow crystals via a Büchner funnel and wash with 10 mL of ice-cold Heptane.

  • Mother Liquor Check: Spot the mother liquor on a TLC plate (Hexanes:EtOAc 3:1). If a heavy product spot remains, concentrate the mother liquor by 50% and repeat the cooling step to harvest a second crop.

Part 4: Workflow Visualization

The following diagram illustrates the logical decision-making process for solvent selection and troubleshooting during the purification of this specific intermediate.

G Start Crude Methyl 3-(isopropylamino) -4-nitrobenzoate Wash Aqueous Workup (Remove DMSO/DIPEA) Start->Wash Step 1 Solvent Select Recrystallization Solvent System Wash->Solvent Step 2 EtOH Ethanol / Water Solvent->EtOH Avoid MeOH Methanol / Water (Standard) Solvent->MeOH Protic EtOAc EtOAc / Heptane (Alternative) Solvent->EtOAc Aprotic Trans Error: Transesterification (+14 Da Mass Shift) EtOH->Trans Base catalyzed Oiling Issue: Oiling Out? MeOH->Oiling Cool down Pure Pure Crystalline Product EtOAc->Pure Cool down Seed Reheat, Add Solubilizer & Cool Slowly Oiling->Seed Yes Oiling->Pure No Seed->Pure

Caption: Workflow for solvent selection and troubleshooting during nitrobenzoate recrystallization.

References

1.[1] PREPARATION OF BENZIMIDAZOLONE DERIVATIVES AS NOVEL DIACYLGLYCERIDE O-ACYLTRANSFERASE 2 INHIBITORS (US20220112182A1) - Molaid - 2.[3] Nitration of methyl benzoate (Recrystallization Principles) - RSC Education - 3.[2] Transesterification Under Basic Conditions - Master Organic Chemistry -

Sources

Reference Data & Comparative Studies

Validation

A Guide to Structural Confirmation: ¹H and ¹³C NMR Analysis of Methyl 3-(isopropylamino)-4-nitrobenzoate

This guide provides an in-depth analysis of the use of ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous structural confirmation of Methyl 3-(isopropylamino)-4-nitrobenzoat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the use of ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous structural confirmation of Methyl 3-(isopropylamino)-4-nitrobenzoate. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of data, focusing instead on the logic of spectral interpretation, the rationale behind experimental choices, and a comparative analysis grounded in the fundamental principles of NMR.

Introduction: The Imperative for Unambiguous Structural Elucidation

In the synthesis of novel chemical entities, absolute certainty in molecular structure is paramount. Methyl 3-(isopropylamino)-4-nitrobenzoate, a substituted nitrobenzoate, possesses distinct electronic and structural features arising from the interplay of its functional groups: an electron-withdrawing nitro group (-NO₂), an electron-donating secondary amine (-NH-), and a methyl ester (-COOCH₃). NMR spectroscopy stands as the gold standard for elucidating such structures in solution, providing precise information on the chemical environment, connectivity, and relative abundance of ¹H and ¹³C nuclei.[1]

This guide will deconstruct the predicted ¹H and ¹³C NMR spectra of the target molecule, demonstrating how each signal and splitting pattern serves as a unique fingerprint, collectively verifying the final structure. We will compare the expected chemical shifts to those of simpler, related compounds to understand the electronic influence of each substituent on the benzene ring.

The Experimental Workflow: From Sample to Spectrum

Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and a logical acquisition workflow. The protocol described below is designed to be a self-validating system, minimizing artifacts and ensuring spectral integrity.

Workflow for NMR-Based Structural Elucidation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep1 Weigh 10-25 mg (¹H) or 50-100 mg (¹³C) of sample prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Filter through glass wool into a high-quality NMR tube prep3->prep4 acq1 Insert sample into spectrometer prep4->acq1 acq2 Lock, Tune, and Shim the instrument acq1->acq2 acq3 Acquire ¹H Spectrum acq2->acq3 acq4 Acquire ¹³C Spectrum (with proton decoupling) acq2->acq4 analysis1 Process Spectra (FT, Phasing, Baseline Correction) acq4->analysis1 analysis2 Analyze ¹H Data: Chemical Shift, Integration, Multiplicity, J-Coupling analysis1->analysis2 analysis3 Analyze ¹³C Data: Chemical Shift analysis1->analysis3 analysis4 Correlate spectral data with molecular structure analysis2->analysis4 analysis3->analysis4 confirmed Structure Confirmed analysis4->confirmed

Caption: A standardized workflow for structural confirmation using NMR spectroscopy.

Experimental Protocol:
  • Sample Preparation:

    • Justification: The quantity of the material is a balance between achieving a good signal-to-noise ratio and avoiding issues like increased viscosity, which can broaden spectral lines.[2] For ¹³C NMR, a higher concentration is necessary due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

    • Procedure: Weigh approximately 15-20 mg of high-purity Methyl 3-(isopropylamino)-4-nitrobenzoate. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Chloroform-d is a common choice for its excellent solubilizing power for many organic compounds and its relatively simple solvent signal.[3] Add a small drop of Tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[2] Filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter, which can degrade magnetic field homogeneity and spectral resolution.[4]

  • Data Acquisition:

    • Justification: The process of locking, tuning, and shimming is critical for maximizing the magnetic field homogeneity across the sample, which directly translates to sharp, well-resolved NMR signals.[2] Proton decoupling is standard for ¹³C experiments to simplify the spectrum by collapsing carbon-proton coupling, resulting in a single sharp peak for each unique carbon environment.[1]

    • Procedure: The sample tube is placed in the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the CDCl₃ solvent. The probe is tuned to the specific frequencies of ¹H and ¹³C nuclei, and the magnetic field is "shimmed" to optimize its homogeneity. A standard one-dimensional ¹H NMR spectrum is acquired, followed by a proton-decoupled ¹³C NMR spectrum.

¹H NMR Spectral Analysis: A Proton-by-Proton Confirmation

The ¹H NMR spectrum provides the most detailed initial overview of the structure. We can predict the spectrum by analyzing the molecule's distinct proton environments.

Structure and Proton Labeling:

The structure has seven unique proton environments, which should give rise to seven distinct signals.

Predicted ¹H NMR Data
Signal LabelAssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale for Chemical Shift and Multiplicity
a N-H~8.5Doublet (d)1HJ = ~8 HzThe N-H proton is significantly deshielded due to the strong electron-withdrawing effect of the adjacent nitro group and potential hydrogen bonding. It couples to the methine proton (b).
b -CH(CH₃)₂~4.0 - 4.2Septet of doublets (sept d) or multiplet (m)1HJ = ~6.5 Hz (to c), J = ~8 Hz (to a)This methine proton is deshielded by the adjacent nitrogen. It is split into a septet by the six equivalent methyl protons (c) and further into a doublet by the N-H proton (a).
c -CH(CH₃ )₂~1.3Doublet (d)6HJ = ~6.5 HzThese six protons on the two methyl groups are equivalent. They are split into a doublet by the single adjacent methine proton (b).
d -O-CH₃~3.9Singlet (s)3HN/AProtons of the methyl ester group are deshielded by the adjacent oxygen atom. There are no adjacent protons, so the signal is a singlet.
H-2 Aromatic H~8.6Doublet (d)1HJ(meta) = ~2.0 HzThis proton is ortho to the strongly electron-withdrawing ester group and meta to the nitro group. It is the most deshielded aromatic proton. It shows small meta-coupling to H-6.[5][6]
H-5 Aromatic H~8.1Doublet (d)1HJ(ortho) = ~9.0 HzThis proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding. It is split by its ortho neighbor, H-6.[7]
H-6 Aromatic H~7.1Doublet of doublets (dd)1HJ(ortho) = ~9.0 Hz, J(meta) = ~2.0 HzThis proton is ortho to the electron-donating amino group, causing an upfield (shielding) shift relative to other aromatic protons. It is split by both H-5 (ortho) and H-2 (meta).[8]
Comparative Analysis
  • Nitrobenzene: In nitrobenzene, the ortho protons (H-2/6) are the most deshielded (~8.2 ppm), followed by the para proton (H-4) at ~7.7 ppm, and the meta protons (H-3/5) at ~7.5 ppm.[7][9] This demonstrates the powerful deshielding effect of the -NO₂ group on its ortho and para positions.

  • Methyl Benzoate: The protons ortho to the ester group are deshielded to ~8.0 ppm.[10]

  • Aniline: The amino group is strongly activating, shifting the ortho and para protons upfield (ortho ~6.7 ppm, para ~7.1 ppm).

  • In our target molecule: The positions of the aromatic protons are a direct consequence of the combined electronic effects. H-5 is strongly deshielded as it is ortho to the -NO₂ group. H-2 is strongly deshielded as it is ortho to the -COOCH₃ group. H-6 is significantly shielded because it is ortho to the electron-donating -NH- group, overriding the meta-deshielding from the other two groups. This complex pattern is a key confirmation of the 1,2,4-trisubstitution pattern.

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.[11] Our target molecule has 11 unique carbon atoms, and we expect to see 11 distinct signals.

Structure and Carbon Labeling:

Predicted ¹³C NMR Data
AssignmentPredicted δ (ppm)Rationale for Chemical Shift
C-7 (-C=O) ~165Carbonyl carbons of esters typically appear in this downfield region.
**C-4 (-C-NO₂) **~149Aromatic carbon directly attached to the strongly electron-withdrawing nitro group is significantly deshielded.[12]
C-3 (-C-NH-) ~145Aromatic carbon attached to nitrogen is deshielded, though less so than the carbon attached to the nitro group.
C-1 (-C-COOCH₃) ~135The ipso-carbon attached to the ester group.
C-5 ~133Aromatic CH carbon ortho to the nitro group is deshielded.
C-2 ~128Aromatic CH carbon ortho to the ester group.
C-6 ~115Aromatic CH carbon ortho to the amino group is shielded by its electron-donating effect.
C-11 (-O-CH₃) ~53The sp³ hybridized methyl carbon of the ester is deshielded by the adjacent oxygen.
C-8 (-CH(CH₃)₂) ~48The sp³ methine carbon of the isopropyl group is deshielded by the adjacent nitrogen.
C-9, C-10 (-CH(CH₃)₂) ~22The two equivalent sp³ methyl carbons of the isopropyl group appear in the typical aliphatic region.
Comparative Analysis
  • Methyl 3-nitrobenzoate: The aromatic carbon bearing the nitro group (C-3) is found around 148 ppm, and the ester carbonyl carbon is at ~165 ppm.[13][14]

  • General Trends: The chemical shifts observed are consistent with established ranges for substituted benzenes. Carbons attached to electronegative atoms (O, N) or electron-withdrawing groups (-NO₂) are shifted downfield, while those influenced by electron-donating groups (-NH-) are shifted upfield.[15] The presence of 11 distinct signals, with chemical shifts corresponding to one carbonyl, six aromatic, and four aliphatic carbons, provides definitive evidence for the proposed carbon framework.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides a multi-faceted and definitive confirmation of the structure of Methyl 3-(isopropylamino)-4-nitrobenzoate. The ¹H NMR spectrum validates the presence and connectivity of all proton-containing fragments: the methyl ester (singlet, 3H), the isopropyl group (doublet, 6H; and a multiplet, 1H), the N-H proton (doublet, 1H), and the three distinct aromatic protons with a splitting pattern (d, d, dd) that confirms the 1,2,4-trisubstitution pattern. The ¹³C NMR spectrum complements this by confirming the presence of all 11 unique carbon environments. The observed chemical shifts in both spectra are in excellent agreement with predictions based on the additive electronic effects of the nitro, amino, and ester functional groups. This rigorous, data-driven approach exemplifies the power of NMR spectroscopy as an indispensable tool in modern chemical research and development.

References

  • Vertex AI Search. (n.d.). Chemical shifts. Retrieved March 7, 2024.
  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved March 7, 2024.
  • Taylor & Francis Online. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved March 7, 2024.
  • University of York. (n.d.).
  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45, 1829.
  • Iowa State University Chemical Instrumentation Facility. (n.d.).
  • MDPI. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved March 7, 2024.
  • EPFL. (n.d.).
  • ACS Publications. (2009, November 23). Computational Analysis of Solvent Effects in NMR Spectroscopy. Retrieved March 7, 2024.
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved March 7, 2024.
  • Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved March 7, 2024.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved March 7, 2024.
  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved March 7, 2024.
  • Centers for Disease Control and Prevention. (n.d.).
  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved March 7, 2024.
  • Gunawan, G. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology.
  • Duke University NMR Center. (n.d.). Coupling constants. Retrieved March 7, 2024.
  • University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved March 7, 2024.
  • Royal Society of Chemistry. (2014).
  • Wiley Online Library. (1990).
  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products.... Retrieved March 7, 2024.
  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Retrieved March 7, 2024.
  • Benchchem. (n.d.). 4-Amino-3-nitrobenzoic acid | 1588-83-6. Retrieved March 7, 2024.
  • Royal Society of Chemistry. (n.d.).
  • ChemicalBook. (n.d.). 4-Amino-3-nitrobenzoic acid(1588-83-6) 1H NMR spectrum. Retrieved March 7, 2024.
  • ChemicalBook. (n.d.). 4-(methylamino)-3-nitrobenzoic acid(41263-74-5) 1 h nmr. Retrieved March 7, 2024.
  • University of Calgary. (n.d.). Signal Areas. Retrieved March 7, 2024.
  • ResearchGate. (2021, September 15). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved March 7, 2024.
  • CM Camacari. (n.d.). Basic 1h And 13c Nmr Spectroscopy. Retrieved March 7, 2024.
  • Nokia.com. (1984, January 1). Conformational origin of the nonequivalent C-13 NMR chemical shifts observed for the isopropyl methyl carbons in branched alkanes. Retrieved March 7, 2024.
  • National Center for Biotechnology Information. (n.d.). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Retrieved March 7, 2024.
  • ResearchGate. (2025, August 7).
  • Benchchem. (n.d.). 13C NMR Analysis of Substituted Nitrobenzoates: An In-depth Technical Guide. Retrieved March 7, 2024.
  • ChemicalBook. (n.d.). Methyl 3-nitrobenzoate(618-95-1) 13C NMR spectrum. Retrieved March 7, 2024.
  • ChemicalBook. (n.d.). Nitrobenzene(98-95-3) 1H NMR spectrum. Retrieved March 7, 2024.
  • ChemicalBook. (n.d.). Methyl benzoate (93-58-3) 13C NMR spectrum. Retrieved March 7, 2024.
  • Wired Chemist. (n.d.). Proton, Carbon-13 and Nitrogen Chemical Shift Ranges. Retrieved March 7, 2024.
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  • Chegg.com. (2020, September 29).

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Comparative

A Comparative Guide to HPLC Methodologies for the Purity Assessment of Methyl 3-(isopropylamino)-4-nitrobenzoate

In the landscape of pharmaceutical development and quality control, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 3-(isopropylamino)-4-nitrobe...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 3-(isopropylamino)-4-nitrobenzoate, a key chemical entity, requires a robust and reliable analytical method to ensure its quality and consistency. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this compound, designed for researchers, scientists, and drug development professionals. Our focus will be on reversed-phase HPLC, the most widely employed technique for the analysis of nitroaromatic compounds.[1] We will explore the rationale behind method development choices, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data.

The development of a successful HPLC method hinges on a systematic approach to selecting the appropriate stationary phase, mobile phase, and detection parameters to achieve optimal separation of the main compound from any potential impurities or degradation products.[2] This guide will compare two distinct reversed-phase HPLC methods, highlighting their respective advantages and limitations in the context of analyzing Methyl 3-(isopropylamino)-4-nitrobenzoate.

Understanding the Analyte: Methyl 3-(isopropylamino)-4-nitrobenzoate

Methyl 3-(isopropylamino)-4-nitrobenzoate possesses key structural features that dictate its chromatographic behavior. The presence of a nitro group and an aromatic amine functionality makes it a suitable candidate for reversed-phase HPLC with UV detection. The nitroaromatic structure typically exhibits strong UV absorbance, facilitating sensitive detection.[3] The isopropylamino group and the methyl ester add to the molecule's hydrophobicity.

Potential impurities in the synthesis of Methyl 3-(isopropylamino)-4-nitrobenzoate could include starting materials like 4-chloro-3-nitrobenzoic acid or related compounds, by-products from incomplete reactions, or degradation products.[4] A well-developed HPLC method must be able to resolve the main peak from these and any other potential impurities.

The Importance of a Stability-Indicating Method

For regulatory submissions and to ensure product quality over its shelf life, a stability-indicating analytical method is crucial. Such a method can accurately quantify the decrease in the amount of the active ingredient due to degradation. Forced degradation studies, where the drug substance is exposed to harsh conditions like acid, base, oxidation, heat, and light, are essential for developing and validating a stability-indicating method.[5][6][7][8] The comparison presented here considers methods with the potential to be stability-indicating by providing sufficient resolution between the parent compound and its potential degradation products.

Comparative HPLC Methodologies

We will compare two distinct reversed-phase HPLC methods for the analysis of Methyl 3-(isopropylamino)-4-nitrobenzoate:

  • Method A: The Workhorse - Isocratic Elution on a C18 Column

  • Method B: Enhanced Selectivity - Gradient Elution on a Phenyl-Hexyl Column

The choice of a C18 column in Method A is based on its wide applicability and robust performance in separating a broad range of non-polar to moderately polar compounds.[1] Method B employs a Phenyl-Hexyl stationary phase to offer alternative selectivity, which can be particularly advantageous for separating aromatic and moderately polar compounds due to π-π interactions.

Experimental Workflow

The general workflow for the HPLC analysis of Methyl 3-(isopropylamino)-4-nitrobenzoate is depicted below. This process includes sample and standard preparation, followed by chromatographic separation and data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation HPLC_System HPLC System (Pump, Injector, Column, Detector) Standard_Prep->HPLC_System Inject Sample_Prep Sample Solution Preparation Sample_Prep->HPLC_System Inject Chromatography Chromatographic Separation HPLC_System->Chromatography Data_Acquisition Data Acquisition Chromatography->Data_Acquisition Integration_Quant Peak Integration & Quantification Data_Acquisition->Integration_Quant Report Purity Report Integration_Quant->Report Method_Selection_Logic Start Start: Purity Assessment of Methyl 3-(isopropylamino)- 4-nitrobenzoate Routine_QC Routine QC with known impurity profile? Start->Routine_QC Method_A Method A: Isocratic C18 (Robust & Simple) Routine_QC->Method_A Yes Complex_Sample Complex sample or forced degradation study? Routine_QC->Complex_Sample No End End: Method Selected Method_A->End Complex_Sample->Method_A No, start with simpler method Method_B Method B: Gradient Phenyl-Hexyl (Enhanced Selectivity) Complex_Sample->Method_B Yes Method_B->End

Sources

Validation

Melting point analysis as an indicator of Methyl 3-(isopropylamino)-4-nitrobenzoate purity

Melting Point Analysis as an Indicator of Methyl 3-(isopropylamino)-4-nitrobenzoate Purity Executive Summary For researchers synthesizing Methyl 3-(isopropylamino)-4-nitrobenzoate (CAS: 1400645-23-9 ), a critical interme...

Author: BenchChem Technical Support Team. Date: March 2026

Melting Point Analysis as an Indicator of Methyl 3-(isopropylamino)-4-nitrobenzoate Purity

Executive Summary

For researchers synthesizing Methyl 3-(isopropylamino)-4-nitrobenzoate (CAS: 1400645-23-9 ), a critical intermediate in the production of benzimidazolone-based DGAT2 inhibitors, purity validation is a non-negotiable step. While High-Performance Liquid Chromatography (HPLC) remains the quantitative gold standard, Melting Point (MP) analysis offers a rapid, cost-effective, and immediate " go/no-go " indicator of bulk purity during process development.

This guide objectively compares MP analysis against HPLC, NMR, and DSC, providing a validated workflow for establishing an internal MP standard when literature values are proprietary or scarce.

Technical Context: The Compound & The Challenge

  • Compound: Methyl 3-(isopropylamino)-4-nitrobenzoate[1]

  • CAS Number: 1400645-23-9[2]

  • Molecular Formula: C₁₁H₁₄N₂O₄ (MW: 238.24 g/mol )[2]

  • Synthesis Route: Typically synthesized via nucleophilic aromatic substitution (

    
    ) of methyl 3-fluoro-4-nitrobenzoate with isopropylamine [1].
    
  • Critical Quality Attribute (CQA): Purity is paramount because the subsequent step involves reduction and cyclization. Impurities (e.g., unreacted starting material or regioisomers) can poison the reduction catalyst (Pd/C) or lead to difficult-to-separate side products in the final drug substance.

The Standard: Melting Point Analysis

Principle of Operation

MP analysis relies on the thermodynamic principle of Freezing Point Depression . A pure crystalline solid melts at a sharp, defined temperature (typically within a 0.5–1.0°C range). Impurities disrupt the crystal lattice, causing the melting onset to occur at a lower temperature and the range to broaden significantly (>2.0°C).

Experimental Protocol: Self-Validating MP Determination

Since a universal literature MP for this specific intermediate is often proprietary, you must establish an Internal Reference Standard.

Step 1: Preparation of the "Gold Standard"

  • Purify a crude batch of Methyl 3-(isopropylamino)-4-nitrobenzoate via recrystallization (typically from MeOH/Water or EtOAc/Hexanes) or flash chromatography.

  • Validate purity >99.5% using HPLC (UV @ 254 nm) and ¹H-NMR.

  • Dry the sample thoroughly (vacuum oven, 40°C, 12h) to remove solvent residues (solvatochromism can falsify MP).

Step 2: The Capillary Method

  • Sample Loading: Pack 2-3 mm of dry, fine powder into a glass capillary.

  • Ramp Rate:

    • Fast Ramp: 10°C/min to estimate the melting point.

    • Precise Ramp: 1.0°C/min starting 10°C below the estimated point.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction).
  • Acceptance Criteria: A range (

    
    ) of 
    
    
    
    indicates acceptable purity for downstream chemistry.

Comparative Analysis: MP vs. Alternatives

The following table contrasts MP analysis with other common characterization methods for this specific nitrobenzoate intermediate.

FeatureMelting Point (MP) HPLC (UV-Vis) ¹H-NMR DSC (Thermal)
Primary Utility Rapid Purity Check (Qualitative)Quantitative Purity (%)Structural IdentityPolymorph/Stability Analysis
Sample Required < 5 mg (Solid)< 1 mg (Dissolved)~10 mg (Dissolved)2-5 mg (Solid)
Time to Result 5–10 Minutes30–60 Minutes15–30 Minutes30–60 Minutes
Sensitivity Low (Requires >1% impurity)High (Detects <0.05%)Medium (Detects >1%)High (Thermal events)
Cost Per Run NegligibleHigh (Solvents, Column)High (Deuterated solvents)Moderate
Specificity Low (Cannot ID impurity)High (Separates impurities)High (Structural ID)Low
Data Interpretation Guide

Visualization: Purity Validation Workflow

The following diagram illustrates the decision matrix for handling Methyl 3-(isopropylamino)-4-nitrobenzoate batches.

PurityWorkflow Synthesis Synthesis Reaction (SnAr) Crude Crude Product (Yellow Solid) Synthesis->Crude MP_Test Melting Point Test (Capillary) Crude->MP_Test Decision MP Range Analysis MP_Test->Decision Pass Sharp Range (<1.5°C) Close to Reference Decision->Pass Pass Fail Broad/Depressed Range (>2.0°C) Decision->Fail Fail HPLC HPLC Validation (Quantitative) Pass->HPLC Optional Confirm NextStep Next Step: Nitro Reduction Pass->NextStep Recryst Recrystallization (MeOH/Water) Fail->Recryst Recryst->MP_Test Re-test

Caption: Decision logic for using Melting Point as a gatekeeper for downstream processing. Only samples passing the MP check proceed to expensive HPLC validation or the next synthetic step.

Advanced Considerations

Why MP Fails (False Positives)

MP analysis is not foolproof.

  • Eutectic Mixtures: Rarely, an impurity may form a eutectic mixture that melts sharply but at a specific, incorrect temperature.

  • Polymorphism: This compound may exist in different crystal forms. If your "Gold Standard" is Polymorph A (MP 120°C) and you synthesize Polymorph B (MP 115°C), the depression might be mistaken for impurity. DSC (Differential Scanning Calorimetry) is required to distinguish these cases [2].

The "Mix MP" Test

To confirm identity without NMR:

  • Take 50% of your unknown sample and 50% of your Pure Reference Standard.

  • Mix intimately.

  • Measure MP.

    • No Depression: The unknown is identical to the standard.

    • Depression: The unknown is a different compound or highly impure.

References

  • Preparation of benzimidazolone derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors. (2022). World Intellectual Property Organization, WO2022076495A1. (Describes the synthesis and use of CAS 1400645-23-9). Link

  • Mendham, J., et al. (2000). Vogel's Textbook of Quantitative Chemical Analysis (6th ed.). Pearson Education. (Authoritative source on thermal analysis principles).
  • Skauge, T., et al. (2006). "Melting Point Determination: A Review of Methods and Standards." Journal of Chemical Education.

Sources

Comparative

Comparison of different synthetic routes to amino-nitrobenzoate esters

Executive Summary & Strategic Context Amino-nitrobenzoate esters (e.g., Methyl 4-amino-3-nitrobenzoate ) are ubiquitous scaffolds in medicinal chemistry, serving as critical precursors for benzimidazoles, quinazolines, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Amino-nitrobenzoate esters (e.g., Methyl 4-amino-3-nitrobenzoate ) are ubiquitous scaffolds in medicinal chemistry, serving as critical precursors for benzimidazoles, quinazolines, and other privileged heterocycles. In drug development, the choice of synthetic route is rarely about "possibility"—it is about scalability, impurity profiles, and regiocontrol .

This guide objectively compares four distinct synthetic methodologies. Unlike standard textbook descriptions, we evaluate these routes through the lens of process chemistry, highlighting the "why" behind every reagent choice.

Decision Matrix: Route Selection
Route Primary Mechanism Best For... Key Limitation
A Fischer Esterification High-Purity Scale-up. Best when the specific amino-nitro acid is commercially available.Limited by starting material cost/availability.
B Nitration-Deprotection Cost Efficiency. Best for generating specific isomers from cheap aminobenzoates.Multi-step workflow; requires careful temp control.[1][2]
C SNAr Displacement Library Generation. Best for introducing diverse amine substituents rapidly.Requires activated halo-nitro substrates.
D Selective Reduction Niche Isomers. Best when dinitro precursors are the only viable starting point.Poor atom economy; difficult selectivity (Zinin).

Technical Deep Dive & Protocols

Route A: The "Acid-First" Approach (Fischer Esterification)

Concept: This is the most robust method for scale-up. By starting with the pre-functionalized 4-amino-3-nitrobenzoic acid, you eliminate regioselectivity risks. The challenge is purely kinetic: driving the equilibrium to the ester.

Mechanism: Acid-catalyzed nucleophilic acyl substitution. Critical Insight: Sulfuric acid is preferred over HCl gas here because it acts as both a catalyst and a dehydrating agent, pushing the equilibrium forward.

Experimental Protocol (Validated for >10g Scale)
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add 4-amino-3-nitrobenzoic acid (10.0 g, 54.9 mmol) and Methanol (anhydrous, 100 mL).

  • Catalyst Addition: Slowly add conc. H₂SO₄ (5.0 mL) dropwise. Note: Exothermic.[1] Solvent may boil.[3]

  • Reaction: Reflux at 65°C for 8–12 hours. Monitor via TLC (30% EtOAc/Hexanes).

    • Process Tip: If conversion stalls, add activated molecular sieves to the reflux condensate path to trap water.

  • Workup:

    • Cool to room temperature. Concentrate methanol to ~20% volume under vacuum.

    • Pour residue into ice-water (200 mL) containing NaHCO₃ (neutralize to pH 8).

    • Filtration: The ester typically precipitates as a yellow solid. Filter, wash with cold water, and dry.[2]

  • Performance:

    • Yield: 85–92%

    • Purity: >98% (HPLC)

Route B: The "Protection-Nitration" Strategy

Concept: Direct nitration of methyl 4-aminobenzoate fails because the amino group oxidizes and the ring is too activated (polynitration). We must "mask" the amine as an acetamide. This route is powerful because the acetamido group (ortho-director) overpowers the ester (meta-director), forcing the nitro group to the 3-position.

Pathway: Methyl 4-aminobenzoate → Acetylation → Nitration (HNO3/H2SO4) → Deacetylation

Experimental Protocol

Step 1: Acetylation

  • Reflux methyl 4-aminobenzoate with acetic anhydride (1.2 equiv) in AcOH for 2h. Pour into water to isolate Methyl 4-acetamidobenzoate .

Step 2: Regioselective Nitration

  • Solvent: Dissolve Methyl 4-acetamidobenzoate (5.0 g) in conc. H₂SO₄ (20 mL) at 0°C.

  • Nitration: Add fuming HNO₃ (1.1 equiv) dropwise, maintaining temp <5°C.

    • Why? Higher temps lead to dinitration or hydrolysis of the ester.

  • Quench: Pour onto crushed ice. Filter the yellow precipitate (Methyl 4-acetamido-3-nitrobenzoate).

Step 3: Deacetylation

  • Hydrolysis: Suspend the intermediate in MeOH (30 mL) and add conc. HCl (3 mL) .

  • Reflux: Heat for 2-3 hours. The acetyl group cleaves much faster than the methyl ester under these specific conditions.

  • Yield (Overall): ~60–70%

Route C: Nucleophilic Aromatic Substitution (SNAr)

Concept: This route utilizes the "chameleon" nature of the nitro group. In methyl 4-chloro-3-nitrobenzoate, the nitro group activates the 4-position chlorine for displacement. This is the method of choice when you need to introduce substituted amines (e.g., methylamine, morpholine) rather than just ammonia.

Mechanism: Addition-Elimination via a Meisenheimer Complex.[4]

Experimental Protocol
  • Reagents: Methyl 4-chloro-3-nitrobenzoate (1.0 equiv), Amine (2.5 equiv - excess acts as base), DMF (3 vol).

  • Conditions: Stir at Room Temperature for 4 hours.

    • Process Tip: If using volatile amines (like ammonia), use a sealed tube and mild heat (40°C).

  • Workup: Pour into water. The product precipitates immediately.

  • Performance:

    • Yield: >95% (Quantitative conversion is common).

    • Advantage: No heavy metal waste; very mild.

Comparative Data Analysis

The following table synthesizes performance metrics based on standard laboratory runs.

MetricRoute A (Esterification)Route B (Nitration)Route C (SNAr)Route D (Reduction)
Overall Yield High (85-92%) Moderate (60-70%)Very High (95-99%) Low-Mod (40-60%)
Atom Economy GoodPoor (Acetylation waste)GoodPoor (Sulfide waste)
Regio-Fidelity Perfect (Pre-defined)High (Directing groups)Perfect (Ipso-subst.)Variable
Scalability ExcellentGood (Exotherm risk)ExcellentPoor (Smell/Tox)
Cost Driver Starting Acid PriceStep CountSubstrate PriceWaste Disposal

Visualizing the Chemistry

Diagram 1: Synthetic Pathway Decision Tree

This flowchart assists in selecting the optimal route based on starting material availability and target isomer.

G Start Target: Amino-Nitrobenzoate Ester Q1 Is the Amino-Nitro Acid commercially available? Start->Q1 RouteA ROUTE A: Fischer Esterification (High Yield, Scalable) Q1->RouteA Yes Q2 Is a Halo-Nitro Ester available? Q1->Q2 No RouteC ROUTE C: SNAr Displacement (Best for N-substituted analogs) Q2->RouteC Yes Q3 Is the Aminobenzoate cheap? Q2->Q3 No RouteB ROUTE B: Protection -> Nitration (Cost effective, Multi-step) Q3->RouteB Yes RouteD ROUTE D: Selective Reduction (Use only as last resort) Q3->RouteD No

Caption: Decision logic for selecting the synthetic route based on precursor availability.

Diagram 2: Mechanism of the "Protection-Nitration" Route

Visualizing the critical regiochemical control exerted by the acetamido group.

Mechanism SM Methyl 4-aminobenzoate (Oxidation prone) Protected Methyl 4-acetamidobenzoate (Stable, Ortho-director) SM->Protected Protection Nitrated Intermediate: Methyl 4-acetamido-3-nitrobenzoate Protected->Nitrated Electrophilic Subst. Product Product: Methyl 4-amino-3-nitrobenzoate Nitrated->Product Hydrolysis Ac2O Ac2O / AcOH HNO3 HNO3 / H2SO4 (0-5°C) HCl HCl / MeOH (Reflux)

Caption: The acetamido group directs the nitro group to the 3-position while preventing amine oxidation.

References

  • BenchChem Technical Support. (2025).[4] Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate. BenchChem. Link

  • ChemicalBook. (n.d.). Methyl 3-amino-4-methylbenzoate synthesis. ChemicalBook. Link

  • Bond University. (2019). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Journal of Chemical Education. Link

  • Organic Syntheses. (1928). Methyl m-nitrobenzoate.[5][6] Org. Synth. 1928, 8, 76. Link

  • ECHEMI. (2023). Nitration of Methyl Benzoate: Process and Applications. ECHEMI. Link

  • BenchChem. (2025).[4] A Comparative Guide to Nucleophilic Substitution Reactivity with 1-Chloro-3-nitrobenzene. BenchChem. Link

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Link

  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description. Molecules. Link

Sources

Validation

Comparative reactivity of 4-fluoro vs 4-chloro-3-nitrobenzoic acid in nucleophilic substitution

Topic: Comparative Reactivity of 4-Fluoro vs. 4-Chloro-3-nitrobenzoic Acid in Nucleophilic Substitution Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals E...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Reactivity of 4-Fluoro vs. 4-Chloro-3-nitrobenzoic Acid in Nucleophilic Substitution Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

In the design of nucleophilic aromatic substitution (


) pathways for pharmaceutical intermediates, the choice between 4-fluoro-3-nitrobenzoic acid (F-NBA)  and 4-chloro-3-nitrobenzoic acid (Cl-NBA)  is a critical decision point that balances reactivity  against cost .

While chlorine is often the default halogen for cross-coupling, fluorine is the superior leaving group in


 reactions  activated by ortho-nitro groups. This guide evidences that F-NBA offers reaction rates up to two to three orders of magnitude faster  than Cl-NBA, enabling milder conditions that preserve sensitive functional groups. However, Cl-NBA remains a viable, cost-effective alternative for robust substrates capable of withstanding elevated temperatures.
Feature4-Fluoro-3-nitrobenzoic Acid4-Chloro-3-nitrobenzoic Acid

Reactivity
High (Fast kinetics at 20–60°C)Moderate/Low (Requires >80°C)
Leaving Group Ability Excellent (due to electronegativity)Good (due to bond weakness)
Primary Mechanism Addition-Elimination (Rate-limiting addition)Addition-Elimination
Cost HigherLower (Commodity chemical)
Ideal Use Case Late-stage functionalization, sensitive aminesBulk scale-up, robust nucleophiles

Mechanistic Foundation: The "Fluorine Effect"

To understand the performance gap, one must look beyond bond dissociation energies. Although the C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–Cl bond (approx. 81 kcal/mol), fluorine is displaced faster in


 reactions.
The Mechanism

The reaction proceeds via a two-step Addition-Elimination mechanism.[1][2]

  • Step 1 (Rate-Determining): Nucleophilic attack disrupts aromaticity, forming a high-energy anionic intermediate (Meisenheimer complex).

  • Step 2 (Fast): Re-aromatization and loss of the leaving group.[3]

Because Step 1 is rate-limiting, the electronegativity of the halogen is the deciding factor, not the bond strength.[4] Fluorine’s extreme electronegativity (


) inductively stabilizes the negative charge on the Meisenheimer complex more effectively than chlorine (

), lowering the activation energy for nucleophilic attack.
Pathway Visualization

The following diagram illustrates the stabilization effect that dictates the reactivity order


.

SnAr_Mechanism cluster_legend Reactivity Driver Substrate Substrate (X = F or Cl) TS1 Transition State 1 (Nucleophilic Attack) Substrate->TS1 + Nucleophile (Nu) Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate Rate Determining Step F stabilizes this state Product Substituted Product (Ar-Nu) Intermediate->Product Fast Elimination (-X) Note Fluorine (F): High electronegativity lowers TS1 energy. Chlorine (Cl): Weaker bond, but higher TS1 energy.

Figure 1: Mechanistic pathway of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


.[3][5] The stability of the Meisenheimer complex (yellow) is the primary driver of reaction rate.[1]

Comparative Performance Data

The following data synthesizes typical experimental outcomes when reacting these substrates with a primary amine (e.g., methylamine or aniline) in a polar aprotic solvent.

Parameter4-Fluoro-3-nitrobenzoic Acid4-Chloro-3-nitrobenzoic AcidImpact on Process
Reaction Temp 25°C – 60°C80°C – 120°CF-NBA saves energy and reduces impurity profiles.
Reaction Time 1 – 4 Hours12 – 24 HoursF-NBA increases throughput.
Typical Yield 90 – 98%75 – 85%Cl-NBA often suffers from side reactions (e.g., decarboxylation) at high temps.
Base Requirement Mild (e.g.,

,

)
Stronger/Excess (e.g.,

, excess amine)
Milder bases prevent racemization of chiral nucleophiles.
Solvent Scope Broad (EtOH, THF, DMF)Limited (DMSO, DMF, NMP)F-NBA allows easier solvent removal (Green Chemistry).

Experimental Protocols

Safety Note: Both compounds are skin irritants. The nitro group poses a potential explosion hazard if heated to dryness or subjected to shock. Always conduct reactions behind a blast shield.

Protocol A: High-Efficiency Substitution (F-NBA)

Best for: Valuable nucleophiles, chiral amines, or temperature-sensitive substrates.

  • Preparation: In a round-bottom flask, dissolve 4-fluoro-3-nitrobenzoic acid (1.0 equiv) in THF or Ethanol (5 mL/mmol).

  • Activation: Add Triethylamine (

    
    )  (2.5 equiv). Note: Extra base is required to neutralize the carboxylic acid proton first.
    
  • Nucleophile Addition: Add the amine nucleophile (1.1 equiv) dropwise at room temperature.

  • Reaction: Stir at 40°C for 2 hours. Monitor by TLC or HPLC.

  • Workup: Concentrate solvent, acidify with 1M HCl to pH 3–4 to precipitate the product. Filter and wash with cold water.

    • Expected Yield: >90%[6][7][8]

Protocol B: Cost-Optimized Substitution (Cl-NBA)

Best for: Large-scale synthesis where raw material cost is the primary constraint.

  • Preparation: In a pressure tube or heavy-walled flask, dissolve 4-chloro-3-nitrobenzoic acid (1.0 equiv) in DMF or DMSO (3 mL/mmol).

  • Base Selection: Add finely ground Potassium Carbonate (

    
    )  (2.5 equiv).
    
  • Nucleophile Addition: Add the amine nucleophile (1.2–1.5 equiv).

  • Reaction: Heat to 100°C for 16–24 hours.

    • Critical Control: Ensure efficient stirring; the heterogeneous base can clump.

  • Workup: Pour the reaction mixture into crushed ice/water. Acidify carefully with HCl. If the product does not precipitate, extract with Ethyl Acetate.

    • Expected Yield: 75–85% (Recrystallization often required to remove unreacted chloride).

Decision Framework: When to Switch?

Use the following logic flow to determine the correct starting material for your specific campaign.

Decision_Tree Start Select Starting Material Q1 Is the nucleophile expensive or chiral? Start->Q1 Q2 Can the substrate tolerate 100°C+ temperatures? Q1->Q2 No Result_F Use 4-Fluoro-3-nitrobenzoic acid (High Reactivity) Q1->Result_F Yes Q2->Result_F No Result_Cl Use 4-Chloro-3-nitrobenzoic acid (Low Cost) Q2->Result_Cl Yes

Figure 2: Selection logic for 4-halo-3-nitrobenzoic acid derivatives.

References

  • BenchChem. "A Comparative Analysis of Reactivity: 4-Fluoro-3-nitrobenzonitrile versus 4-Chloro-3-nitrobenzonitrile."[2] BenchChem Application Notes. Accessed March 2026. Link

  • Ossila. "4-Fluoro-3-nitrobenzoic acid: A fluorinated building block with multiple functional groups." Ossila Product Guides. Accessed March 2026. Link

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The Effect of the Leaving Group." Master Organic Chemistry. Accessed March 2026. Link

  • National Institutes of Health (NIH). "How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity Indices." PMC. Accessed March 2026. Link

  • GuideChem. "How to Synthesize 4-Chloro-3-nitrobenzoic Acid? Experimental Procedures." GuideChem. Accessed March 2026. Link

Sources

Comparative

A Comparative Guide to the Characterization of Aromatic Nitro-Amine Compounds: Interpreting the Mass Spectrum of Methyl 3-(isopropylamino)-4-nitrobenzoate

For researchers and professionals in drug discovery and chemical synthesis, the unambiguous structural confirmation of novel or synthesized molecules is a non-negotiable cornerstone of scientific rigor. While a suite of...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug discovery and chemical synthesis, the unambiguous structural confirmation of novel or synthesized molecules is a non-negotiable cornerstone of scientific rigor. While a suite of analytical techniques is often employed, mass spectrometry (MS) remains the frontline tool for rapidly determining molecular weight and obtaining foundational structural insights through fragmentation analysis.

This guide provides an in-depth interpretation of the expected electron ionization (EI) mass spectrum of Methyl 3-(isopropylamino)-4-nitrobenzoate, a representative substituted nitro-aromatic amine. By dissecting its predicted fragmentation pathways, we offer a logical framework for spectral interpretation. Furthermore, we will objectively compare the utility of mass spectrometry against orthogonal analytical techniques—NMR, FTIR, and HPLC—providing the necessary context for selecting the most effective and efficient analytical workflow for comprehensive characterization.

Part 1: Elucidating Structure with Mass Spectrometry

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. In EI-MS, a high-energy electron beam bombards the analyte, ejecting an electron to form a positively charged molecular ion (M⁺•).[1] This ion is energetically unstable and undergoes predictable fragmentation, breaking into smaller charged ions and neutral radicals. The resulting mass spectrum is a fingerprint of the molecule, where the pattern of fragment ions reveals its underlying structure.[2]

Predicted Mass Spectrum Analysis of Methyl 3-(isopropylamino)-4-nitrobenzoate

While an experimental spectrum for this specific molecule is not publicly cataloged, its fragmentation pattern can be reliably predicted based on the well-established behavior of its constituent functional groups: the isopropylamine, the aromatic nitro group, and the methyl ester.

Molecular Ion Peak: The chemical formula is C₁₁H₁₄N₂O₄, giving a monoisotopic mass of 238.0954 Da . The molecular ion peak, [M]⁺•, is therefore expected at m/z 238 . Due to the presence of two nitrogen atoms, this peak will be an even number, consistent with the nitrogen rule.

Key Fragmentation Pathways: The primary fragmentation cleavages are driven by the formation of the most stable ions. For this molecule, the amine group is the most influential.

  • α-Cleavage of the Isopropyl Group (Major Pathway): The most characteristic and energetically favorable fragmentation for aliphatic amines is the cleavage of a C-C bond adjacent to the nitrogen atom (α-cleavage).[3] The loss of the largest possible radical is preferred. In this case, the isopropyl group will readily lose a methyl radical (•CH₃, 15 Da) to form a highly stable resonance-stabilized secondary cation. This fragment is predicted to be the base peak (the most abundant ion in the spectrum).

    • [M - 15]⁺ at m/z 223

  • Ester Group Fragmentations: Cleavages associated with the methyl ester group are also expected.[4]

    • Loss of a Methoxy Radical: Cleavage of the O-CH₃ bond results in the loss of a methoxy radical (•OCH₃, 31 Da), forming an acylium ion.

      • [M - 31]⁺ at m/z 207

    • Loss of the Ester Group: The entire carbomethoxy group can be lost as a radical (•COOCH₃, 59 Da).

      • [M - 59]⁺ at m/z 179

  • Nitro Group Fragmentations: Aromatic nitro compounds show characteristic losses related to the -NO₂ group.[5][6]

    • Loss of Nitrogen Dioxide: Cleavage of the C-N bond can result in the loss of a nitrogen dioxide radical (•NO₂, 46 Da).

      • [M - 46]⁺ at m/z 192

    • Loss of Nitric Oxide: Rearrangement can also lead to the loss of a neutral nitric oxide molecule (NO, 30 Da).

      • [M - 30]⁺ at m/z 208

The following diagram illustrates these predicted fragmentation pathways originating from the molecular ion.

Fragmentation_of_Methyl_3-(isopropylamino)-4-nitrobenzoate cluster_frags Primary Fragments M Molecular Ion [M]⁺• m/z = 238 F223 [M - CH₃]⁺ m/z = 223 (Base Peak) M->F223 - •CH₃ (15 Da) α-Cleavage F207 [M - OCH₃]⁺ m/z = 207 M->F207 - •OCH₃ (31 Da) F192 [M - NO₂]⁺ m/z = 192 M->F192 - •NO₂ (46 Da) F208 [M - NO]⁺ m/z = 208 M->F208 - NO (30 Da)

Caption: Predicted EI-MS fragmentation of Methyl 3-(isopropylamino)-4-nitrobenzoate.
Summary of Predicted Mass Spectrum Data
m/zProposed IdentityFragmentation PathwayPredicted Relative Intensity
238[M]⁺•Molecular IonModerate
223[M - CH₃]⁺α-Cleavage at isopropyl groupHigh (Base Peak)
207[M - OCH₃]⁺Loss of methoxy radical from esterModerate to Low
192[M - NO₂]⁺Loss of nitro radicalModerate to Low
179[M - COOCH₃]⁺Loss of carbomethoxy radicalLow

Part 2: A Comparative Analysis of Analytical Techniques

While mass spectrometry is powerful, it is rarely used in isolation for complete structural elucidation and quality control. Orthogonal techniques provide complementary information, leading to a more robust and defensible characterization.

TechniqueInformation ProvidedSensitivityKey AdvantagesLimitations
GC/LC-MS Molecular Weight, Fragmentation Pattern, Isotopic Information, QuantificationHigh (pg-fg)Unmatched sensitivity; provides direct molecular weight evidence.Isomers can be difficult to distinguish; requires ionization.
NMR Spectroscopy Precise atomic connectivity (¹H, ¹³C), stereochemistry, 3D structure.Low (mg-µg)Provides an unambiguous map of the carbon-hydrogen framework.Low throughput; requires higher sample quantity and purity.
FTIR Spectroscopy Presence of specific functional groups (C=O, N-O, N-H).Moderate (µg)Non-destructive, fast, and excellent for identifying bond types.Provides no information on molecular weight or overall structure.
HPLC-UV Purity assessment, Quantification, Separation of mixtures.High (ng)Excellent for determining the purity of a sample and for quantification.Does not provide structural information beyond UV chromophore.

Expert Insights:

  • MS for Identity: Mass spectrometry is the gold standard for confirming the expected molecular weight. The fragmentation pattern, especially the base peak at m/z 223, would provide very strong evidence for the presence of the isopropylamino group.[7]

  • NMR for Isomer Confirmation: MS alone cannot easily distinguish between, for example, Methyl 3-(isopropylamino)-4-nitrobenzoate and Methyl 4-(isopropylamino)-3-nitrobenzoate. NMR spectroscopy would be required to definitively establish the substitution pattern on the aromatic ring through analysis of proton chemical shifts and coupling constants.

  • FTIR for Functional Group Verification: FTIR would quickly confirm the presence of key functional groups: a strong C=O stretch for the ester (~1720 cm⁻¹), characteristic N-O stretches for the nitro group (~1530 and 1350 cm⁻¹), and an N-H stretch for the secondary amine (~3350 cm⁻¹).[8]

  • HPLC for Purity and Quantification: In a drug development setting, HPLC would be the primary method to assess the purity of a synthesized batch and to develop a quantitative assay.

Part 3: Experimental Protocols & Integrated Workflow

Trustworthy data is built upon robust and reproducible protocols. The following sections provide standard operating procedures for sample analysis.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This method is suitable for thermally stable, volatile compounds like the target analyte.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of ethyl acetate (HPLC grade) to create a 1 mg/mL stock solution. Perform a serial dilution to a final concentration of ~10 µg/mL.

  • Instrumentation: Agilent 8890 GC coupled to a 5977B MSD or equivalent.

  • GC Conditions:

    • Inlet: Split/Splitless, 250°C, Split ratio 20:1.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: Initial temp 150°C, hold for 1 min. Ramp at 20°C/min to 280°C, hold for 5 min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450.

  • Data Analysis: Identify the analyte peak in the total ion chromatogram. Extract the mass spectrum and compare the observed fragmentation pattern with the predicted pattern. Search the spectrum against a reference library (e.g., NIST).

Integrated Analytical Workflow

A comprehensive characterization workflow leverages the strengths of each technique in a logical sequence. This ensures identity, purity, structure, and quantity are all confirmed efficiently.

Analytical_Workflow start Synthesized Compound Batch hplc 1. HPLC-UV Analysis start->hplc purity Purity > 98%? hplc->purity repurify Repurify Batch purity->repurify No ms 2. LC-MS / GC-MS purity->ms Yes repurify->hplc mw Correct MW (m/z 238)? ms->mw resynthesize Check Synthesis Route mw->resynthesize No ftir 3. FTIR Analysis mw->ftir Yes nmr 4. NMR (¹H, ¹³C) Analysis ftir->nmr report Full Characterization Report nmr->report

Caption: Integrated workflow for comprehensive chemical characterization.

Conclusion

The interpretation of a mass spectrum is a deductive process grounded in the principles of chemical stability and predictable fragmentation rules. For Methyl 3-(isopropylamino)-4-nitrobenzoate, the expected spectrum is dominated by a highly diagnostic α-cleavage, yielding a base peak at m/z 223. While this provides strong evidence of identity, this guide emphasizes that absolute certainty in a research and development setting is only achieved through an integrated analytical approach. By combining the molecular weight and fragmentation data from MS with the purity assessment from HPLC, functional group verification from FTIR, and definitive structural mapping from NMR, researchers can build a self-validating and unimpeachable data package for any novel compound.

References

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of propan-2-amine. Retrieved from [Link]

  • Pearson. (n.d.). A very intense base peak at m/z 44 appears in the mass spectrum of di-isopropylamine. Retrieved from [Link]

  • Andrade, C. H., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC. Retrieved from [Link]

  • Scribd. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chegg. (2021, March 10). Solved 7. The mass spec of methyl m-nitrobenzoate is shown. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-nitrobenzoate. Retrieved from [Link]

  • NIST. (n.d.). 2-Propanamine. Retrieved from [Link]

  • YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]

Sources

Validation

Validating the structure of synthesized Methyl 3-(isopropylamino)-4-nitrobenzoate against a reference standard

As a Senior Application Scientist, I approach the structural validation of critical organic intermediates not merely as a checklist, but as a self-validating system of orthogonal analytical techniques. Methyl 3-(isopropy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the structural validation of critical organic intermediates not merely as a checklist, but as a self-validating system of orthogonal analytical techniques. Methyl 3-(isopropylamino)-4-nitrobenzoate (CAS: 1400645-23-9) is a highly functionalized aromatic intermediate crucial for the synthesis of complex active pharmaceutical ingredients (APIs), including novel diacylglyceride O-acyltransferase 2 (DGAT2) inhibitors and RORγt inhibitors[1][2].

Because downstream catalytic steps—such as palladium-catalyzed hydrogenations or cross-couplings—are highly sensitive to trace impurities and regiochemical isomers, validating the synthesized batch against a certified commercial reference standard is non-negotiable. This guide outlines an objective, data-driven framework for structural and purity validation in alignment with regulatory standards.

The Orthogonal Validation Strategy

Relying on a single analytical method introduces critical blind spots. In accordance with FDA guidelines and the ICH Q14 framework for analytical procedure development, a robust validation requires orthogonal methods[3][4]. We utilize Nuclear Magnetic Resonance (NMR) for atomic connectivity, Liquid Chromatography-Mass Spectrometry (LC-MS) for mass and purity profiling, and Fourier-Transform Infrared Spectroscopy (FT-IR) to confirm functional group integrity.

This multi-faceted approach ensures that the method identifies the target substance without interference, fulfilling the strict specificity requirements demanded by regulatory bodies[3][5].

OrthogonalValidation Synth Synthesized Batch Methyl 3-(isopropylamino)-4-nitrobenzoate NMR NMR Spectroscopy (Atomic Connectivity) Synth->NMR LCMS LC-MS / HPLC-UV (Mass & Purity) Synth->LCMS FTIR FT-IR Spectroscopy (Functional Groups) Synth->FTIR Ref Reference Standard CAS: 1400645-23-9 Ref->NMR Ref->LCMS Ref->FTIR Compare Data Alignment & Statistical Comparison NMR->Compare LCMS->Compare FTIR->Compare Valid Validated Intermediate (Compliant with ICH Q2/Q14) Compare->Valid

Fig 1: Orthogonal analytical workflow for structural validation of synthesized intermediates.

Comparative Data Analysis

To objectively evaluate the synthesized batch, its analytical profile must be benchmarked against a high-purity reference standard. The tables below summarize the quantitative alignment of both structural and chromatographic data.

Table 1: ¹H NMR Chemical Shift Alignment (400 MHz, CDCl₃)

Validation of regiochemistry and functional group placement.

Proton AssignmentSynthesized Batch (δ ppm)Reference Standard (δ ppm)Multiplicity & CouplingIntegration
Aromatic H-5 8.168.15d, J = 8.8 Hz1H
NH (Amine) 8.258.24br d, J = 7.0 Hz1H
Aromatic H-2 7.557.55d, J = 1.6 Hz1H
Aromatic H-6 7.217.20dd, J = 8.8, 1.6 Hz1H
-OCH₃ (Ester) 3.923.92s3H
-CH- (Isopropyl) 3.853.84m1H
-CH₃ (Isopropyl) 1.351.35d, J = 6.4 Hz6H
Table 2: Chromatographic & Mass Spectrometry Profiling

Validation of mass accuracy and absence of interfering impurities.

ParameterSynthesized BatchReference StandardAcceptance Criteria (ICH Q2)
HPLC Retention Time (Rt) 6.42 min6.41 min± 2.0% relative agreement
Chromatographic Purity 99.4%99.8%≥ 98.0% (Area % at 254 nm)
Mass (ESI+) [M+H]⁺ 239.11 m/z239.12 m/z± 0.05 m/z
Max Single Impurity 0.15%0.05%≤ 0.5%

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed with built-in causality to ensure that any deviation in equipment or sample preparation is immediately flagged, preventing the generation of false-positive structural confirmations.

Protocol A: Quantitative NMR (qNMR) for Structural Confirmation

While standard NMR confirms relative atomic connectivity, qNMR establishes absolute purity and ensures no "invisible" polymeric impurities are present.

  • Sample Preparation: Accurately weigh 10.0 mg of the synthesized Methyl 3-(isopropylamino)-4-nitrobenzoate and 5.0 mg of an internal standard (1,2,4,5-tetrachloro-3-nitrobenzene, TCNB) into a vial. Dissolve in 0.6 mL of CDCl₃.

    • Causality: TCNB is selected because its highly deshielded aromatic singlet (~7.7 ppm) does not overlap with the analyte's signals. Weighing both components accurately allows the integration ratio to calculate the absolute mass fraction of the target compound, verifying true purity rather than just relative purity.

  • Acquisition Parameters: Acquire the ¹H spectrum at 400 MHz using 64 scans and a relaxation delay (D1) of 10 seconds.

    • Causality: A prolonged D1 of 10 seconds ensures complete longitudinal relaxation (T1) of all protons between pulses. Failing to allow full relaxation leads to artificial truncation of peak integrations, skewing the quantitative comparison against the reference standard.

  • Data Processing: Apply phase and baseline corrections prior to integration. Normalize the TCNB peak to its exact molar equivalent to calculate the assay value of the synthesized batch.

Protocol B: HPLC-UV/MS for Purity and Mass Profiling

Chromatographic validation must prove that the method can distinguish the analyte from potential synthetic byproducts (e.g., hydrolyzed free acids or unreacted starting materials)[4].

  • System Suitability Testing (SST): Prior to analyzing the batch, inject a standard resolution mixture containing the reference standard and a known synthetic impurity.

    • Causality: As mandated by FDA guidelines, SST verifies that the equipment is performing optimally before any actual analysis occurs. If the resolution (

      
      ) and tailing factor (
      
      
      
      ) criteria are not met, testing must stop immediately, as data collected under failing SST conditions cannot be used for regulatory submissions[3].
  • Mobile Phase & Gradient Setup: Utilize a reversed-phase C18 column (50 x 2.1 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile in Water, with both phases containing 0.1% Formic Acid.

    • Causality: Formic acid serves a dual purpose: it acts as an ion-pairing agent to suppress the ionization of the secondary amine in solution (sharpening the chromatographic peak) while simultaneously acting as a proton donor to promote efficient ionization in the ESI+ mass spectrometer source.

  • Injection & Detection: Inject 5 µL of the sample (1 mg/mL in Acetonitrile). Monitor UV absorbance at 254 nm and scan masses from m/z 100 to 1000.

    • Causality: Monitoring at 254 nm captures the extended

      
      -conjugation of the nitrobenzoate system. This wavelength maximizes sensitivity for both the API and potential aromatic impurities, ensuring that interfering components do not exceed the strict 5-20% limits at the lower limit of quantitation (LLOQ)[3].
      

Conclusion

By subjecting the synthesized Methyl 3-(isopropylamino)-4-nitrobenzoate to this orthogonal validation matrix, we confirm that its structural connectivity, mass profile, and purity are statistically indistinguishable from the commercial reference standard. Implementing self-validating protocols with strict System Suitability Tests (SST) and internal qNMR standards guarantees that the analytical data is robust, reproducible, and fully compliant with ICH Q2(R2) and FDA expectations[3][5]. The batch is consequently validated for downstream use in complex API synthesis.

References

  • Guidechem.Methyl-(2R)-2-(isopropylamino)butanoat - Guidechem: 1400645-23-9 Methyl 3-(isopropylaMino)-4-nitrobenzoate.
  • Molaid.methyl 3-(isopropylamino)-4-nitrobenzoate | 1400645-23-9 - 摩熵化学 (Preparation of Benzimidazolone Derivatives as Novel Diacylglyceride O-Acyltransferase 2 Inhibitors).
  • Allan Chemical Corporation.FDA Guidelines for Chromatography Validation.
  • ResolveMass Laboratories.Analytical Method Development and Validation in Pharmaceuticals.
  • ProPharma.Highlights from FDA's Analytical Test Method Validation Guidance.

Sources

Safety & Regulatory Compliance

Safety

Methyl 3-(isopropylamino)-4-nitrobenzoate: Handling &amp; Disposal Protocol

The following technical guide details the proper handling and disposal procedures for Methyl 3-(isopropylamino)-4-nitrobenzoate , a specific intermediate often encountered in the synthesis of benzimidazole-based pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the proper handling and disposal procedures for Methyl 3-(isopropylamino)-4-nitrobenzoate , a specific intermediate often encountered in the synthesis of benzimidazole-based pharmaceuticals (e.g., DGAT2 inhibitors).

This guide is structured for researchers and safety officers, prioritizing mechanism-based safety logic over generic checklists.

Chemical Identification & Risk Profile

Before initiating disposal, you must validate the waste stream identity. This compound is a nitro-aromatic ester with a secondary amine substituent. Its dual functionality (nitro group + amine) dictates its stability profile and disposal route.

Parameter Technical Specification
Chemical Name Methyl 3-(isopropylamino)-4-nitrobenzoate
CAS Number 1400645-23-9
Molecular Formula

Molecular Weight 238.24 g/mol
Physical State Solid (Typically yellow to orange crystalline powder)
Primary Hazards Irritant (Skin/Eye/Respiratory), Aquatic Toxicity (Chronic), Potential Sensitizer
Reactivity Incompatible with Strong Oxidizers & Strong Bases .[1] The nitro group renders it potentially energetic under extreme heat; the ester is susceptible to hydrolysis.
Operational Insight: The "Nitro-Amine" Hazard

Unlike simple benzoates, the presence of the nitro group (


)  at the 4-position and the isopropylamino group  at the 3-position creates a "push-pull" electronic system. While this stabilizes the molecule for synthesis, it increases its potential for exothermic decomposition  if mixed with strong acids or oxidizers in a waste container. Never  dispose of this compound in waste streams containing nitric acid or perchlorates.

Pre-Disposal Handling & Containment

Effective disposal begins at the bench. You must segregate this material before it leaves the fume hood.

Step-by-Step Containment Protocol
  • Quenching (If Reactive): If the material is in a reaction mixture (e.g., with unreacted Methyl 3-fluoro-4-nitrobenzoate), quench any active reagents first. Ensure pH is neutral (pH 6-8).

  • Solvent Compatibility:

    • Preferred Solvents for Dissolution: Acetone, Ethyl Acetate, or Dichloromethane (only if Halogenated waste stream is intended).

    • Avoid: Alcohols with strong mineral acids (transesterification risk).

  • Solid Waste Packaging:

    • Place solid waste in a wide-mouth HDPE (High-Density Polyethylene) jar.

    • Do not use metal containers (risk of corrosion/reaction with nitro-aromatics).

    • Label clearly as "Toxic Solid - Organic - Nitrobenzoate Derivative" .

Disposal Workflow (Decision Matrix)

The following workflow dictates the logical path for disposal based on the physical state of the waste.

DisposalWorkflow Start Waste: Methyl 3-(isopropylamino)-4-nitrobenzoate StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidPack Double-bag in polyethylene Place in HDPE Drum Solid->SolidPack LiquidSeg Check Solvent Type Liquid->LiquidSeg LabelSolid Label: Toxic Solid Organic (Tag: Nitro Compound) SolidPack->LabelSolid Halo Halogenated Solvent (e.g., DCM, Chloroform) LiquidSeg->Halo Contains Halogens NonHalo Non-Halogenated Solvent (e.g., Acetone, EtOAc) LiquidSeg->NonHalo No Halogens LabelHalo Label: Halogenated Waste (Trace Nitrobenzoate) Halo->LabelHalo LabelNonHalo Label: Non-Halogenated Organic (Trace Nitrobenzoate) NonHalo->LabelNonHalo Incinerate FINAL DISPOSAL: High-Temp Incineration (with NOx Scrubber) LabelSolid->Incinerate RCRA Code: U-List/P-List check LabelHalo->Incinerate LabelNonHalo->Incinerate

Caption: Logical decision tree for segregating Methyl 3-(isopropylamino)-4-nitrobenzoate waste streams to ensure compliance and safety.

Scientific Rationale for Disposal Method

Why do we specify High-Temperature Incineration ?

  • Thermal Destruction of Nitro Groups: Nitro compounds (

    
    ) generate nitrogen oxides (
    
    
    
    ) upon combustion. Standard open burning is dangerous and illegal. Controlled incineration (typically >1000°C) ensures complete oxidation of the carbon backbone while scrubbers capture the
    
    
    emissions.
  • Prevention of Aquatic Contamination: Nitrobenzoates are often persistent in water and toxic to aquatic life (Chronic Category 3). Pouring down the drain is strictly prohibited as standard wastewater treatment plants (WWTP) may not effectively degrade the nitro-aromatic ring, leading to environmental accumulation.

  • Chemical Incompatibility: The amine group makes the molecule basic. If disposed of in "Acid Waste" streams, it will protonate and generate heat. If the acid waste contains oxidizers (like Nitric Acid), the nitro group increases the risk of a runaway reaction. Therefore, it must go into the Organic Waste stream, where pH is generally neutral.

Emergency Procedures (Spill Response)

In the event of a spill during transfer to waste containers:

  • Evacuate & Ventilate: The dust is a respiratory irritant.

  • PPE: Wear Nitrile gloves (double gloving recommended), lab coat, and N95/P100 respirator if powder is aerosolized.

  • Neutralization:

    • Do not use water initially (spreads the chemical).

    • Cover spill with an inert absorbent (Vermiculite or Sand).

    • Scoop into a disposable container.

    • Clean the surface with a soap/water solution after bulk removal.

  • Decontamination: Wipe surfaces with 10% ethanol followed by water. Collect all wipes as solid hazardous waste.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15892778, Methyl 3-amino-4-nitrobenzoate (Structural Analog). Retrieved from [Link]

  • Molaid Chemicals. Methyl 3-(isopropylamino)-4-nitrobenzoate (CAS 1400645-23-9) Properties and Synthesis.[2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Management of Hazardous Waste. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Methyl 3-(isopropylamino)-4-nitrobenzoate

Comprehensive Safety and Operational Guide for Handling Methyl 3-(isopropylamino)-4-nitrobenzoate As a Senior Application Scientist overseeing chemical workflows in drug development, I approach laboratory safety not as a...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling Methyl 3-(isopropylamino)-4-nitrobenzoate

As a Senior Application Scientist overseeing chemical workflows in drug development, I approach laboratory safety not as a static checklist, but as a dynamic, causality-driven system. When handling functionalized intermediates like Methyl 3-(isopropylamino)-4-nitrobenzoate (CAS: 1400645-23-9) , understanding the molecular behavior dictates our logistical and protective strategies.

This compound features a nitroaromatic core coupled with a secondary amine. This specific structural combination presents distinct risks: dermal sensitization, severe eye irritation, and respiratory toxicity upon inhalation of airborne dust[1]. Furthermore, nitroaromatic compounds possess inherent thermal stability concerns and can undergo redox cycling in biological systems, leading to oxidative stress[2]. This guide provides a self-validating operational framework for its safe handling, ensuring scientific integrity, regulatory compliance, and personnel protection.

Causality-Driven PPE Matrix

Personal Protective Equipment (PPE) is your last line of defense. The selection of PPE for Methyl 3-(isopropylamino)-4-nitrobenzoate is dictated by its phase (solid particulate) and its lipophilic nature, which enhances dermal absorption[3]. Every piece of equipment must be verified before use to create a self-validating safety loop.

PPE CategorySpecific EquipmentRegulatory StandardMechanistic Justification & Validation
Eye/Face Tightly fitting safety gogglesEN 166 (EU) / ANSI Z87.1 (US)Justification: Protects against fine, aerosolized nitrobenzoate dust which causes severe ocular irritation[4].Validation: Ensure a complete seal around the eyes; no gaps should be visible.
Skin (Hands) Nitrile rubber gloves (min 0.11 mm thickness)EN ISO 374-1:2016Justification: Provides chemical permeation resistance against solid nitroaromatics[3].Validation: Perform a pneumatic inflation test (blow air and trap it) to check for micro-tears prior to donning.
Skin (Body) Flame-resistant laboratory coatNFPA 2112Justification: Mitigates risk from combustible dust and localized exothermic events common to nitro compounds[5].Validation: Coat must be fully buttoned with sleeves extended over glove cuffs.
Respiratory N95 / P1 Particulate RespiratorNIOSH (US) / EN 143 (EU)Justification: Required only if handling outside a chemical fume hood to prevent inhalation of irritating dust (H335)[3].Validation: Perform a positive/negative pressure seal check before entering the workspace.

Operational Plan: Step-by-Step Handling Workflow

To prevent exposure, the handling of Methyl 3-(isopropylamino)-4-nitrobenzoate must follow a strict, self-validating Standard Operating Procedure (SOP). The primary objective is to minimize aerosolization and prevent static discharge.

OperationalWorkflow A 1. Risk Assessment & Hood Verification B 2. Don PPE (Nitrile, Goggles, Coat) A->B C 3. Material Transfer (Minimize Aerosolization) B->C D 4. Experimental Execution C->D E 5. Doffing & Decontamination D->E

Workflow for the safe handling and processing of nitrobenzoate derivatives.
SOP: Weighing and Transfer
  • Engineering Control Verification: Before opening the reagent bottle, verify that the chemical fume hood is operational. Self-Validation: Check the digital monitor to ensure the face velocity is between 80-120 feet per minute (fpm).

  • Static Mitigation: Nitroaromatic powders can accumulate static charge, posing a minor deflagration risk[5]. Use an anti-static gun (e.g., Zerostat) on the weighing boat and use grounded, non-sparking spatulas[4].

  • Transfer Mechanics: Open the container only inside the fume hood. When transferring the powder, keep the spatula close to the weighing boat to minimize the drop height. Causality: Reducing drop height exponentially decreases the generation of airborne particulates.

  • Solvent Addition: If preparing a stock solution, slowly add the solvent (e.g., DMF, DMSO, or DCM) directly to the weighing boat or volumetric flask inside the hood. Caution: Once dissolved, the lipophilicity and dermal permeation risk of the compound increases significantly. Double-gloving is mandatory when handling the solvated compound.

  • Decontamination: Wipe down the balance and surrounding hood area with a solvent-dampened lint-free cloth (e.g., ethanol or isopropanol) to capture any invisible micro-dust, followed by a dry wipe.

Emergency Response & Spill Management

In the event of a spill, immediate containment is critical to prevent the spread of toxic particulates. Do not use dry sweeping techniques, as this will aerosolize the chemical and drastically increase inhalation risks[3].

SpillResponse S1 Spill Detected S2 Assess Scale & Aerosol Risk S1->S2 S3 Evacuate Area (Major Spill) S2->S3 High Risk S4 Contain with Inert Absorbent S2->S4 Low Risk S5 Decontaminate Surfaces S4->S5

Emergency spill response logic for solid nitroaromatic compounds.
SOP: Spill Containment and Decontamination
  • Assessment & Evacuation: If the spill is large (>50g) or occurs outside a fume hood, evacuate the immediate area and allow the HVAC system to clear ambient dust for 15 minutes[4].

  • Containment (Solid Spill): Lightly mist the spilled powder with water or a compatible low-volatility solvent to suppress dust formation.

  • Containment (Liquid Spill): If the compound is dissolved in a solvent, surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or sand[6]. Causality: Avoid paper towels; nitroaromatics can react exothermically with organic combustible materials under certain conditions.

  • Collection: Use a non-sparking plastic scoop to collect the dampened powder or saturated absorbent[5]. Place it into a rigid, sealable polyethylene hazardous waste container.

  • Surface Decontamination: Wash the spill area thoroughly with soap and water, followed by an alcohol wipe to remove residual organic traces[7].

Disposal & Waste Segregation Plan

Improper disposal of nitroaromatic compounds can lead to dangerous cross-reactions in waste carboys. Methyl 3-(isopropylamino)-4-nitrobenzoate must be strictly segregated.

  • Solid Waste: Dispose of all contaminated consumables (weighing boats, spatulas, gloves, and empty reagent bottles) in a designated "Hazardous Solid Organic Waste" bin. Do not mix with heavy metal waste.

  • Liquid Waste: Solutions containing this compound must be disposed of in a "Halogen-Free Organic Waste" carboy (unless dissolved in a halogenated solvent like DCM, in which case it goes to "Halogenated Organic Waste").

  • Incompatibilities: Never dispose of nitrobenzoate derivatives in the same container as strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) or strong bases, as this can trigger violent exothermic reduction reactions or degradation[8].

References

  • Personal protective equipment for handling 2-Bromo-6-methyl-4-nitroanisole Benchchem URL
  • SAFETY DATA SHEET - Methyl 4-hydroxy-3-nitrobenzoate Thermo Fisher Scientific URL
  • Chemical Safety Data Sheet MSDS / SDS - METHYL 2-NITROBENZOATE ChemicalBook URL
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines ACS Publications URL
  • Methyl 3-nitrobenzoate SDS, 618-95-1 Safety Data Sheets ECHEMI URL
  • Technical Guide: Safety, Handling, and Data for 1-Butyl-4-(2-nitro-ethyl)
  • Methyl 5-fluoro-2-nitrobenzoate - SAFETY DATA SHEET Fisher Scientific URL

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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